5-Cyclopentyl-1,3,4-oxadiazol-2-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-cyclopentyl-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c8-7-10-9-6(11-7)5-3-1-2-4-5/h5H,1-4H2,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMAKUGJTOHVRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602693 | |
| Record name | 5-Cyclopentyl-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90221-15-1 | |
| Record name | 5-Cyclopentyl-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Cyclopentyl-1,3,4-oxadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-Cyclopentyl-1,3,4-oxadiazol-2-amine
This guide provides a comprehensive overview of the synthetic pathways for producing 5-Cyclopentyl-1,3,4-oxadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. The methodologies detailed herein are curated for researchers, scientists, and professionals in the field, emphasizing not just the procedural steps but the underlying chemical principles and rationale for experimental choices.
Introduction
The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1] The 2-amino-5-substituted variants, in particular, serve as crucial building blocks for more complex molecular architectures. This guide focuses on the synthesis of the 5-cyclopentyl derivative, outlining robust and reproducible methods for its preparation.
Strategic Approaches to Synthesis
The synthesis of this compound can be approached through several established routes for 2-amino-1,3,4-oxadiazoles. The choice of pathway often depends on the availability of starting materials, desired scale, and safety considerations. Two primary and effective strategies are presented here:
-
Strategy A: Cyclodehydration of 1-cyclopentanoylsemicarbazide.
-
Strategy B: Oxidative Cyclodesulfurization of 1-cyclopentanoylthiosemicarbazide.
Both strategies commence from readily available cyclopentane derivatives, converging on the target molecule through a key cyclization step that forms the oxadiazole ring.
Strategy A: Cyclodehydration of 1-Cyclopentanoylsemicarbazide
This classic and widely employed method involves the formation of an acylsemicarbazide intermediate, followed by acid-catalyzed cyclization and dehydration. Phosphorus oxychloride (POCl₃) is a common and effective dehydrating agent for this transformation.[1][2]
Workflow Overview
Caption: Synthetic workflow for Strategy A.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Cyclopentanoylsemicarbazide
-
Preparation of Cyclopentanecarbonyl Chloride: To a round-bottom flask charged with cyclopentanecarboxylic acid (1.0 eq), add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and then reflux for 2 hours. The excess thionyl chloride can be removed by distillation to yield the crude acid chloride, which can be used directly in the next step.
-
Acylation of Semicarbazide: In a separate flask, dissolve semicarbazide hydrochloride (1.1 eq) and pyridine (1.5 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Add the freshly prepared cyclopentanecarbonyl chloride dropwise to the semicarbazide solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1-cyclopentanoylsemicarbazide.
Step 2: Cyclodehydration to this compound
-
To the crude 1-cyclopentanoylsemicarbazide (1.0 eq), carefully add phosphorus oxychloride (3-5 eq) in a flask equipped with a reflux condenser.
-
Heat the mixture to reflux for 45-90 minutes.[1] The reaction should be conducted in a well-ventilated fume hood due to the evolution of HCl gas.
-
After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice with stirring.
-
The acidic solution is then basified to a pH of 8-9 using a saturated solution of potassium hydroxide or sodium hydroxide.[1]
-
The resulting precipitate is collected by filtration, washed thoroughly with cold water, and dried.
-
Recrystallization from a suitable solvent such as ethanol will afford the purified this compound.[1]
Strategy B: Oxidative Cyclodesulfurization of 1-Cyclopentanoylthiosemicarbazide
This alternative route involves the preparation of an acylthiosemicarbazide intermediate, which then undergoes oxidative cyclization to form the oxadiazole ring. This method avoids the use of harsh dehydrating agents like POCl₃ and often proceeds under milder conditions.[3] 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is an effective oxidant for this transformation.[3]
Workflow Overview
Caption: Synthetic workflow for Strategy B.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Cyclopentanoylthiosemicarbazide
-
Dissolve thiosemicarbazide (1.0 eq) in a suitable solvent such as THF.
-
To this solution, add cyclopentanecarbonyl chloride (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, the solvent is removed under reduced pressure.
-
The resulting solid is triturated with water, filtered, and dried to give the 1-cyclopentanoylthiosemicarbazide intermediate.[3]
Step 2: Oxidative Cyclodesulfurization
-
Suspend the 1-cyclopentanoylthiosemicarbazide (1.0 eq) in a solvent like ethanol or methanol.
-
Add potassium iodide (catalytic amount) and a base such as potassium carbonate or sodium bicarbonate (2.0 eq).
-
To this suspension, add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (1.1 eq) portion-wise over 15-20 minutes.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
After completion, the reaction is quenched with a saturated solution of sodium thiosulfate to remove any unreacted bromine.
-
The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.
-
Purification by column chromatography or recrystallization yields the final product.
Data Summary and Characterization
The successful synthesis of this compound should be confirmed by standard analytical techniques.
| Parameter | Expected Value/Observation |
| Molecular Formula | C₈H₁₃N₃O |
| Molecular Weight | 167.21 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR | Peaks corresponding to the cyclopentyl protons and the amine protons. |
| ¹³C NMR | Resonances for the cyclopentyl carbons and the oxadiazole ring carbons. |
| Mass Spectrometry | [M+H]⁺ peak at m/z 168.11 |
| IR Spectroscopy | Characteristic peaks for N-H stretching (amine), C=N stretching (oxadiazole), and C-O-C stretching. |
Causality and Experimental Insights
-
Choice of Dehydrating/Oxidizing Agent: In Strategy A, POCl₃ is a powerful dehydrating agent that facilitates the intramolecular cyclization. However, it is corrosive and generates HCl, requiring careful handling. In Strategy B, DBDMH acts as a mild oxidizing agent that promotes the cyclodesulfurization. The choice between these reagents may depend on the substrate's sensitivity and laboratory safety protocols.
-
Role of Base: In both synthetic routes, a base is crucial. In the acylation steps, a base like pyridine or triethylamine is used to neutralize the HCl byproduct. In the oxidative cyclization of the thiosemicarbazide, a base is necessary to facilitate the reaction.
-
Purification: Recrystallization is often a sufficient purification method for the final product, especially if the reaction proceeds cleanly. However, for obtaining high-purity material, column chromatography may be necessary.
Conclusion
The synthesis of this compound is readily achievable through well-established synthetic methodologies. Both the cyclodehydration of 1-cyclopentanoylsemicarbazide and the oxidative cyclodesulfurization of 1-cyclopentanoylthiosemicarbazide represent viable and efficient routes. The selection of a particular strategy will be guided by factors such as starting material availability, scalability, and safety considerations. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize this valuable chemical entity for further investigation in drug discovery and development programs.
References
- 1. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 3. researchgate.net [researchgate.net]
Introduction: The Prominence of the 1,3,4-Oxadiazole Scaffold
An In-depth Technical Guide to 5-Cyclopentyl-1,3,4-oxadiazol-2-amine: Properties, Synthesis, and Therapeutic Potential
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle that has emerged as a "privileged scaffold" in medicinal chemistry. Its significance stems from its favorable physicochemical properties, metabolic stability, and its capacity to act as a bioisostere for amide and ester functional groups.[1][2] This bioisosterism allows it to engage in crucial hydrogen bonding interactions with biological targets, often leading to enhanced pharmacological activity.[1] Derivatives of 1,3,4-oxadiazole exhibit an impressively broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral effects.[2][3]
This guide focuses on a specific derivative, this compound. By tethering a cyclopentyl group to the C5 position, the molecule's lipophilicity and conformational flexibility are modulated, potentially influencing its interaction with target proteins and its pharmacokinetic profile. The presence of a primary amine at the C2 position provides a critical handle for synthetic modification, enabling the exploration of a vast chemical space for drug discovery endeavors. This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the core chemical properties, synthesis, and potential applications of this promising compound.
Section 1: Physicochemical and Structural Properties
Understanding the fundamental properties of a molecule is the cornerstone of its development as a potential therapeutic agent. These properties dictate its behavior in both chemical and biological systems.
Core Chemical Attributes
The key identifying and physicochemical properties of this compound are summarized below. While experimentally determined values for properties like melting point and solubility are not widely published, data from reliable chemical suppliers and computational predictions provide a solid foundation.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁N₃O | [4][5][6] |
| Molecular Weight | 153.18 g/mol | [4][5] |
| Appearance | White to off-white solid powder | [4] |
| Purity | Typically >95% (LC-MS) | [4] |
| InChI Key | ZMMAKUGJTOHVRG-UHFFFAOYSA-N | [4][6] |
| SMILES | C1CCC(C1)C2=NN=C(O2)N | [6] |
| Predicted XlogP | 1.1 | [6] |
| Predicted CCS ([M+H]⁺) | 129.9 Ų | [6] |
Structural Elucidation and Crystallographic Insights
While a specific crystal structure for this compound is not publicly available, extensive crystallographic studies on analogous 5-substituted-1,3,4-oxadiazol-2-amines provide authoritative insights into its expected solid-state conformation and intermolecular interactions.[7][8][9]
-
Planarity and Bond Characteristics : The 1,3,4-oxadiazole ring is inherently planar due to its aromaticity.[9] X-ray diffraction studies on compounds like 5-phenyl-1,3,4-oxadiazol-2-amine reveal that the bond lengths within the ring are intermediate between single and double bonds, indicating significant electron delocalization.[8][9][10] For example, the C-O and C=N bond lengths are nearly identical, and the torsion angle between the atoms of the ring is close to 0°.[7][9]
-
Intermolecular Hydrogen Bonding : A defining feature of this class of compounds is their ability to form robust intermolecular hydrogen bonds. The exocyclic amino group (N-H) acts as a hydrogen bond donor, while the nitrogen atoms within the oxadiazole ring (specifically N3 and N4) serve as acceptors. This typically results in the formation of inversion dimers or extended chain motifs in the crystal lattice, contributing to the compound's solid-state stability.[8][9] This strong hydrogen bonding potential is also crucial for molecular recognition at biological targets.
Caption: Typical R₂²(8) hydrogen bonding dimer motif.
Section 2: Synthesis and Mechanistic Rationale
The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles is well-established, with several reliable methods reported in the literature. The most common and direct approach involves the dehydrative cyclization of an acyl semicarbazide, which is itself formed from a carboxylic acid derivative and semicarbazide.
Recommended Synthetic Protocol
This protocol adapts a widely used method involving phosphorus oxychloride (POCl₃) as the dehydrating and cyclizing agent.[11] The causality behind this choice is its high efficiency in promoting the intramolecular cyclization of the semicarbazide intermediate to form the stable oxadiazole ring.
Step 1: Formation of Cyclopentanecarbonyl Semicarbazide
-
This step is often performed in situ but involves the reaction of a cyclopentanecarboxylic acid derivative (e.g., cyclopentanecarbonyl chloride) with semicarbazide.
Step 2: Dehydrative Cyclization to form this compound
-
To a stirred solution of cyclopentanecarboxylic acid (1.0 eq) in excess phosphorus oxychloride (5-10 vol), add semicarbazide hydrochloride (1.1 eq) portion-wise at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 100-110 °C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Self-Validation: This step quenches the excess POCl₃ and precipitates the product.
-
The acidic solution is then basified to a pH of 8-9 using a saturated solution of potassium hydroxide (KOH) or sodium bicarbonate (NaHCO₃) while keeping the temperature below 10 °C. Causality: Basification neutralizes the acid and converts the amine salt to the free base, causing it to precipitate.
-
The resulting solid precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a white solid.
Caption: Synthetic workflow for this compound.
Alternative Synthetic Strategies
While the POCl₃ method is robust, other strategies offer advantages in terms of milder conditions or different substrate compatibility. A notable alternative is the oxidative cyclization of acyl thiosemicarbazides.[3][12] This involves reacting a hydrazide with an isothiocyanate, followed by cyclization using an oxidizing agent like iodine or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[1][3] The choice of method often depends on the scale of the synthesis and the presence of other functional groups in the molecule.
Section 3: Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. Based on data from closely related analogues, the following spectral characteristics are expected for this compound.[11][13]
| Technique | Expected Observations |
| ¹H NMR | - -NH₂ Signal: A broad singlet around δ 7.0-7.5 ppm, exchangeable with D₂O. - Cyclopentyl CH: A multiplet (quintet or complex) around δ 3.0-3.3 ppm for the methine proton attached to the ring. - Cyclopentyl CH₂: A series of multiplets between δ 1.6-2.1 ppm for the remaining methylene protons. |
| ¹³C NMR | - Oxadiazole C2: A signal in the highly deshielded region, δ ~165-170 ppm (C-NH₂). - Oxadiazole C5: A signal also in the deshielded region, δ ~155-160 ppm (C-Cyclopentyl). - Cyclopentyl C1: A signal for the methine carbon around δ ~35-40 ppm. - Cyclopentyl C2/C3: Signals for the methylene carbons around δ ~25-32 ppm. |
| FT-IR (cm⁻¹) | - N-H Stretch: A pair of sharp peaks in the range of 3100-3400 cm⁻¹ for the primary amine. - C=N Stretch: A strong absorption around 1600-1650 cm⁻¹. - C-O-C Stretch: Characteristic absorptions for the oxadiazole ring around 1020-1250 cm⁻¹. |
| Mass Spec (ESI-MS) | - [M+H]⁺: Expected at m/z 154.0975. - [M+Na]⁺: Expected at m/z 176.0794. |
Section 4: Chemical Reactivity and Stability
The reactivity of this compound is dominated by the nucleophilic character of the exocyclic 2-amino group and the general stability of the aromatic oxadiazole core.
-
N-Acylation and Derivatization : The primary amine is readily acylated by reacting with acid chlorides or anhydrides in the presence of a base like triethylamine or pyridine.[11] This reaction is fundamental for creating libraries of amide derivatives for structure-activity relationship (SAR) studies.
-
Urea and Thiourea Formation : Reaction with isocyanates or isothiocyanates yields the corresponding urea or thiourea derivatives, which are common motifs in bioactive molecules.
-
Stability : The 1,3,4-oxadiazole ring is chemically and metabolically stable, resistant to hydrolysis and common metabolic transformations, which is a highly desirable trait for drug candidates.[2]
Section 5: Potential Applications in Drug Discovery
The true value of this compound lies in its potential as a scaffold for developing novel therapeutic agents. The 1,3,4-oxadiazole core is associated with a vast array of pharmacological activities, providing a strong rationale for its investigation.
Established Bioactivities of the 1,3,4-Oxadiazole Core
Derivatives of this scaffold have been extensively reported to possess a wide range of biological effects:
-
Antimicrobial Activity : Numerous 1,3,4-oxadiazole derivatives have shown potent activity against various strains of bacteria and fungi.[3][14][15]
-
Anticancer Activity : The scaffold is present in many compounds evaluated for their cytotoxic effects against various cancer cell lines.[2][3]
-
Anti-inflammatory and Analgesic Effects : These compounds have been investigated as inhibitors of inflammatory pathways.[3]
-
Antiviral Activity : The ring system is a component of molecules with activity against viruses such as HIV.[11]
A particularly compelling piece of evidence for the potential of this compound comes from its close analogue, 5-Cyclopropyl-1,3,4-oxadiazol-2-amine, which has been demonstrated to lower blood sugar in mammals.[] This suggests that the title compound could be a valuable starting point for the development of new anti-diabetic agents.
Caption: Potential therapeutic applications based on core scaffold activity.
Conclusion
This compound is a molecule of significant interest to the medicinal chemistry community. It is built upon the robust and versatile 1,3,4-oxadiazole scaffold, which has a proven track record in the development of bioactive compounds. Its synthesis is straightforward, and its physicochemical properties, including high stability and potential for crucial hydrogen bonding, make it an attractive starting point for drug discovery programs. The demonstrated hypoglycemic activity of a close analogue provides a specific and compelling direction for future research, particularly in the area of metabolic diseases. The amenability of the 2-amino group to a wide range of chemical modifications ensures that this compound can serve as a valuable building block for the creation of diverse chemical libraries aimed at discovering next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. ijper.org [ijper.org]
- 3. jchemrev.com [jchemrev.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound - Amerigo Scientific [amerigoscientific.com]
- 6. PubChemLite - this compound (C7H11N3O) [pubchemlite.lcsb.uni.lu]
- 7. 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Phenyl-1,3,4-oxadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-CYCLOPROPYL-1,3,4-OXADIAZOL-2-AMINE(89179-60-2) 1H NMR spectrum [chemicalbook.com]
- 14. publications.cuni.cz [publications.cuni.cz]
- 15. 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent | PLOS One [journals.plos.org]
An In-depth Technical Guide to the Characterization of 5-Cyclopentyl-1,3,4-oxadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the synthesis and characterization of the heterocyclic compound, 5-Cyclopentyl-1,3,4-oxadiazol-2-amine. The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] This document serves as a detailed resource for researchers and drug development professionals interested in the synthesis, purification, and analytical characterization of this specific analog.
Introduction to this compound
This compound belongs to the 2-amino-1,3,4-oxadiazole class of compounds. These molecules are five-membered aromatic heterocycles containing one oxygen and two nitrogen atoms. The 1,3,4-oxadiazole ring is a bioisostere for ester and amide functionalities, which can improve the pharmacokinetic profile of drug candidates.[5] The cyclopentyl substituent at the 5-position provides a lipophilic character that can influence the compound's interaction with biological targets. A thorough understanding of its synthesis and physicochemical properties is crucial for its potential application in drug discovery programs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted based on computational models due to the limited availability of experimental data in the public domain.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁N₃O | - |
| Molecular Weight | 153.18 g/mol | - |
| CAS Number | 90221-15-1 | - |
| Appearance | White to off-white solid (Predicted) | - |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Predicted XlogP | 1.1 | PubChem |
| Predicted pKa | Not available | - |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF (Predicted) | - |
Synthesis of this compound
The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles can be achieved through several established routes.[6][7] A common and effective method involves the reaction of an acid hydrazide with cyanogen bromide. This approach is detailed in a patent for the synthesis of the closely related 5-cyclohexyl analog and can be adapted for the preparation of the target compound.
The overall synthetic workflow is depicted below:
Caption: Synthetic workflow for this compound.
Experimental Protocol
Part 1: Synthesis of Cyclopentanecarbohydrazide
-
Esterification of Cyclopentanecarboxylic Acid:
-
To a solution of cyclopentanecarboxylic acid (1 equivalent) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl cyclopentanecarboxylate.
-
-
Hydrazinolysis of Methyl Cyclopentanecarboxylate:
-
Dissolve methyl cyclopentanecarboxylate (1 equivalent) in ethanol (5-10 volumes).
-
Add hydrazine hydrate (1.5-2 equivalents) dropwise at room temperature.
-
Reflux the reaction mixture for 6-8 hours, monitoring by TLC.
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
The resulting solid, cyclopentanecarbohydrazide, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Part 2: Synthesis of this compound
-
Cyclization Reaction:
-
Dissolve cyclopentanecarbohydrazide (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Add a solution of cyanogen bromide (1.1 equivalents) in the same solvent dropwise at 0-5 °C. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) to a pH of 7-8.
-
The precipitated product can be collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).
-
Spectroscopic Characterization
Due to the lack of publicly available experimental spectra for this compound, the following sections provide predicted characteristic spectroscopic data based on the analysis of structurally similar compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the cyclopentyl and amine protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2 - 7.5 | br s | 2H | -NH₂ |
| ~3.0 - 3.2 | m | 1H | -CH- (cyclopentyl) |
| ~1.5 - 2.0 | m | 8H | -CH₂- (cyclopentyl) |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will be characterized by signals from the oxadiazole ring and the cyclopentyl group.
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C5 (oxadiazole) |
| ~158 | C2 (oxadiazole) |
| ~35 | -CH- (cyclopentyl) |
| ~32 | -CH₂- (cyclopentyl) |
| ~25 | -CH₂- (cyclopentyl) |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the amine and the oxadiazole ring.
| Wavenumber (cm⁻¹) | Assignment |
| 3300 - 3100 | N-H stretching (amine) |
| 2950 - 2850 | C-H stretching (aliphatic) |
| ~1650 | C=N stretching (oxadiazole) |
| ~1620 | N-H bending (amine) |
| ~1070 | C-O-C stretching (oxadiazole) |
Mass Spectrometry (Predicted)
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Assignment |
| 153 | [M]⁺ (Molecular Ion) |
| 125 | [M - N₂]⁺ |
| 84 | [M - C₂HN₃O]⁺ (Cyclopentyl fragment) |
Potential Biological Activities and Applications
While no specific biological activity has been reported for this compound, the broader class of 2-amino-1,3,4-oxadiazole derivatives has been extensively studied and shown to possess a wide range of pharmacological properties. These include:
-
Antimicrobial Activity: Many derivatives have demonstrated potent activity against various strains of bacteria and fungi.[1][3]
-
Anti-inflammatory Activity: The oxadiazole nucleus is a key feature in several compounds with significant anti-inflammatory effects.[4]
-
Anticancer Activity: Certain 2-amino-1,3,4-oxadiazoles have been investigated as potential anticancer agents.[4]
The presence of the cyclopentyl group in this compound may modulate its lipophilicity and steric profile, potentially leading to unique interactions with biological targets. Further research is warranted to explore the specific pharmacological profile of this compound.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. While experimental data for this specific molecule is limited, the provided protocols and predicted analytical data, based on closely related analogs, offer a robust starting point for researchers. The diverse biological activities associated with the 2-amino-1,3,4-oxadiazole scaffold suggest that this compound is a compound of interest for further investigation in the field of drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
5-Cyclopentyl-1,3,4-oxadiazol-2-amine: A Technical Guide to Unraveling Its Mechanism of Action
Introduction: The Promise of a Privileged Scaffold
The 1,3,4-oxadiazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for amide and ester groups make it an attractive core for drug design.[3] Within this esteemed class of heterocycles, 2-amino-5-substituted-1,3,4-oxadiazoles have emerged as particularly fruitful, demonstrating a vast spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6]
This technical guide focuses on a specific, yet under-investigated member of this family: 5-Cyclopentyl-1,3,4-oxadiazol-2-amine . While direct research on this compound's mechanism of action is not yet available in published literature, its structural features suggest significant therapeutic potential.[7] This document serves as an in-depth guide for researchers and drug development professionals, synthesizing the known biological activities of closely related analogs to build a predictive framework and outlining a comprehensive, step-by-step experimental strategy to elucidate its core mechanism of action.
I. Synthetic Strategy: A Foundational Workflow
The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles is well-established, typically proceeding through the cyclization of semicarbazone precursors.[2][4] This reliable and versatile methodology allows for the generation of diverse libraries of analogs for screening.
Generalized Synthetic Protocol:
-
Semicarbazone Formation: An aldehyde (in this case, cyclopentanecarbaldehyde) is condensed with semicarbazide, often in the presence of a mild base like sodium acetate, to form the corresponding semicarbazone.
-
Oxidative Cyclization: The purified semicarbazone is then subjected to oxidative cyclization to form the 1,3,4-oxadiazole ring. Common and effective methods include:
-
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
-
Structural Confirmation: The identity and purity of this compound are confirmed by spectroscopic methods (¹H-NMR, ¹³C-NMR, IR) and mass spectrometry.[5]
References
- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound (C7H11N3O) [pubchemlite.lcsb.uni.lu]
- 8. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Cyclopentyl-1,3,4-oxadiazol-2-amine (CAS Number 90221-15-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Cyclopentyl-1,3,4-oxadiazol-2-amine, a heterocyclic compound belonging to the versatile 1,3,4-oxadiazole class. While specific data for this particular molecule is limited in publicly accessible literature, this document extrapolates from the well-established chemistry and pharmacology of its structural analogs to offer valuable insights for researchers. This guide covers the probable synthesis, physicochemical properties, potential pharmacological applications, and detailed, field-proven experimental protocols for the characterization and evaluation of this compound and its derivatives. The content is structured to provide both foundational knowledge and practical methodologies for scientists engaged in drug discovery and development.
Introduction to the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This scaffold is of significant interest in medicinal chemistry due to its unique physicochemical properties and broad spectrum of biological activities.[1][2] Derivatives of 1,3,4-oxadiazole have been reported to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[3][4][5] The stability of the oxadiazole ring and its ability to participate in hydrogen bonding interactions contribute to its utility as a pharmacophore in drug design.[6]
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 90221-15-1 | [3] |
| Molecular Formula | C₇H₁₁N₃O | [3] |
| Molecular Weight | 153.18 g/mol | [3] |
| Appearance | Solid, White powder | [7] |
| Purity | Typically ≥99% (LC-MS) | [7] |
Synthesis of this compound
A plausible and commonly employed synthetic route for 2-amino-5-substituted-1,3,4-oxadiazoles involves the cyclization of an appropriate acid hydrazide with cyanogen bromide.[8] For the synthesis of this compound, the key starting material is cyclopentanecarboxylic acid hydrazide.
Synthesis of Cyclopentanecarboxylic Acid Hydrazide
Cyclopentanecarboxylic acid hydrazide can be prepared by the reaction of a cyclopentanecarboxylic acid ester (e.g., methyl or ethyl ester) with hydrazine hydrate.[9][10]
Reaction: Cyclopentanecarboxylic acid ester + Hydrazine hydrate → Cyclopentanecarboxylic acid hydrazide + Alcohol
Cyclization to form this compound
The resulting cyclopentanecarboxylic acid hydrazide can then be cyclized using cyanogen bromide in a suitable solvent.[8]
Reaction: Cyclopentanecarboxylic acid hydrazide + Cyanogen bromide → this compound
Experimental Protocol: Synthesis of this compound
Part A: Synthesis of Cyclopentanecarboxylic Acid Hydrazide
-
To a round-bottom flask, add methyl cyclopentanecarboxylate (1 equivalent) and ethanol.
-
Add hydrazine hydrate (1.5-2 equivalents) dropwise to the stirred solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure cyclopentanecarboxylic acid hydrazide.
Part B: Synthesis of this compound
-
Dissolve cyclopentanecarboxylic acid hydrazide (1 equivalent) in a suitable solvent such as methanol or aqueous sodium bicarbonate solution.
-
Cool the solution in an ice bath.
-
Add a solution of cyanogen bromide (1.1 equivalents) in the same solvent dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) if acidic.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Analytical Characterization
The structural elucidation of this compound and its intermediates would rely on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretching of the amine group (around 3300-3400 cm⁻¹), C=N stretching of the oxadiazole ring (around 1610 cm⁻¹), and C-O-C stretching would be observed.[11]
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the compound (153.18 g/mol ) would confirm its identity.[11]
-
High-Performance Liquid Chromatography (HPLC): HPLC methods can be developed for purity assessment and quantification of the compound. A reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water (with or without modifiers like formic acid or trifluoroacetic acid) would be a suitable starting point.
Potential Pharmacological Applications and Screening Protocols
Given the broad biological activities of 1,3,4-oxadiazole derivatives, this compound is a candidate for screening in various therapeutic areas.
Anticancer Activity
Many 1,3,4-oxadiazole derivatives have demonstrated potent anticancer activity.[6]
In Vitro Screening Workflow:
Caption: Workflow for in vitro and in vivo anticancer screening.
Detailed Protocols:
-
Cytotoxicity Assays (e.g., MTT Assay): To determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of human cancer cell lines.[4]
-
Apoptosis Assays (e.g., Annexin V/PI Staining): To investigate if the compound induces programmed cell death.[4]
-
Cell Cycle Analysis: To determine if the compound causes cell cycle arrest at a specific phase.[4]
Anti-inflammatory Activity
The anti-inflammatory potential of 1,3,4-oxadiazole derivatives is well-documented.[12]
In Vitro and In Vivo Screening:
-
In Vitro Assays:
-
COX-1/COX-2 Inhibition Assays: To assess the inhibition of cyclooxygenase enzymes.
-
Nitric Oxide (NO) Inhibition Assay: Using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) to measure the reduction in NO production.
-
-
In Vivo Models:
Conclusion and Future Directions
This compound, as a member of the pharmacologically significant 1,3,4-oxadiazole family, represents a promising scaffold for further investigation in drug discovery. This technical guide provides a foundational framework for its synthesis, characterization, and biological evaluation based on established principles for this class of compounds. Future research should focus on the specific synthesis and isolation of this compound, followed by a comprehensive screening cascade to elucidate its specific biological activities and potential therapeutic applications. The development of robust analytical methods will also be crucial for its advancement in the drug development pipeline.
References
- 1. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iv.iiarjournals.org [iv.iiarjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 8. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 9. WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives - Google Patents [patents.google.com]
- 10. osti.gov [osti.gov]
- 11. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
Spectroscopic Profile of 5-Cyclopentyl-1,3,4-oxadiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 5-Cyclopentyl-1,3,4-oxadiazol-2-amine, a novel heterocyclic compound with potential applications in medicinal chemistry. In the absence of direct experimental spectra in publicly available literature, this document leverages predictive methodologies and comparative analysis of analogous structures to construct a detailed spectroscopic profile. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related 2-amino-1,3,4-oxadiazole derivatives. We will delve into the anticipated features of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, providing a robust framework for its identification and structural elucidation.
Introduction: The Significance of this compound
The 1,3,4-oxadiazole moiety is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a 2-amino group offers a key site for further functionalization, enabling the exploration of a vast chemical space for drug discovery. The cyclopentyl substituent at the 5-position introduces a lipophilic character, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
A thorough understanding of the spectroscopic characteristics of this compound is paramount for its unambiguous identification, purity assessment, and the interpretation of its behavior in biological systems. This guide aims to bridge the current gap in available experimental data by providing a detailed, predicted spectroscopic profile.
Predicted Spectroscopic Data and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. Predictions are based on established chemical shift principles and data from analogous compounds.
The proton NMR spectrum is expected to be relatively simple, with distinct signals for the amino, cyclopentyl, and methine protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.10 | Broad Singlet | 2H | -NH₂ | The protons of the primary amine are expected to appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange. The chemical shift is influenced by the electron-withdrawing nature of the oxadiazole ring. |
| ~3.15 | Quintet | 1H | -CH- (Cyclopentyl C1) | The methine proton on the cyclopentyl ring directly attached to the oxadiazole ring is expected to be deshielded and will appear as a quintet due to coupling with the four adjacent methylene protons. |
| ~1.95 - 1.85 | Multiplet | 4H | -CH₂- (Cyclopentyl C2, C5) | The four protons on the carbons adjacent to the methine carbon are expected to appear as a complex multiplet. |
| ~1.70 - 1.60 | Multiplet | 4H | -CH₂- (Cyclopentyl C3, C4) | The remaining four protons of the cyclopentyl ring will also appear as a multiplet, slightly upfield from the C2/C5 protons. |
Experimental Protocol for ¹H NMR Spectroscopy:
A standard protocol for acquiring the ¹H NMR spectrum would involve dissolving approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent such as DMSO-d₆ or CDCl₃. The spectrum would be recorded on a 400 MHz or higher field NMR spectrometer. Tetramethylsilane (TMS) would be used as an internal standard (0.00 ppm).
The carbon NMR spectrum will provide key information about the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165.0 | C=N (Oxadiazole C5) | The carbon atom of the oxadiazole ring attached to the cyclopentyl group is expected to be significantly downfield due to its imine character and the electronegativity of the adjacent oxygen and nitrogen atoms. |
| ~158.0 | C-NH₂ (Oxadiazole C2) | The carbon atom of the oxadiazole ring bearing the amino group will also be downfield, though slightly upfield from C5. |
| ~35.0 | -CH- (Cyclopentyl C1) | The methine carbon of the cyclopentyl ring will be the most downfield of the aliphatic carbons due to its direct attachment to the heterocyclic ring. |
| ~32.0 | -CH₂- (Cyclopentyl C2, C5) | The carbons adjacent to the methine carbon. |
| ~25.0 | -CH₂- (Cyclopentyl C3, C4) | The remaining two carbons of the cyclopentyl ring. |
Experimental Protocol for ¹³C NMR Spectroscopy:
The ¹³C NMR spectrum would be acquired using the same sample prepared for ¹H NMR analysis. A proton-decoupled pulse sequence would be employed to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans would be accumulated to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The predicted IR absorption bands for this compound are summarized below.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale |
| 3350 - 3250 | N-H stretch (asymmetric and symmetric) | Medium | Characteristic of a primary amine. Two bands are expected. |
| 2960 - 2850 | C-H stretch (aliphatic) | Strong | Due to the C-H bonds of the cyclopentyl group. |
| ~1650 | C=N stretch | Strong | Characteristic of the C=N bond within the 1,3,4-oxadiazole ring. |
| ~1560 | N-H bend | Medium | Associated with the bending vibration of the amino group. |
| ~1240 | C-O-C stretch (asymmetric) | Strong | A key stretching vibration of the oxadiazole ring. |
| ~1070 | C-O-C stretch (symmetric) | Medium | Another characteristic stretching vibration of the oxadiazole ring. |
Experimental Protocol for IR Spectroscopy:
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr). The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Predicted Mass Spectrometry Data:
The PubChem database provides predicted m/z values for various adducts of this compound (Molecular Formula: C₇H₁₁N₃O; Exact Mass: 153.0902).[1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 154.0975 |
| [M+Na]⁺ | 176.0794 |
| [M-H]⁻ | 152.0829 |
Predicted Fragmentation Pathway:
The fragmentation of 2-amino-1,3,4-oxadiazoles upon electron ionization is expected to involve characteristic cleavages of the heterocyclic ring and the substituent.
Caption: Predicted major fragmentation pathways of this compound.
Experimental Protocol for Mass Spectrometry:
High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) would be the preferred method to confirm the elemental composition. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. For fragmentation studies, tandem mass spectrometry (MS/MS) would be employed.
Synthesis and Characterization Workflow
The synthesis of 5-substituted-2-amino-1,3,4-oxadiazoles typically involves the cyclization of a semicarbazone precursor. A plausible synthetic route and the corresponding characterization workflow are outlined below.
Caption: A typical workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound. By leveraging established principles of spectroscopic interpretation and comparative data from analogous structures, we have constructed a comprehensive set of expected ¹H NMR, ¹³C NMR, IR, and MS data. This information is intended to serve as a valuable resource for researchers in the field, facilitating the identification, characterization, and further development of this promising heterocyclic compound. The experimental protocols outlined herein provide a clear roadmap for obtaining and validating the predicted data. As experimental data for this specific molecule becomes available, this guide can serve as a benchmark for comparison and further refinement of our understanding of its spectroscopic properties.
References
Methodological & Application
Application Notes and Protocols: 5-Cyclopentyl-1,3,4-oxadiazol-2-amine in Medicinal Chemistry
Foreword for the Modern Drug Discovery Professional
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular entities with enhanced therapeutic profiles is a constant endeavor. Among the privileged heterocyclic scaffolds, the 1,3,4-oxadiazole core has emerged as a cornerstone in the design of a multitude of biologically active agents.[1] Its inherent physicochemical properties, including its ability to act as a bioisosteric replacement for amide and ester groups, contribute to improved metabolic stability and pharmacokinetic profiles.[2] This document provides an in-depth guide to the applications of a specific, yet underexplored, derivative: 5-Cyclopentyl-1,3,4-oxadiazol-2-amine .
While the broader class of 2-amino-1,3,4-oxadiazoles is well-documented for its diverse pharmacological activities, this guide will focus on the unique potential conferred by the cyclopentyl moiety.[3] We will delve into plausible therapeutic applications, provide detailed synthetic protocols, and outline robust biological screening methodologies to empower researchers in their quest for next-generation therapeutics.
The Strategic Importance of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This structural motif is present in numerous clinically approved drugs and late-stage clinical candidates, underscoring its therapeutic relevance.[4] Its key attributes in a medicinal chemistry context include:
-
Metabolic Stability: The oxadiazole ring is generally resistant to metabolic degradation, offering an advantage over more labile functional groups.
-
Bioisosterism: It serves as an effective bioisostere for amide and ester functionalities, often leading to improved oral bioavailability and reduced susceptibility to hydrolysis by esterases and amidases.[2]
-
Hydrogen Bonding Capability: The nitrogen atoms in the ring can act as hydrogen bond acceptors, facilitating interactions with biological targets such as enzymes and receptors.
-
Structural Rigidity: The planar and rigid nature of the oxadiazole ring can help in optimizing the conformational presentation of pharmacophoric elements to their target.
The 2-amino substitution on the 1,3,4-oxadiazole ring provides a crucial handle for further chemical modifications, allowing for the exploration of a vast chemical space and the fine-tuning of structure-activity relationships (SAR).
The Cyclopentyl Group: A Lipophilic Modulator with Therapeutic Potential
The introduction of a cyclopentyl group at the 5-position of the 2-amino-1,3,4-oxadiazole core is a deliberate design choice aimed at modulating the molecule's physicochemical and pharmacological properties. While specific data for this exact compound is sparse, the known effects of incorporating cycloalkyl groups in drug candidates allow us to infer its potential advantages:
-
Increased Lipophilicity: The cyclopentyl group enhances the lipophilicity of the molecule, which can improve its ability to cross cell membranes and the blood-brain barrier. This is a critical factor for drugs targeting intracellular or central nervous system (CNS) targets.
-
Enhanced Binding Affinity: The conformational flexibility of the cyclopentyl ring can allow for optimal hydrophobic interactions within the binding pockets of target proteins, potentially leading to increased potency.
-
Improved Metabolic Stability: The cycloalkyl moiety can shield adjacent functional groups from metabolic enzymes, thereby increasing the compound's half-life.
Potential Therapeutic Applications and Underlying Mechanisms
Based on the extensive literature on 1,3,4-oxadiazole derivatives, this compound and its derivatives are promising candidates for several therapeutic areas.
Anticancer Activity
Numerous 1,3,4-oxadiazole derivatives have demonstrated potent anticancer activity through various mechanisms.[5] A plausible mechanism of action for a 5-cyclopentyl substituted derivative could involve the inhibition of key kinases involved in cancer cell proliferation and survival.
Hypothetical Mechanism of Action: Kinase Inhibition
Many kinases possess a hydrophobic pocket adjacent to the ATP-binding site. The cyclopentyl group of our lead compound could effectively occupy this pocket, leading to potent and selective inhibition. The 2-amino group can be further derivatized to introduce moieties that interact with the hinge region of the kinase, a common strategy for designing kinase inhibitors.
Caption: Hypothetical binding mode of a this compound derivative in a kinase active site.
Antibacterial and Antifungal Activity
The 1,3,4-oxadiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[6] Derivatives have shown activity against a broad spectrum of bacteria and fungi. The mechanism often involves the inhibition of essential microbial enzymes.
Hypothetical Mechanism of Action: Enzyme Inhibition in Microbes
Derivatives of this compound could be designed to inhibit enzymes crucial for microbial survival, such as DNA gyrase or dihydrofolate reductase. The cyclopentyl group could enhance cell wall penetration and binding to hydrophobic regions of the target enzyme.
Experimental Protocols
The following protocols provide a general framework for the synthesis and biological evaluation of this compound and its derivatives.
Protocol 1: Synthesis of this compound
This protocol is based on a well-established method for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles from an acid hydrazide and cyanogen bromide.[7]
Materials:
-
Cyclopentanecarboxylic acid hydrazide
-
Cyanogen bromide (Caution: Highly toxic)
-
Methanol
-
Aqueous sodium hydroxide solution (10%)
-
Methylene chloride
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Preparation of Cyclopentanecarboxylic acid hydrazide: (If not commercially available) React ethyl cyclopentanecarboxylate with hydrazine hydrate in ethanol under reflux.
-
Dissolution of Cyanogen Bromide: In a well-ventilated fume hood, dissolve cyanogen bromide (1.0 eq) in methanol.
-
Reaction: Slowly add a solution of cyclopentanecarboxylic acid hydrazide (1.0 eq) in methanol to the cyanogen bromide solution at room temperature.
-
Heating and Concentration: After the addition is complete, gently heat the reaction mixture to near boiling for 1-2 hours. Monitor the reaction by TLC. Once complete, concentrate the mixture to a smaller volume using a rotary evaporator.
-
Basification and Extraction: Add 10% aqueous sodium hydroxide solution until the pH is approximately 8. Extract the aqueous layer with methylene chloride (3 x 50 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography on silica gel.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Caption: Synthetic workflow for this compound.
Protocol 2: General Procedure for N-Acylation of this compound
This protocol allows for the diversification of the lead compound to explore SAR.[8]
Materials:
-
This compound
-
Acid chloride or carboxylic acid
-
Coupling agent (e.g., HBTU, HATU) if starting from a carboxylic acid
-
Base (e.g., triethylamine, DIPEA)
-
Anhydrous solvent (e.g., dichloromethane, DMF)
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) and a base (1.2 eq) in the anhydrous solvent.
-
Addition of Acylating Agent: Slowly add the acid chloride (1.1 eq) or the pre-activated carboxylic acid to the solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Protocol 3: In Vitro Kinase Inhibition Assay (General)
This is a general protocol to screen for potential anticancer activity.
Materials:
-
Recombinant kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP (radiolabeled or for use with a detection reagent)
-
Assay buffer
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
Microplate reader
Procedure:
-
Prepare Kinase Reaction Mix: In a microplate well, combine the kinase, substrate, and assay buffer.
-
Add Test Compound: Add various concentrations of the test compound (typically in a serial dilution). Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate Reaction: Add ATP to start the kinase reaction.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time.
-
Stop Reaction and Detect: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Read Plate: Measure the signal (luminescence, fluorescence, or radioactivity) using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Presentation
While specific data for this compound is not available in the literature, a hypothetical data table for a series of its derivatives against a target kinase is presented below to illustrate how results could be structured.
| Compound ID | R-Group on 2-Amine | Target Kinase IC₅₀ (nM) |
| CP-OXA-01 | H | >10,000 |
| CP-OXA-02 | Benzoyl | 850 |
| CP-OXA-03 | 4-Chlorobenzoyl | 250 |
| CP-OXA-04 | 4-Fluorobenzoyl | 175 |
| CP-OXA-05 | Pyridin-4-ylcarbonyl | 95 |
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its inherent drug-like properties, conferred by the 1,3,4-oxadiazole core, coupled with the potential for enhanced lipophilicity and binding affinity from the cyclopentyl group, make it an attractive starting point for drug discovery campaigns targeting a range of diseases, including cancer and infectious diseases. The protocols provided herein offer a solid foundation for the synthesis and evaluation of libraries based on this core structure. Future research should focus on the systematic exploration of the chemical space around this scaffold to elucidate its full therapeutic potential.
References
- 1. rroij.com [rroij.com]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US2883391A - Method of making 2-amino-5-substituted-1,3,4-oxadiazoles - Google Patents [patents.google.com]
- 8. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing 5-Cyclopentyl-1,3,4-oxadiazol-2-amine in High-Throughput Screening for Novel Kinase Inhibitors
Abstract
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel modulators of biological targets.[1][2][3] This application note provides a detailed guide for the utilization of 5-Cyclopentyl-1,3,4-oxadiazol-2-amine , a member of the biologically active 1,3,4-oxadiazole class of heterocyclic compounds, in HTS campaigns.[4][5][6] We present a comprehensive framework, from initial assay development and optimization to a full-scale HTS workflow, data analysis, and hit validation. The protocols and insights provided herein are framed within the context of a kinase inhibition assay, a prevalent target class in oncology and inflammation research, but are broadly adaptable to other enzyme-based screening paradigms.
Introduction: The Potential of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[4][5][6][7] This biological versatility makes compounds containing this moiety attractive candidates for inclusion in drug discovery screening libraries.
This compound (herein referred to as CPOA) is a representative member of this class. Its structural features—a rigid, planar oxadiazole core combined with a non-polar cyclopentyl group and a hydrogen-bonding amine—provide a unique three-dimensional profile for potential interactions with biological macromolecules.
Table 1: Physicochemical Properties of this compound (CPOA)
| Property | Value | Source |
| CAS Number | 90221-15-1 | [8] |
| Molecular Formula | C₇H₁₁N₃O | [8][9] |
| Molecular Weight | 153.18 g/mol | [8][9] |
| Appearance | White solid powder | [8] |
| Purity | Typically >95% | [8] |
| SMILES | Nc1nnc(o1)C2CCCC2 | [9] |
| InChI Key | ZMMAKUGJTOHVRG-UHFFFAOYSA-N | [8][10] |
The objective of this guide is to provide researchers with the foundational knowledge and detailed protocols to effectively screen CPOA and similar compounds in a high-throughput setting.
Assay Development and Optimization: The Foundation of a Successful Screen
The success of any HTS campaign hinges on the development of a robust, reliable, and scalable assay.[11][12] This section details the critical steps for developing a fluorescence-based kinase assay, a common format for screening potential inhibitors.
Principle of the Assay
We will use a generic serine/threonine kinase as our target. The assay principle relies on quantifying the amount of phosphorylated peptide substrate produced by the kinase. A common method involves using a phosphorylation-specific antibody conjugated to a fluorophore in a time-resolved fluorescence resonance energy transfer (TR-FRET) format. In the presence of an inhibitor like CPOA, kinase activity is reduced, leading to a decrease in the phosphorylated product and a corresponding decrease in the FRET signal.
Initial Assay Optimization Protocol
Objective: To determine optimal concentrations of kinase, peptide substrate, and ATP, and to establish the kinetics of the enzymatic reaction.
Materials:
-
Kinase of interest
-
Peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection Reagents (e.g., TR-FRET antibody pair)
-
CPOA (solubilized in 100% DMSO)
-
384-well, low-volume, white assay plates
-
Multimode plate reader with TR-FRET capability
Step-by-Step Protocol:
-
Enzyme Titration:
-
Prepare serial dilutions of the kinase in assay buffer.
-
Add a fixed, excess concentration of ATP (e.g., 100 µM) and peptide substrate to the wells of a 384-well plate.
-
Initiate the reaction by adding the diluted kinase.
-
Incubate for a predetermined time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and add detection reagents according to the manufacturer's protocol.
-
Read the plate and plot the signal versus kinase concentration to determine the concentration that yields ~80% of the maximum signal (EC₈₀). This concentration will be used for subsequent experiments.
-
-
ATP and Substrate Kₘ Determination:
-
Using the determined EC₈₀ of the kinase, perform matrix titrations of ATP and the peptide substrate.
-
Vary the concentration of one substrate while keeping the other fixed at a saturating concentration.
-
Measure the initial reaction velocity at each concentration.
-
Plot the velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the Kₘ (substrate concentration at half-maximal velocity) for both ATP and the peptide. For the HTS, use ATP at or near its Kₘ value to ensure sensitivity to competitive inhibitors.
-
-
Reaction Time Course:
-
Set up the reaction with the optimized kinase and substrate concentrations.
-
Measure the signal at multiple time points (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
Plot the signal versus time to ensure the reaction is linear for the chosen incubation period. The HTS should be run within this linear range.
-
DMSO Tolerance and Z'-Factor Calculation
Causality: Small molecules are typically stored in DMSO. It is crucial to determine the assay's tolerance to this solvent, as high concentrations can inhibit enzyme activity and compromise data integrity. The Z'-factor is a statistical parameter that validates the quality and robustness of an HTS assay.[13][14][15]
Protocol:
-
DMSO Titration: Prepare reactions containing varying final concentrations of DMSO (e.g., 0.1% to 5%). Plot the signal versus DMSO concentration to identify the highest tolerable concentration without significant signal inhibition (typically ≤1%).
-
Z'-Factor Determination:
-
Prepare 16-32 wells of "high signal" controls (enzyme + substrates + DMSO, no inhibitor).
-
Prepare 16-32 wells of "low signal" controls (enzyme + substrates + DMSO + a known, potent inhibitor).
-
Calculate the Z'-factor using the formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| (where σ is the standard deviation and μ is the mean of the positive and negative controls).
-
An assay is considered robust and suitable for HTS when the Z'-factor is consistently > 0.5. [14][16]
-
Caption: Workflow for HTS assay development and validation.
High-Throughput Screening Protocol: CPOA Campaign
This section outlines a step-by-step protocol for executing a 10,000-compound pilot screen, including CPOA, against the validated kinase target.[16]
Materials & Equipment:
-
Validated kinase assay reagents
-
Compound library plates (384-well format, 10 mM in 100% DMSO)
-
Acoustic liquid handler (e.g., Echo) or pin tool for compound transfer
-
Automated liquid handling system (e.g., Bravo, Fluent) for reagent addition
-
Plate shaker/incubator
-
Multimode plate reader
-
LIMS or data management software
Step-by-Step HTS Workflow:
-
Plate Preparation:
-
Thaw compound library plates. Centrifuge briefly to collect DMSO at the bottom of the wells.
-
Design a plate map. Typically, columns 1 and 2 are reserved for negative (DMSO only) controls, and columns 23 and 24 for positive (known inhibitor) controls. The test compounds (like CPOA) are placed in the remaining wells.
-
-
Compound Transfer (Nanoliter Scale):
-
Using an acoustic liquid handler, transfer a precise volume (e.g., 50 nL) of each compound from the source plate to the corresponding well of the destination assay plate. This results in a final compound concentration of 10 µM in a 50 µL assay volume with 0.1% DMSO.
-
-
Reagent Addition 1 (Enzyme & Substrate):
-
Use an automated liquid handler to add 25 µL of a 2x solution of the kinase and peptide substrate in assay buffer to all wells.
-
Briefly centrifuge the plates (e.g., 1000 rpm for 1 minute) to ensure all components are mixed.
-
-
Pre-incubation:
-
Incubate the plates for 15 minutes at room temperature. This step allows the test compounds to bind to the kinase before the enzymatic reaction is initiated.
-
-
Reaction Initiation (ATP Addition):
-
Add 25 µL of a 2x solution of ATP in assay buffer to all wells to start the reaction.
-
Centrifuge the plates again.
-
-
Enzymatic Reaction Incubation:
-
Incubate the plates at room temperature for the predetermined optimal time (e.g., 60 minutes) on a plate shaker to ensure gentle mixing.
-
-
Detection:
-
Stop the reaction by adding the detection reagents as per the manufacturer's protocol.
-
Incubate for the required time for the detection signal to stabilize.
-
-
Data Acquisition:
-
Read the plates on a multimode plate reader using the appropriate TR-FRET settings.
-
Caption: Automated high-throughput screening workflow.
Data Analysis and Hit Identification
Raw data from the plate reader must be processed and analyzed to identify "hits"—compounds that exhibit significant and reproducible activity.[17]
Primary Data Analysis
-
Normalization: Raw data from each well is normalized against the plate controls. The percent inhibition is calculated as follows: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos_control) / (Mean_neg_control - Mean_pos_control))
-
Hit Selection: A primary hit threshold is defined. A common starting point is a percent inhibition value greater than three standard deviations from the mean of the negative controls (DMSO wells). For this campaign, we will define primary hits as compounds with >50% inhibition .
-
Data Triage (Removing False Positives): Hits should be triaged to remove Pan-Assay Interference Compounds (PAINS) and other frequent hitters.[17] This can be done by cross-referencing hits against historical screening data and computational filters.
Hit Confirmation and Validation
Primary hits, including CPOA if it meets the criteria, must be validated through a series of rigorous follow-up experiments.[17][18]
-
Re-testing: The original stock of the hit compound is re-tested in the primary assay to confirm its activity.
-
Dose-Response Curve (IC₅₀ Determination):
-
Fresh, powdered compound is purchased or re-synthesized to ensure purity.
-
A serial dilution of the compound (e.g., 10-point, 3-fold dilution) is prepared.
-
The compound is tested in the primary assay across this concentration range.
-
The percent inhibition is plotted against the log of the compound concentration, and the data is fitted to a four-parameter logistic model to determine the IC₅₀ (the concentration at which 50% of the enzyme's activity is inhibited).
-
-
Orthogonal Assays: To ensure the observed activity is not an artifact of the primary assay format, hits are tested in an orthogonal, label-free assay (e.g., Surface Plasmon Resonance [SPR] or Isothermal Titration Calorimetry [ITC]) to confirm direct binding to the target kinase.[18][19]
Caption: The hit identification and validation funnel.
Troubleshooting Common HTS Issues
Table 2: HTS Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Z'-Factor (<0.5) | - Reagent instability- High variability in controls- Insufficient signal window | - Prepare fresh reagents daily.- Optimize liquid handling to minimize pipetting errors.- Re-optimize assay parameters (enzyme/substrate concentrations) to increase signal-to-background ratio. |
| High False Positive Rate | - Assay technology interference (e.g., compound fluorescence)- Presence of PAINS in library | - Implement a counter-screen (e.g., run the assay without the enzyme) to flag interfering compounds.- Use computational filters to identify and flag known PAINS substructures.[17] |
| Poor Hit Reproducibility | - Compound degradation- Inaccurate initial concentration- Compound precipitation | - Check compound stability in assay buffer.- Confirm concentration of stock solutions (e.g., by LC-MS).- Measure compound solubility and screen at concentrations below the solubility limit. |
| Plate Edge Effects | - Uneven temperature or evaporation during incubation | - Use lidded plates.- Ensure uniform incubation conditions.- Avoid using the outer rows/columns for test compounds if the effect persists. |
Conclusion
This compound represents a promising chemical scaffold for high-throughput screening campaigns aimed at discovering novel bioactive molecules. By following a systematic and rigorous approach to assay development, execution, and data analysis, researchers can effectively evaluate CPOA and other small molecules. The protocols detailed in this application note provide a robust framework for identifying and validating true, target-specific hits, thereby accelerating the initial stages of the drug discovery pipeline. The key to a successful screening campaign lies not just in automation, but in the meticulous optimization and validation that precedes it.[12][17]
References
- 1. High-throughput screening - Wikipedia [en.wikipedia.org]
- 2. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. This compound - Amerigo Scientific [amerigoscientific.com]
- 10. PubChemLite - this compound (C7H11N3O) [pubchemlite.lcsb.uni.lu]
- 11. Assay Development for High-Throughput Drug Screening Against Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Resources for Assay Development and High Throughput Screening - Drug Discovery [drugdiscovery.msu.edu]
- 13. dovepress.com [dovepress.com]
- 14. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. How To Optimize Your Hit Identification Strategy - Evotec [evotec.com]
- 19. High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes | PLOS One [journals.plos.org]
Application Note & Protocols: Evaluating 5-Cyclopentyl-1,3,4-oxadiazol-2-amine as a Putative Inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1)
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a cytosolic, heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan (Trp) to N-formylkynurenine (NFK).[1][2][3] This activity is a central mechanism of immune regulation. In the context of oncology, elevated IDO1 expression in tumor cells or antigen-presenting cells within the tumor microenvironment leads to Trp depletion and the accumulation of immunosuppressive metabolites, collectively known as kynurenines.[4][5][6] This metabolic reprogramming suppresses the proliferation and function of effector T-cells, thereby allowing cancer cells to evade immune surveillance.[4][6][7] Consequently, IDO1 has emerged as a high-priority target for cancer immunotherapy.[1][5][8]
The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known for its metabolic stability and diverse pharmacological activities, including enzyme inhibition.[9][10][11] Derivatives of this heterocycle have shown potential as inhibitors of various enzymes implicated in cancer.[11] This document provides a comprehensive guide for researchers to evaluate 5-Cyclopentyl-1,3,4-oxadiazol-2-amine , a compound featuring this key scaffold, as a putative inhibitor of human IDO1.
We present detailed protocols for a robust in vitro enzymatic assay and a secondary cell-based assay. These methodologies will enable researchers to determine the compound's inhibitory potency (IC50) and preliminarily explore its mechanism of action, providing a critical foundation for further drug development efforts.
Principle of the Assays
In Vitro Enzymatic Assay (Absorbance-Based)
This primary assay directly measures the enzymatic activity of purified, recombinant human IDO1. The enzyme converts L-Tryptophan to N-formylkynurenine. The reaction product, NFK, exhibits a unique absorbance peak at 321 nm, allowing for direct spectrophotometric quantification of enzyme activity.[12][13] The potency of this compound is determined by measuring the reduction in NFK formation across a range of inhibitor concentrations.
Cell-Based IDO1 Functional Assay
To assess the compound's activity in a more physiologically relevant context, a cell-based assay is employed.[1][7] In this secondary assay, human cancer cells known to express IDO1 (e.g., HeLa or SK-OV-3) are stimulated with interferon-gamma (IFN-γ) to induce high levels of IDO1 expression.[1][14] The cells are then treated with the test compound in the presence of L-Tryptophan. The amount of kynurenine secreted into the cell culture medium is quantified as a measure of IDO1 activity.[1][13][14] This approach validates the findings from the enzymatic assay and provides initial insights into cell permeability and potential off-target effects.
Visualization of Key Pathways and Workflows
Caption: The IDO1 pathway in cancer immune evasion and point of inhibition.
PART 1: In Vitro IDO1 Enzymatic Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against purified human IDO1 enzyme.
Materials and Reagents
-
Compound: this compound[15]
-
Enzyme: Recombinant Human IDO1 (heme-replete)
-
Substrate: L-Tryptophan (L-Trp)
-
Positive Control: Epacadostat (INCB024360), a known potent IDO1 inhibitor[1]
-
Assay Buffer: 50 mM Potassium Phosphate Buffer (pH 6.5)
-
Reaction Components: L-ascorbic acid, Methylene Blue, Catalase
-
Solvent: 100% Dimethyl Sulfoxide (DMSO)
-
Hardware: UV-transparent 96-well microplate, spectrophotometer capable of reading absorbance at 321 nm.
Protocol: Step-by-Step
1. Preparation of Solutions:
- Assay Buffer: Prepare 50 mM potassium phosphate buffer, pH 6.5.
- Compound Stock (10 mM): Accurately weigh and dissolve this compound in 100% DMSO to make a 10 mM stock solution. Note: 1,3,4-oxadiazole derivatives generally exhibit good aqueous solubility, but a DMSO stock is standard practice for primary screening.[10][16]
- Positive Control Stock (1 mM): Prepare a 1 mM stock of Epacadostat in 100% DMSO.
- L-Tryptophan Stock (4 mM): Dissolve L-Trp in Assay Buffer. Prepare fresh.
- Complete Reaction Buffer: Prepare a 2X reaction buffer containing:
- 100 mM Potassium Phosphate (pH 6.5)
- 40 mM L-ascorbic acid
- 20 µM Methylene Blue
- 200 µg/mL Catalase
- Rationale: Ascorbate and methylene blue form a redox system to keep the IDO1 heme iron in its active ferrous state, while catalase removes hydrogen peroxide which can inhibit the enzyme.[17]
2. Compound Serial Dilution:
- Perform a serial dilution of the 10 mM compound stock in 100% DMSO to generate a range of concentrations (e.g., 10-point, 3-fold dilution series). This will be the "Compound Plate".
- Similarly, prepare a dilution series for the Epacadostat positive control.
3. Assay Procedure (96-well format):
- Layout: Design the plate to include wells for:
- 100% Activity Control (Vehicle): DMSO only, no inhibitor.
- 0% Activity Control (Blank): No enzyme.
- Test Compound: Serial dilutions of this compound.
- Positive Control: Serial dilutions of Epacadostat.
- Step 1: Add 50 µL of 2X Complete Reaction Buffer to all wells.
- Step 2: Add 1 µL of the appropriate compound dilution (or DMSO for controls) from the Compound Plate to the assay wells. The final DMSO concentration should be kept constant at 1%.
- Step 3: Add 25 µL of Assay Buffer containing the IDO1 enzyme to all wells except the 0% Activity (Blank) wells. Add 25 µL of Assay Buffer without enzyme to the blank wells.
- Step 4: Pre-incubate the plate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.
- Step 5 (Initiate Reaction): Add 25 µL of 400 µM L-Tryptophan solution (prepared by diluting the 4 mM stock in Assay Buffer) to all wells. The final L-Trp concentration will be 100 µM.
- Step 6 (Incubation): Incubate the plate for 30-60 minutes at 37°C.
- Step 7 (Measurement): Measure the absorbance of each well at 321 nm using a microplate reader.[12]
Data Analysis and IC50 Determination
-
Correct for Blank: Subtract the average absorbance of the 0% Activity (Blank) wells from all other wells.
-
Calculate Percent Inhibition: % Inhibition = (1 - (Abs_Inhibitor / Abs_Vehicle)) * 100 Where:
-
Abs_Inhibitor is the blank-corrected absorbance of a well with the test compound.
-
Abs_Vehicle is the average blank-corrected absorbance of the 100% Activity Control wells.
-
-
Generate Dose-Response Curve: Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
Determine IC50: Use a non-linear regression model (e.g., [log(inhibitor)] vs. response -- variable slope) in software like GraphPad Prism to fit the curve and calculate the IC50 value.[18] The IC50 is the concentration of the inhibitor that reduces enzyme activity by 50%.[19][20]
Caption: Workflow for the in vitro IC50 determination of an IDO1 inhibitor.
PART 2: Cell-Based IDO1 Functional Assay
This protocol evaluates the ability of the test compound to inhibit IDO1 activity within a cellular context.
Materials and Reagents
-
Cell Line: HeLa (human cervical cancer) or SK-OV-3 (human ovarian cancer) cells.
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
Inducing Agent: Recombinant Human Interferon-gamma (IFN-γ).
-
Detection Reagent: 4-(Dimethylamino)benzaldehyde (DMAB) solution (Ehrlich's reagent).
-
Hardware: 96-well flat-bottom cell culture plates, multichannel pipette, incubator (37°C, 5% CO2), microplate reader capable of reading absorbance at 480 nm.
Protocol: Step-by-Step
1. Cell Seeding:
- Seed HeLa cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.[14]
- Incubate for 24 hours at 37°C, 5% CO2 to allow for cell adherence.
2. Compound and IFN-γ Treatment:
- Prepare serial dilutions of this compound and the positive control (Epacadostat) in culture medium.
- Prepare a solution of IFN-γ in culture medium.
- Aspirate the old medium from the cells and add 200 µL of fresh medium containing the test compounds and IFN-γ (final concentration of 100 ng/mL).[14] Include vehicle controls (medium with IFN-γ and DMSO) and non-induced controls (medium with DMSO, no IFN-γ).
- Incubate the plate for 48 hours at 37°C, 5% CO2.
3. Kynurenine Detection:
- After incubation, carefully transfer 140 µL of the cell culture supernatant from each well to a new 96-well plate.
- Add 10 µL of 6.1 N Trichloroacetic acid (TCA) to each well, mix, and incubate at 50°C for 30 minutes. This step serves to precipitate proteins and hydrolyze any remaining N-formylkynurenine to kynurenine.[14]
- Centrifuge the plate to pellet the precipitate.
- Transfer 100 µL of the clear supernatant to another new 96-well plate.
- Add 100 µL of DMAB solution (2% w/v in acetic acid) to each well and mix.
- Incubate for 10 minutes at room temperature. A yellow color will develop in the presence of kynurenine.
- Measure the absorbance at 480 nm.
4. Data Analysis:
- Generate a standard curve using known concentrations of L-Kynurenine to convert absorbance values to kynurenine concentrations.
- Calculate the percent inhibition of kynurenine production for each compound concentration relative to the IFN-γ-stimulated vehicle control.
- Plot the dose-response curve and determine the cellular IC50 value as described for the enzymatic assay.
PART 3: Advanced Protocol - Mechanism of Inhibition Study
To determine if the inhibition is competitive, non-competitive, or uncompetitive, a kinetic analysis can be performed using the in vitro enzymatic assay. This involves measuring the initial reaction rates at various concentrations of both the substrate (L-Tryptophan) and the inhibitor.
Protocol: Enzyme Kinetics
-
Set up the in vitro assay as described in PART 1.
-
Use a matrix of conditions, varying the concentration of L-Tryptophan (e.g., from 0.25x Km to 10x Km) against several fixed concentrations of this compound (e.g., 0x, 0.5x IC50, 1x IC50, 2x IC50).
-
Measure the initial reaction velocity (V) for each condition.
-
Plot the data using a double reciprocal plot (Lineweaver-Burk plot), where 1/V is plotted against 1/[S].[21][22][23]
-
Analyze the changes in Vmax (y-intercept) and Km (x-intercept) to determine the mode of inhibition.[22][23]
-
Competitive: Vmax is unchanged, Km increases. Lines intersect on the y-axis.
-
Non-competitive: Vmax decreases, Km is unchanged. Lines intersect on the x-axis.
-
Uncompetitive: Both Vmax and Km decrease. Lines are parallel.
-
Data Summary Table
| Assay Type | Parameter Measured | Key Output | Example Data (Epacadostat) | Data for this compound |
| In Vitro Enzymatic | NFK Absorbance (321 nm) | IC50 (nM) | ~70 nM | To be determined |
| Cell-Based | Kynurenine (480 nm) | IC50 (nM) | ~200 nM | To be determined |
| Enzyme Kinetics | Reaction Velocity | MOA | Competitive | To be determined |
Trustworthiness and Self-Validation
-
Controls: The inclusion of positive (Epacadostat) and negative (vehicle) controls in every assay is critical for validating the experimental setup and ensuring that observed inhibition is specific.
-
Reproducibility: All experiments should be performed with at least three biological replicates to ensure the statistical significance of the results.[18]
-
Orthogonal Assays: Using both a cell-free enzymatic assay and a cell-based functional assay provides a self-validating system. A compound that is potent in both assays is more likely to be a genuine IDO1 inhibitor. Discrepancies can highlight issues like poor cell permeability or off-target effects.[1]
-
Counter-Screening (Recommended): To ensure selectivity, the compound should ideally be tested against other related enzymes, such as IDO2 or Tryptophan 2,3-dioxygenase (TDO).[3]
References
- 1. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | IDO Expression in Cancer: Different Compartment, Different Functionality? [frontiersin.org]
- 3. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cancer Immunotherapy by Targeting IDO1/TDO and Their Downstream Effectors [frontiersin.org]
- 5. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. jpbsci.com [jpbsci.com]
- 11. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aurorabiolabs.com [aurorabiolabs.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Evaluating the Anticancer Activity of 5-Substituted-1,3,4-Oxadiazol-2-Amine Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of 1,3,4-Oxadiazole Scaffolds in Oncology
The 1,3,4-oxadiazole moiety is a five-membered heterocyclic ring that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including notable anticancer properties.[1][2][3][4] This structural scaffold is present in several clinically approved drugs and numerous investigational agents.[2] The unique electronic and structural features of the 1,3,4-oxadiazole ring allow it to act as a versatile pharmacophore, capable of engaging in various non-covalent interactions with biological targets. Specifically, 5-substituted-1,3,4-oxadiazol-2-amine analogues have emerged as a promising class of compounds with potent cytotoxic and antiproliferative effects against a spectrum of human cancer cell lines.[5][6]
These compounds exert their anticancer effects through diverse mechanisms of action.[3][7] Studies have shown that they can induce apoptosis, cause cell cycle arrest, and inhibit key enzymes and protein kinases involved in cancer cell proliferation and survival.[7][8][9] The substituent at the 5-position of the oxadiazole ring and the aryl group on the 2-amino moiety play a crucial role in determining the potency and selectivity of these analogues, highlighting the importance of structure-activity relationship (SAR) studies in this chemical series.[10]
This guide provides a comprehensive overview of the methodologies and protocols for the synthesis and evaluation of the anticancer activity of 5-substituted-1,3,4-oxadiazol-2-amine analogues. It is designed to equip researchers with the necessary tools to explore the therapeutic potential of this promising class of compounds.
Part 1: Synthesis of 5-Substituted-1,3,4-Oxadiazol-2-Amine Analogues
A general and efficient method for the synthesis of 5-substituted-N-aryl-1,3,4-oxadiazol-2-amine analogues involves the reaction of substituted phenyl semicarbazides with various aromatic aldehydes.[6] This one-pot synthesis is advantageous due to its simplicity and the ability to generate a diverse library of analogues for screening.
General Synthetic Protocol:
-
Preparation of Phenyl Semicarbazide: This intermediate can be synthesized by reacting the corresponding phenylhydrazine with urea.
-
Condensation Reaction: A mixture of a substituted phenyl semicarbazide (1 equivalent) and an aromatic aldehyde (1 equivalent) is refluxed in an ethanol-water solvent system.[6] The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold water, and dried. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the desired 5-substituted-N-aryl-1,3,4-oxadiazol-2-amine analogue.[6]
Part 2: In Vitro Evaluation of Anticancer Activity
A tiered approach is recommended for the in vitro evaluation of novel 5-substituted-1,3,4-oxadiazol-2-amine analogues. This typically begins with a broad screening for cytotoxicity against a panel of cancer cell lines, followed by more detailed mechanistic studies for the most potent compounds.[11][12]
Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.[13][14][15][16] The assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[14][16] The amount of formazan produced is directly proportional to the number of viable cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 5-substituted-1,3,4-oxadiazol-2-amine analogues in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e-g., a known anticancer drug like doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[17] Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[14][15] A reference wavelength of 630 nm can be used to subtract background absorbance.[14]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Elucidating the Mechanism of Cell Death: Apoptosis Assays
Compounds that exhibit significant cytotoxicity should be further investigated to determine if they induce apoptosis, a form of programmed cell death. Flow cytometry is a powerful tool for analyzing apoptosis at the single-cell level.[18][19][20]
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[21] In early apoptotic cells, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[19] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells with compromised membrane integrity.
-
Cell Treatment: Seed cells in 6-well plates and treat with the 5-substituted-1,3,4-oxadiazol-2-amine analogues at their respective IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[21][22]
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Investigating Effects on Cell Proliferation: Cell Cycle Analysis
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[23] Flow cytometry analysis of DNA content using a fluorescent dye like propidium iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[24][25]
-
Cell Treatment and Harvesting: Treat cells with the test compounds as described for the apoptosis assay. Harvest the cells by trypsinization.
-
Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently.[26] Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS and then resuspend in a staining solution containing propidium iodide and RNase A.[24][25] The RNase A is crucial to prevent the staining of double-stranded RNA.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Acquisition and Analysis: Analyze the stained cells on a flow cytometer.[24] The DNA content will be proportional to the PI fluorescence intensity. The resulting histogram can be analyzed using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.[26][27]
Part 3: Data Presentation and Interpretation
Quantitative Data Summary
The cytotoxic activity of a series of 5-substituted-1,3,4-oxadiazol-2-amine analogues should be summarized in a clear and concise table for easy comparison.
| Compound ID | R Group (5-position) | Ar Group (2-amino) | Cancer Cell Line | IC₅₀ (µM) |
| 4s | 4-methoxyphenyl | 2,4-dimethylphenyl | K-562 (Leukemia) | >10 |
| 4s | 4-methoxyphenyl | 2,4-dimethylphenyl | MDA-MB-435 (Melanoma) | 15.43[5] |
| 4u | 4-hydroxyphenyl | 2,4-dimethylphenyl | MDA-MB-435 (Melanoma) | 6.82[5] |
| 4e | 3,4,5-trimethoxyphenyl | naphthalen-2-yl | MCF7 (Breast) | Promising[28] |
| 4b | 4-nitrophenyl | naphthalen-2-yl | K-562 (Leukemia) | Substantial[28] |
Note: The IC₅₀ values presented are for illustrative purposes and are based on published data. Actual values will vary depending on the specific analogues and experimental conditions.
Part 4: Proposed Mechanisms of Action and Signaling Pathways
The anticancer activity of 1,3,4-oxadiazole derivatives has been attributed to their interaction with various cellular targets and signaling pathways.[7][29][30] Some of the key mechanisms include:
-
Enzyme Inhibition: These compounds have been shown to inhibit enzymes crucial for cancer cell survival and proliferation, such as thymidylate synthase, histone deacetylases (HDACs), and topoisomerases.[8][9][31]
-
Tubulin Polymerization Inhibition: Some analogues interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[28]
-
Kinase Inhibition: 1,3,4-Oxadiazole derivatives can act as inhibitors of various protein kinases, including epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are key drivers of tumorigenesis and angiogenesis.[29]
-
Induction of Apoptosis: As demonstrated by the assays described above, these compounds can trigger the apoptotic cascade through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Visualizing the Experimental Workflow
Caption: A streamlined workflow for the evaluation of 5-substituted-1,3,4-oxadiazol-2-amine analogues.
Visualizing a Potential Signaling Pathway
Caption: Potential mechanisms of anticancer action for 1,3,4-oxadiazole analogues.
Part 5: In Vivo Anticancer Activity Assessment
For lead compounds that demonstrate significant in vitro activity and a favorable preliminary safety profile, evaluation in in vivo models is the next critical step.[12][32][33] Human tumor xenograft models in immunodeficient mice are widely used for this purpose.[34][35][36]
General Protocol for a Xenograft Study:
-
Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into control and treatment groups. The test compound is administered via an appropriate route (e.g., intraperitoneal or oral) at various doses and schedules.
-
Monitoring: Tumor volume and body weight are measured regularly. The tumor volume can be calculated using the formula: (length × width²)/2.[33]
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or when signs of toxicity are observed.
-
Efficacy Evaluation: The antitumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group. Parameters such as tumor growth inhibition (TGI) and tumor regression are calculated.
Conclusion
The 5-substituted-1,3,4-oxadiazol-2-amine scaffold represents a fertile ground for the discovery of novel anticancer agents. The protocols and methodologies outlined in this guide provide a robust framework for the synthesis, in vitro screening, and mechanistic evaluation of this promising class of compounds. A systematic approach, combining chemical synthesis with a battery of cell-based assays, is essential for identifying lead candidates with potent and selective anticancer activity for further preclinical and clinical development.
References
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- 2. biointerfaceresearch.com [biointerfaceresearch.com]
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- 5. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijnrd.org [ijnrd.org]
- 8. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, quantitative structure-activity relationship and biological evaluation of 1,3,4-oxadiazole derivatives possessing diphenylamine moiety as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. agilent.com [agilent.com]
- 20. biocompare.com [biocompare.com]
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- 23. mdpi.com [mdpi.com]
- 24. benchchem.com [benchchem.com]
- 25. Flow cytometry with PI staining | Abcam [abcam.com]
- 26. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 27. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 28. tandfonline.com [tandfonline.com]
- 29. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 30. 1,3,4-Oxadiazoles as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Agricultural Evaluation of 5-Cyclopentyl-1,3,4-oxadiazol-2-amine
Foreword: The Imperative for Innovation in Agrochemicals
The global challenge of ensuring food security for a growing population necessitates the continuous development of novel and effective crop protection agents. The 1,3,4-oxadiazole scaffold has emerged as a privileged structure in medicinal and agricultural chemistry, with derivatives exhibiting a wide spectrum of biological activities, including fungicidal, insecticidal, and herbicidal properties.[1][2][3] This document provides a comprehensive guide for the systematic evaluation of a novel candidate, 5-Cyclopentyl-1,3,4-oxadiazol-2-amine, from initial synthesis to tiered biological screening. The protocols outlined herein are designed to be robust, reproducible, and grounded in established scientific principles, providing researchers with a clear roadmap for assessing the agricultural potential of this and similar molecules.
Introduction to this compound
This compound is a heterocyclic compound featuring a central 1,3,4-oxadiazole ring, which is known to be a bioisostere of amide and ester functionalities, contributing to its metabolic stability and diverse biological interactions. The presence of a 2-amino group and a 5-cyclopentyl substituent suggests potential for specific binding to target enzymes or receptors in pests, pathogens, and weeds. The rationale for investigating this particular derivative is based on the established success of the 1,3,4-oxadiazole core in agrochemical discovery and the potential for the cyclopentyl moiety to enhance lipophilicity, thereby improving cellular uptake and systemic movement within plants.
Molecular Structure:
Synthesis and Characterization
A plausible synthetic route for this compound involves a multi-step process starting from cyclopentanecarboxylic acid. The following is a generalized protocol based on established methods for 1,3,4-oxadiazole synthesis.
Protocol 2.1: Synthesis of this compound
-
Esterification: Convert cyclopentanecarboxylic acid to its corresponding methyl ester, methyl cyclopentanecarboxylate, by refluxing with methanol in the presence of a catalytic amount of sulfuric acid.
-
Hydrazinolysis: React the methyl cyclopentanecarboxylate with hydrazine hydrate to form cyclopentanecarbohydrazide.
-
Semicarbazide Formation: Treat the resulting hydrazide with potassium cyanate to yield 1-(cyclopentylcarbonyl)semicarbazide.
-
Cyclization: Induce cyclization of the semicarbazide intermediate to form the 1,3,4-oxadiazole ring. This can be achieved by heating with a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain this compound.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Tiered Biological Screening Cascade
A systematic, high-throughput screening (HTS) approach is essential for efficiently evaluating the biological activity of a novel compound.[5][6][7] The following tiered cascade is proposed to assess the fungicidal, herbicidal, and insecticidal potential of this compound.
Diagram 1: Tiered Screening Workflow
Caption: A tiered approach for evaluating the bioactivity of a novel compound.
Fungicidal Activity Screening
Many 1,3,4-oxadiazole derivatives have demonstrated potent fungicidal activity against a range of plant pathogens.[8][9][10]
This primary screen assesses the direct inhibitory effect of the compound on fungal growth.
-
Pathogen Selection: Culture a panel of economically important plant pathogenic fungi (e.g., Rhizoctonia solani, Gibberella zeae, and Exserohilum turcicum) on Potato Dextrose Agar (PDA).[9]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create serial dilutions to be incorporated into the PDA medium to achieve final concentrations (e.g., 10, 50, 100 µg/mL).
-
Assay Setup: Dispense the fungicide-amended PDA into sterile petri dishes. Place a mycelial plug from the edge of an actively growing fungal colony onto the center of each plate.
-
Incubation: Incubate the plates at the optimal temperature for each fungus until the mycelial growth in the control (solvent-only) plate reaches the edge.
-
Data Collection: Measure the diameter of the fungal colony in each plate. Calculate the percent inhibition of mycelial growth relative to the control.
-
Analysis: Compounds showing significant inhibition (e.g., >50% at 50 µg/mL) are advanced to secondary screening for EC₅₀ determination.[11]
This secondary screen evaluates the protective and curative activity of the compound on plant tissue.
-
Plant Material: Use healthy, fully expanded leaves from a susceptible host plant (e.g., wheat for Puccinia triticina or tomato for Phytophthora infestans).
-
Protective Application: Spray leaves with a formulated solution of the test compound at various concentrations. After the spray has dried, inoculate the leaves with a spore suspension of the target pathogen.
-
Curative Application: Inoculate the leaves with a spore suspension first. After a set incubation period (e.g., 24 hours), apply the test compound.
-
Incubation: Place the treated leaves in a humid chamber to promote disease development.
-
Assessment: After an appropriate incubation period, visually assess the disease severity (e.g., percentage of leaf area covered by lesions) compared to untreated controls.
Table 1: Hypothetical Fungicidal Activity Data
| Compound | Target Pathogen | In Vitro EC₅₀ (µg/mL) | In Vivo Protective Efficacy (%) @ 100 ppm | In Vivo Curative Efficacy (%) @ 100 ppm |
| This compound | Exserohilum turcicum | 35.5 | 85 | 60 |
| This compound | Rhizoctonia solani | >100 | 20 | 15 |
| Carbendazim (Standard) | Exserohilum turcicum | 102.8 | 90 | 75 |
Herbicidal Activity Screening
Certain 1,3,4-oxadiazole derivatives have been reported to possess herbicidal properties.[11][12][13]
This primary assay quickly identifies compounds with pre-emergence herbicidal activity.
-
Species Selection: Choose seeds of representative monocot (e.g., Echinochloa crusgalli) and dicot (e.g., Brassica campestris) weed species.[13]
-
Treatment Application: Place seeds on filter paper in petri dishes and moisten with solutions of the test compound at various concentrations (e.g., 10, 100, 500 ppm).
-
Incubation: Incubate the petri dishes in a controlled environment (light/dark cycle, temperature).
-
Assessment: After 5-7 days, measure the germination rate and the length of the radicle and hypocotyl. Calculate the percent inhibition compared to a water-treated control.
This secondary screen provides a more realistic assessment of herbicidal efficacy.
-
Plant Cultivation: Grow indicator weed and crop species in pots containing a standard soil mix.
-
Pre-emergence Application: Apply a solution of the test compound to the soil surface immediately after sowing the seeds.
-
Post-emergence Application: Apply the test compound as a foliar spray to plants at the 2-3 leaf stage.
-
Evaluation: After 14-21 days, visually assess the phytotoxicity using a rating scale (e.g., 0 = no effect, 100 = complete kill). Also, measure plant height and fresh/dry weight.
Table 2: Hypothetical Herbicidal Activity Data (Post-emergence)
| Compound | Target Species | Application Rate (g/ha) | Growth Inhibition (%) |
| This compound | Brassica campestris (Dicot) | 250 | 90 |
| This compound | Echinochloa crusgalli (Monocot) | 250 | 30 |
| Flumioxazin (Standard) | Brassica campestris (Dicot) | 100 | 95 |
Insecticidal Activity Screening
The 1,3,4-oxadiazole moiety is present in several classes of insecticides.[14][15][16]
These primary screens determine the primary mode of entry and toxicity to target insects.
-
Insect Rearing: Maintain laboratory colonies of relevant insect pests (e.g., aphids (Myzus persicae), cotton leafworm (Spodoptera littoralis)).[14][16]
-
Contact Toxicity (Topical Application): Apply a small, precise volume (e.g., 1 µL) of the test compound in acetone to the dorsal thorax of individual insects.[17]
-
Ingestion Toxicity (Leaf Dip Assay): Dip leaves of a host plant into solutions of the test compound. After drying, place the leaves in a container with the test insects and allow them to feed.[18]
-
Mortality Assessment: Record insect mortality at 24, 48, and 72 hours post-treatment. Calculate the LC₅₀ (lethal concentration for 50% of the population) or LD₅₀ (lethal dose for 50% of the population) values.[19][20]
Diagram 2: Insecticidal Bioassay Workflow
Caption: Workflow for primary insecticidal bioassays.
Table 3: Hypothetical Insecticidal Activity Data
| Compound | Target Insect | Bioassay Method | 48h LC₅₀ (µg/mL) / LD₅₀ (µ g/insect ) |
| This compound | Myzus persicae | Leaf Dip (Ingestion) | 25.0 |
| This compound | Myzus persicae | Topical (Contact) | >100 |
| Thiamethoxam (Standard) | Myzus persicae | Leaf Dip (Ingestion) | 5.2 |
Mode of Action (MoA) Elucidation
Understanding the MoA is crucial for developing a successful product and managing resistance. Based on the literature for 1,3,4-oxadiazoles, potential MoAs could include:
-
Fungicides: Inhibition of enzymes like succinate dehydrogenase (SDH) or thioredoxin reductase.[9][21]
-
Herbicides: Disruption of amino acid synthesis, fatty acid elongation, or photosynthetic pathways.
-
Insecticides: Acting as neurotoxins by modulating ion channels or receptors, or inhibiting vital enzymes like carboxylesterase.[14]
Further experimental work, such as enzyme inhibition assays, transcriptomics, and proteomics, would be required to pinpoint the specific molecular target.
Conclusion and Future Directions
The structured evaluation pipeline presented here provides a robust framework for assessing the agricultural potential of this compound. Positive results in the initial tiers would justify progression to more complex and resource-intensive studies, including formulation development, environmental fate and toxicology assessments, and large-scale field trials.[22] The versatility of the 1,3,4-oxadiazole scaffold suggests that with systematic investigation, novel and effective crop protection solutions can be discovered and developed to meet the ongoing demands of modern agriculture.
References
- 1. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. High throughput synthesis and screening: the partner of genomics for discovery of new chemicals for agriculture | Weed Science | Cambridge Core [cambridge.org]
- 6. High Throughput Screening in Agrochemical Research: Ingenta Connect [ingentaconnect.com]
- 7. High throughput screening in agrochemical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control [frontiersin.org]
- 10. Fungicidal Activity of a Safe 1,3,4-Oxadiazole Derivative Against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and pesticidal activity of new 1,3,4-oxadiazole thioether compounds containing a trifluoromethylpyrazoyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
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- 15. Item - Design, Synthesis, and Study of the Insecticidal Activity of Novel Steroidal 1,3,4-Oxadiazoles - figshare - Figshare [figshare.com]
- 16. Insecticidal activity of some synthesized 1,3,4-oxadiazole derivatives grafted on chitosan and polymethylmethacrylate against the cotton leafworm Spodoptera littoralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.rdagriculture.in [journals.rdagriculture.in]
- 18. entomoljournal.com [entomoljournal.com]
- 19. repository.lsu.edu [repository.lsu.edu]
- 20. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 22. images.chemycal.com [images.chemycal.com]
Application Notes & Protocols: Therapeutic Applications of 1,3,4-Oxadiazole Derivatives
Introduction: The 1,3,4-Oxadiazole Scaffold - A Privileged Motif in Medicinal Chemistry
The 1,3,4-oxadiazole is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms.[1] This scaffold is considered a "privileged structure" in drug discovery due to its remarkable metabolic stability, favorable pharmacokinetic profile, and its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological targets.[2][3] Its structural features, including the pyridine-type nitrogen atom, make it an effective bioisostere for amide and ester groups, often enhancing membrane permeability and metabolic resistance.[2][4]
Derivatives of 1,3,4-oxadiazole exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties.[2][5][6] This versatility has led to their incorporation into several marketed drugs, such as the antiretroviral agent Raltegravir and the investigational anticancer drug Zibotentan, underscoring their therapeutic significance.[1]
This document serves as a technical guide for researchers, providing an in-depth overview of the therapeutic applications of 1,3,4-oxadiazole derivatives, detailing their mechanisms of action, and presenting robust protocols for their synthesis and biological evaluation.
General Synthesis Strategy: A Workflow for 2,5-Disubstituted 1,3,4-Oxadiazoles
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a cornerstone for developing novel therapeutic agents. The most prevalent and versatile method involves the cyclization of an acid hydrazide intermediate. Understanding this workflow is critical for any research program aiming to explore structure-activity relationships (SAR) within this class of compounds. The causality behind this multi-step process is to build the necessary precursor (the acid hydrazide) which contains the N-N bond and acyl group required for the final ring-closing dehydration reaction.
Caption: General synthesis workflow for 2,5-disubstituted 1,3,4-oxadiazoles.
The critical final step, cyclization, can be achieved using various dehydrating agents or reaction conditions. The choice of reagent is often dictated by the desired substituent at the 5-position of the oxadiazole ring and can influence reaction yield and purity.[5][7] Common methods include reacting the acid hydrazide with an aromatic acid chloride in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or using reagents like carbon disulfide (CS₂) for synthesizing 1,3,4-oxadiazole-2-thiol derivatives.[5][6]
Therapeutic Applications & Evaluation Protocols
This section details the primary therapeutic areas where 1,3,4-oxadiazole derivatives have shown significant promise, supported by mechanistic insights and detailed experimental protocols.
Anticancer Applications
1,3,4-oxadiazole derivatives exert their anticancer effects through diverse mechanisms, targeting key enzymes and signaling pathways crucial for tumor growth and survival.[1][8] Their ability to inhibit multiple targets makes them attractive candidates for cancer drug development.[9][10]
Mechanism of Action: The antiproliferative activity of these compounds is often linked to the inhibition of various biological targets[8]:
-
Enzyme Inhibition: They have been shown to inhibit enzymes like histone deacetylases (HDACs), telomerase, thymidylate synthase, and matrix metalloproteinases (MMPs), which are involved in gene expression, DNA replication, and tumor invasion.[8][9][11]
-
Kinase Inhibition: Certain derivatives act as kinase inhibitors, disrupting signaling cascades that promote cell proliferation.
-
Signaling Pathway Modulation: A significant mechanism involves the inhibition of pro-survival signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[1][12] By preventing the phosphorylation and subsequent degradation of IκB, these compounds block the translocation of the p65 subunit to the nucleus, thereby downregulating the expression of anti-apoptotic genes.[12]
Caption: Inhibition of the NF-κB signaling pathway by 1,3,4-oxadiazole derivatives.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity (IC₅₀ values) of representative 1,3,4-oxadiazole derivatives against various human cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4h | Mercapto Acetamido Phenyl | A549 (Lung) | <0.14 | [11] |
| 4i | Mercapto Acetamido Phenyl | A549 (Lung) | 1.59 | [11] |
| 4g | Mercapto Acetamido Phenyl | C6 (Glioma) | 8.16 | [11] |
| CMO | Chlorobenzo[b]thiophene | HCCLM3 (Liver) | 27.5 | [12] |
| AMK OX-8 | Substituted Phenyl | HeLa (Cervical) | <20 µg/mL | [13] |
| AMK OX-12 | Substituted Phenyl | A549 (Lung) | <20 µg/mL | [13] |
| Cisplatin | Standard Drug | A549 (Lung) | 4.98 | [11] |
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details a standard method to determine the concentration at which a compound inhibits cell growth by 50% (IC₅₀), a key metric for anticancer activity. The assay relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.
A. Materials
-
Human cancer cell line (e.g., A549, HeLa, HepG2)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Test 1,3,4-oxadiazole compounds, dissolved in DMSO (sterile-filtered)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
96-well flat-bottom cell culture plates
-
Multichannel pipette, sterile tips
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (570 nm wavelength)
B. Step-by-Step Methodology
-
Cell Seeding: a. Culture cells to ~80% confluency in a T-75 flask. b. Aspirate the medium, wash once with PBS, and detach cells using Trypsin-EDTA. c. Neutralize trypsin with complete medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer). e. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. f. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. Leave wells for "blank" controls empty. g. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Compound Treatment: a. Prepare serial dilutions of the test compounds in complete medium from a high-concentration stock in DMSO. Ensure the final DMSO concentration in the wells is ≤0.5% to avoid solvent toxicity. Include a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., Cisplatin or Doxorubicin). b. After 24 hours, carefully remove the medium from the wells. c. Add 100 µL of the prepared compound dilutions (and controls) to the respective wells. d. Incubate the plate for an additional 48-72 hours.
-
MTT Addition and Incubation: a. After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 3-4 hours at 37°C. Rationale: This allows viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization and Measurement: a. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. b. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. c. Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution. d. Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.
C. Data Analysis
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(OD_Treated - OD_Blank) / (OD_VehicleControl - OD_Blank)] * 100
-
Plot % Viability against the logarithm of the compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope) in a suitable software package (e.g., GraphPad Prism).
Antimicrobial Applications
The rise of antimicrobial resistance necessitates the discovery of new chemical entities.[14] 1,3,4-oxadiazole derivatives have emerged as a promising class of antimicrobial agents with a broad spectrum of activity against bacteria and fungi.[15][16]
Mechanism of Action: The antimicrobial properties of these compounds are attributed to several mechanisms:
-
Enzyme Inhibition: Certain derivatives function as potent inhibitors of bacterial DNA gyrase, an enzyme essential for DNA replication, thereby halting bacterial proliferation.[15] Others inhibit enzymes like MurD ligase, which is critical for the biosynthesis of the bacterial cell wall precursor peptidoglycan.[15]
-
Disruption of Cell Wall Synthesis: In mycobacteria, some derivatives are thought to disrupt the synthesis of mycolic acid, a key component of their unique cell wall.[15]
-
Toxophoric Action: The core -N=C-O- linkage within the 1,3,4-oxadiazole ring is considered a toxophore that can interact with nucleophilic centers in microbial cells, leading to cell death.[17]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Data Presentation: Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) of select derivatives against pathogenic microbes.
| Compound ID | Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |
| 4a-c | Norfloxacin Hybrid | S. aureus (MRSA) | 0.25 - 1 | [15] |
| 5a-b | Fluoroquinolone Hybrid | Gram-positive/negative | Good-to-Excellent | [15] |
| OZE-I | Tetrahydronaphthalene | S. aureus | 4 - 16 | [17] |
| OZE-III | Chlorophenyl | S. aureus | 8 - 32 | [17] |
| Vancomycin | Standard Drug | S. aureus (MRSA) | 1 - 2 | [15] |
Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution
This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
A. Materials
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB), sterile
-
Test compounds dissolved in DMSO
-
Standard antibiotic (e.g., Ciprofloxacin, Vancomycin)
-
Sterile 96-well U-bottom microtiter plates
-
Spectrophotometer and sterile cuvettes
-
Resazurin sodium salt solution (0.015% w/v in sterile water)
B. Step-by-Step Methodology
-
Inoculum Preparation: a. From a fresh agar plate, pick 3-5 isolated colonies of the test microorganism. b. Inoculate into 5 mL of CAMHB and incubate at 37°C with shaking until the culture reaches the log phase of growth (turbidity equivalent to a 0.5 McFarland standard). c. Adjust the bacterial suspension with sterile broth to achieve a turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). d. Dilute this adjusted suspension 1:150 in CAMHB to obtain a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Plate Preparation: a. Add 100 µL of sterile CAMHB to all wells of a 96-well plate. b. Add 100 µL of the test compound stock solution (e.g., at 256 µg/mL) to the first column of wells. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column. d. Column 11 will serve as the positive control (growth control), and column 12 as the negative control (sterility control).
-
Inoculation and Incubation: a. Add 100 µL of the standardized bacterial inoculum (from step 1d) to wells in columns 1 through 11. This results in a final volume of 200 µL and halves the compound concentrations, achieving the desired final test concentrations. b. Add 100 µL of sterile CAMHB to column 12 (negative control). c. Seal the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: a. After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. b. (Optional) For a quantitative and more sensitive reading, add 30 µL of resazurin solution to each well and incubate for an additional 2-4 hours. A color change from blue (resazurin) to pink (resorufin) indicates cell viability. The MIC is the lowest concentration that remains blue.
Anti-inflammatory Applications
Chronic inflammation is a key factor in many diseases. 1,3,4-oxadiazole derivatives have demonstrated significant anti-inflammatory potential, often comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).[5][18]
Mechanism of Action: The primary mechanism is believed to be the inhibition of the cyclooxygenase (COX) enzymes, which are responsible for the biosynthesis of prostaglandins—key mediators of pain and inflammation.[18][19] By blocking this pathway, these compounds can effectively reduce the cardinal signs of inflammation.
Data Presentation: In Vivo Anti-inflammatory Activity
The following table shows the efficacy of derivatives in the carrageenan-induced rat paw edema model, a standard for acute inflammation.
| Compound ID | Derivative Class | % Inhibition of Edema | Reference |
| 21c | Propan-3-one Phenyl | 59.5% | [5] |
| 21i | Propan-3-one Phenyl | 61.9% | [5] |
| Ox-6f | Flurbiprofen Hybrid | 79.83% | [19] |
| Indomethacin | Standard Drug | 64.3% | [5] |
| Ibuprofen | Standard Drug | 84.31% | [19] |
Protocol 3: Carrageenan-Induced Paw Edema Model in Rats
This in vivo model is widely used to screen for acute anti-inflammatory activity.[20] Carrageenan injection induces a biphasic edematous response, allowing for the evaluation of a compound's ability to suppress this inflammatory process.
A. Materials
-
Wistar albino rats (150-200 g)
-
Test compounds and a standard drug (e.g., Indomethacin)
-
1% (w/v) Carrageenan solution in sterile 0.9% saline
-
Vehicle for compound administration (e.g., 0.5% Carboxymethyl cellulose)
-
Plebysmometer or digital calipers
-
Animal balance and oral gavage needles
B. Step-by-Step Methodology
-
Animal Acclimatization and Grouping: a. Acclimatize animals for at least one week under standard laboratory conditions. b. Fast the rats overnight before the experiment but allow free access to water. c. Divide the animals into groups (n=6 per group): Control (vehicle only), Standard (Indomethacin, e.g., 10 mg/kg), and Test groups (various doses of the 1,3,4-oxadiazole derivative).
-
Compound Administration: a. Weigh each animal and administer the respective test compound, standard drug, or vehicle via oral gavage.
-
Induction of Inflammation: a. One hour after drug administration, measure the initial paw volume (or thickness) of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading. b. Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat. Causality: This injection triggers a localized inflammatory response characterized by fluid accumulation (edema).
-
Measurement of Paw Edema: a. Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
C. Data Analysis
-
Calculate the edema volume at each time point for each animal: Edema Volume (mL) = Paw Volume at time 't' - Initial Paw Volume at time '0'
-
Calculate the mean edema volume for each group at each time point.
-
Calculate the percentage inhibition of edema for the treated groups at the time of peak inflammation (usually 3 or 4 hours) compared to the control group: % Inhibition = [(Mean Edema_Control - Mean Edema_Treated) / Mean Edema_Control] * 100
-
Analyze the data using statistical methods (e.g., ANOVA followed by Dunnett's test) to determine significance.
Anticonvulsant Applications
Epilepsy is a neurological disorder characterized by recurrent seizures. 1,3,4-oxadiazole derivatives have shown promise as anticonvulsant agents, potentially offering better tolerability than some existing drugs.[21][22]
Mechanism of Action: The anticonvulsant activity is often linked to the modulation of inhibitory neurotransmission in the brain. Many derivatives are thought to act as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[22][23] Binding to this receptor enhances the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.
Data Presentation: In Vivo Anticonvulsant Screening
The table below presents the efficacy (ED₅₀) and neurotoxicity (TD₅₀) of a potent derivative in standard seizure models.
| Compound ID | Seizure Model | ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (TD₅₀/ED₅₀) | Reference |
| 5b | MES | 8.9 | 65.4 | 7.3 | [23] |
| 5b | scPTZ | 10.2 | 65.4 | 6.4 | [23] |
| Carbamazepine | MES | 11.5 | 75.3 | 6.5 | [23] |
| Ethosuximide | scPTZ | 130.1 | >500 | >3.8 | [23] |
Protocol 4: Maximal Electroshock (MES) Seizure Test in Mice
The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures. The ability of a compound to prevent the hind limb extension phase of the seizure is the endpoint.[24]
A. Materials
-
Swiss albino mice (20-25 g)
-
Test compounds and a standard drug (e.g., Phenytoin or Carbamazepine)
-
Vehicle for administration
-
Electroconvulsive shock apparatus with corneal electrodes
-
Electrode wetting solution (e.g., 0.9% saline)
B. Step-by-Step Methodology
-
Animal Preparation and Dosing: a. Divide mice into groups (n=8-10 per group): Control (vehicle), Standard, and Test groups. b. Administer the compounds or vehicle intraperitoneally (i.p.) or orally (p.o.). The time between administration and the test depends on the route (e.g., 30 min for i.p., 60 min for p.o.).
-
MES Induction: a. At the predetermined time after dosing, place the corneal electrodes, wetted with saline, over the corneas of the mouse. b. Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds). Rationale: This stimulus is sufficient to induce a maximal seizure in 100% of untreated animals.
-
Observation: a. Immediately after the stimulus, observe the mouse for the presence or absence of the tonic hind limb extension phase of the seizure. The seizure pattern in unprotected mice typically includes a tonic phase where the hind limbs are fully extended backward, away from the body. b. The endpoint is the abolition of this hind limb extension. Flexion of the hind limbs or a clonic seizure without full extension is considered protection.
C. Data Analysis
-
For each dose group, calculate the number of animals protected from the tonic hind limb extension.
-
Express the result as the percentage of animals protected in each group.
-
Determine the ED₅₀ (the dose that protects 50% of the animals) using probit analysis.
Conclusion
The 1,3,4-oxadiazole scaffold is a remarkably versatile and therapeutically relevant heterocycle. Its derivatives have demonstrated potent and diverse biological activities, positioning them as highly valuable leads in modern drug discovery. The ability to modulate targets across multiple disease areas—from cancer and infectious diseases to inflammation and neurological disorders—highlights the profound potential of this chemical class. The protocols provided herein offer robust, validated methodologies for researchers to synthesize and evaluate novel 1,3,4-oxadiazole derivatives, facilitating the continued exploration and development of the next generation of therapeutic agents.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. jchemrev.com [jchemrev.com]
- 7. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 8. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]
- 13. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. thieme-connect.com [thieme-connect.com]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. Synthesis of 1,3,4-oxadiazole derivatives with anticonvulsant activity and their binding to the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing reaction conditions for 5-Cyclopentyl-1,3,4-oxadiazol-2-amine synthesis
Welcome to the technical support center for the synthesis of 5-Cyclopentyl-1,3,4-oxadiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this valuable heterocyclic scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established synthetic principles and field-proven insights.
Overview of the Primary Synthetic Route
The most common and reliable method for synthesizing this compound involves the cyclization of a suitable precursor, typically 1-(cyclopentanecarbonyl)semicarbazide. This process can be achieved through various reagents and conditions, each with its own set of advantages and potential challenges. A popular approach is the oxidative cyclization, often mediated by reagents like iodine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Our troubleshooting guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
FAQ 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yield is a common issue that can stem from several factors, from incomplete conversion of the starting material to product degradation.
Potential Causes & Solutions:
-
Incomplete Cyclization: The energy barrier for the ring-closing step might not be adequately overcome.
-
Troubleshooting Protocol 1: Optimizing Reaction Temperature and Time.
-
Set up a series of small-scale reactions at varying temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) at regular intervals (e.g., every hour).
-
Identify the temperature and time that give the highest conversion to the desired product without significant byproduct formation. Rationale: The rate of cyclization is temperature-dependent. Insufficient heat may lead to a sluggish reaction, while excessive heat can promote side reactions or decomposition.
-
-
-
Sub-optimal Reagent Stoichiometry: The molar ratio of the cyclizing agent to the semicarbazide precursor is critical.
-
Troubleshooting Protocol 2: Titrating the Cyclizing Agent.
-
Maintain a constant concentration of the 1-(cyclopentanecarbonyl)semicarbazide.
-
Vary the equivalents of the cyclizing agent (e.g., Iodine) from 1.0 to 2.0 equivalents.
-
Analyze the crude reaction mixture by LC-MS or ¹H NMR to determine the optimal stoichiometry for maximum product formation. Rationale: Insufficient cyclizing agent will result in incomplete conversion. Conversely, a large excess may lead to over-oxidation or other unwanted side reactions.
-
-
-
Inappropriate Solvent Choice: The polarity and boiling point of the solvent can significantly influence reaction kinetics and solubility of reagents.
-
Troubleshooting Protocol 3: Solvent Screening.
-
Conduct the reaction in a variety of solvents with different properties (e.g., polar aprotic like 1,4-dioxane, polar protic like ethanol, and nonpolar like toluene).[1]
-
Ensure the starting material is soluble in the chosen solvent at the reaction temperature.
-
Compare the reaction outcomes to identify the solvent that provides the best balance of solubility and reactivity. Rationale: The solvent can affect the conformation of the transition state and the solubility of intermediates, thereby influencing the reaction rate and yield.
-
-
Summary of Optimization Parameters for Low Yield:
| Parameter | Range to Investigate | Rationale |
| Temperature | Room Temp. - Reflux | Overcome activation energy of cyclization |
| Reaction Time | 1 - 24 hours | Ensure complete conversion |
| Cyclizing Agent (I₂) | 1.0 - 2.0 eq. | Drive reaction to completion without side reactions |
| Solvent | Dioxane, Ethanol, Toluene | Optimize solubility and reaction kinetics |
FAQ 2: I am observing a significant amount of a major byproduct. How can I identify and minimize its formation?
Byproduct formation is a frequent challenge in heterocyclic synthesis. In the case of 2-amino-1,3,4-oxadiazole synthesis from semicarbazones, a common byproduct is a triazolone derivative.[1]
Potential Cause & Solution:
-
Competitive Cyclization Pathway: The nitrogen atom of the amino group in the semicarbazone intermediate can compete with the oxygen atom during the cyclization step, leading to the formation of a 1,2,4-triazol-3-one byproduct.[1]
-
Troubleshooting Protocol 4: Modifying the Reaction Conditions to Favor Oxadiazole Formation.
-
Choice of Base: The presence and nature of a base can influence the regioselectivity of the cyclization. Weaker, non-nucleophilic bases are often preferred. Experiment with bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc).[1]
-
Cyclizing Agent: Certain cyclizing agents may favor one pathway over the other. Iodine-mediated oxidative cyclization is a well-established method for the synthesis of 2-amino-1,3,4-oxadiazoles.[1][2][3] Rationale: The basicity and nucleophilicity of the reaction medium can influence which atom (oxygen or nitrogen) is more prone to initiate the ring-closing attack. Iodine is known to effectively promote the desired oxidative C-O bond formation.[4]
-
-
Logical Workflow for Minimizing Byproduct Formation:
Caption: Troubleshooting workflow for minimizing byproduct formation.
FAQ 3: The reaction has stalled and is not proceeding to completion. What steps should I take?
A stalled reaction indicates that the conditions are no longer favorable for the conversion of the remaining starting material.
Potential Causes & Solutions:
-
Deactivation of the Cyclizing Agent: The cyclizing agent may have been consumed or degraded over time.
-
Troubleshooting Protocol 5: Incremental Addition of Reagent.
-
If the reaction has stalled, add a small additional portion (e.g., 0.1-0.2 equivalents) of the cyclizing agent.
-
Monitor the reaction for any further progress. Rationale: This can help to re-initiate the reaction if the initial amount of the cyclizing agent was insufficient or has lost its activity.
-
-
-
Insolubility of Intermediates: An intermediate may have precipitated out of the solution, effectively halting the reaction.
-
Troubleshooting Protocol 6: Adjusting Solvent Composition or Temperature.
-
Gently warm the reaction mixture to see if any precipitated material redissolves.
-
If solubility is a persistent issue, consider adding a co-solvent to increase the polarity of the reaction medium. Rationale: Maintaining all reactants and intermediates in the solution phase is crucial for the reaction to proceed to completion.
-
-
FAQ 4: How do I effectively purify the final product, this compound?
Purification is a critical step to obtain the desired compound with high purity.
Recommended Purification Strategy:
-
Initial Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.[1]
-
Extract the product into an organic solvent such as ethyl acetate.[1]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
-
Chromatography/Recrystallization:
-
Silica Gel Column Chromatography: This is a highly effective method for purifying 2-amino-1,3,4-oxadiazoles. A gradient of ethyl acetate in petroleum ether or hexane is a common eluent system.[1]
-
Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., ethanol/water) can be an efficient way to obtain highly pure material.
-
Experimental Workflow for Synthesis and Purification:
Caption: General workflow for the synthesis and purification of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jchemrev.com [jchemrev.com]
Technical Support Center: Troubleshooting Solubility for 5-Cyclopentyl-1,3,4-oxadiazol-2-amine
Welcome to the technical support guide for 5-Cyclopentyl-1,3,4-oxadiazol-2-amine (CAS: 90221-15-1). This document is designed for researchers, medicinal chemists, and formulation scientists encountering solubility challenges with this compound. We will explore the underlying physicochemical principles governing its solubility and provide a series of structured troubleshooting guides and protocols to address these issues effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial inquiries regarding the solubility of this compound.
Q1: What are the primary structural features of this compound that influence its solubility?
A1: The solubility of this molecule is governed by a balance of polar and non-polar features. The key influencers are:
-
The Primary Amine (-NH₂): This group is a weak base and a hydrogen bond donor and acceptor.[1][2] Its ability to be protonated at acidic pH is the most critical factor for enhancing aqueous solubility.
-
The 1,3,4-Oxadiazole Ring: This heterocyclic ring contains two nitrogen atoms and an oxygen atom, contributing polarity and hydrogen bond accepting capabilities. However, the ring itself is aromatic and relatively rigid.
-
The Cyclopentyl Group: This is a non-polar, lipophilic (fat-loving) moiety.[1] As the size of such hydrocarbon groups increases, aqueous solubility tends to decrease.
The interplay between the polar amine/oxadiazole portion and the non-polar cyclopentyl group results in a compound with limited aqueous solubility under neutral conditions.
Q2: I'm observing very low solubility in aqueous buffers (like PBS at pH 7.4). Is this expected?
A2: Yes, this is entirely expected. At neutral pH, the primary amine group is largely in its neutral, un-ionized form. In this state, the molecule's overall lipophilicity, driven by the cyclopentyl group, dominates, leading to poor partitioning into water. Low aqueous solubility is a major challenge for over 40% of new chemical entities in drug discovery pipelines.[3][4]
Q3: What is the predicted LogP and pKa of this compound?
| Property | Predicted Value | Implication for Solubility |
| XlogP | 1.1 | Indicates moderate lipophilicity. Compounds with LogP > 0.5 start to exhibit solubility issues. |
| pKa (Basic) | ~3.5 - 4.5 (Estimated for 2-amino-1,3,4-oxadiazole) | The amine is a weak base. It will be >99% protonated (ionized and more soluble) at pH < 2 and largely neutral at pH > 6. |
Note: These are in-silico predictions and should be experimentally verified. Various computational models exist for these predictions.[5][6]
Q4: Can I use DMSO as a co-solvent for my in vitro assays? What are the risks?
A4: Yes, using a water-miscible organic co-solvent like Dimethyl Sulfoxide (DMSO) is a very common and practical initial strategy to solubilize compounds for in vitro screening.[7] However, you must be cautious:
-
Precipitation on Dilution: The most significant risk is that the compound may precipitate out of solution when the DMSO stock is diluted into your aqueous assay buffer. This can lead to inaccurate and unreliable assay results.[6]
-
Assay Interference: High concentrations of DMSO (>0.5-1%) can affect cell viability, enzyme activity, and other biological readouts, potentially confounding your results.
-
Final Concentration Limits: The final concentration of the compound you can achieve is limited by its solubility in the final assay medium, not the stock concentration.
It is crucial to determine the compound's "kinetic solubility" in the final assay buffer containing the intended percentage of DMSO.
Part 2: Systematic Troubleshooting Guide
When facing solubility issues, a systematic approach is more effective than random solvent screening. This guide provides a logical workflow to diagnose and solve solubility problems.
Workflow: Addressing Poor Aqueous Solubility
The following diagram outlines a decision-making process for troubleshooting.
Caption: A step-by-step workflow for troubleshooting solubility.
Protocol 1: pH-Dependent Solubility Profiling (Shake-Flask Method)
This protocol determines the thermodynamic equilibrium solubility of your compound at different pH values, which is essential for understanding the impact of the amine group.[8][9]
Rationale: By measuring solubility across a pH range, we can identify the pH at which the amine group becomes sufficiently protonated to significantly enhance aqueous solubility. This is the most direct and mechanistically informative first step.[10]
Materials:
-
This compound (solid)
-
A series of buffers (e.g., pH 2.0, 4.0, 6.0, 7.4, 9.0). USP-recommended buffers are standard.[8]
-
HPLC or UPLC-UV system for quantification
-
Orbital shaker/rotator in a temperature-controlled environment (e.g., 25°C)
-
Microcentrifuge and 0.22 µm syringe filters
Procedure:
-
Preparation: Add an excess amount of the solid compound to vials containing each buffer (e.g., 1-2 mg into 1 mL of buffer). The solid should be clearly visible.
-
Equilibration: Seal the vials and place them on an orbital shaker. Agitate at a constant temperature (e.g., 25°C) for 24-48 hours. This extended time is crucial to ensure thermodynamic equilibrium is reached.[11]
-
Phase Separation: After equilibration, allow the vials to sit undisturbed for 1 hour. Then, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.
-
Sample Collection: Carefully collect the supernatant. For an extra degree of certainty, filter the supernatant through a 0.22 µm syringe filter compatible with your sample.
-
Quantification: Prepare a standard curve of the compound in a suitable solvent (e.g., Acetonitrile/Water). Dilute the filtered supernatant and analyze by HPLC/UPLC to determine the concentration. This concentration is the equilibrium solubility at that specific pH.
Interpreting the Results: You should observe a significant increase in solubility as the pH decreases from 7.4 towards 2.0. If solubility increases by >10-fold at pH 4.0 compared to pH 7.4, using an acidic buffer for your experiments is a viable strategy.
Protocol 2: Kinetic Solubility Screening with Co-solvents
This protocol is a rapid method to assess the apparent solubility of a compound in various co-solvent systems, which is highly relevant for preparing stock solutions for in vitro assays.
Rationale: Unlike thermodynamic solubility, which can take days to reach, kinetic solubility measures how much compound remains in solution after a DMSO stock is diluted into a buffer and incubated for a short period. This mimics the actual process used in high-throughput screening.
Materials:
-
10 mM stock solution of the compound in 100% DMSO.
-
Assay buffer of interest (e.g., PBS, pH 7.4).
-
96-well plates (UV-transparent if using a plate reader for detection).
-
Automated liquid handler or multichannel pipette.
-
Plate reader or HPLC/UPLC system.
Procedure:
-
Plate Preparation: Add 198 µL of the assay buffer to the wells of a 96-well plate.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer-containing wells. This creates a 100 µM final concentration with 1% DMSO. Mix well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours. This allows time for any potential precipitation to occur.
-
Analysis:
-
Nephelometry/Turbidity (Fastest): Measure the turbidity of each well using a plate reader. An increase in light scattering indicates precipitation.
-
HPLC/UPLC (Most Accurate): Centrifuge the plate, take a sample of the supernatant, and quantify the concentration of the dissolved compound via HPLC/UPLC.
-
-
Screening: Repeat this process with different co-solvents (e.g., PEG-400, ethanol, propylene glycol) or combinations to find a system that maintains the compound in solution.[7]
Interpreting the Results: The goal is to find a co-solvent system that keeps the compound in solution at the desired concentration with the lowest possible percentage of organic solvent. If you can maintain solubility at your target concentration with ≤1% co-solvent, this is often an acceptable solution for many cell-based assays.
Part 3: Advanced Solubility Enhancement Strategies
If pH modification and simple co-solvent systems are insufficient, more advanced formulation techniques may be required, particularly for in vivo studies.
1. Salt Formation: This is one of the most effective and widely used methods for increasing the solubility of ionizable drugs.[12][13]
-
Mechanism: Reacting the basic amine on this compound with an acid (e.g., HCl, HBr, methanesulfonic acid, tartaric acid) forms a salt. This salt is an ionic species that is typically much more water-soluble than the neutral "free base" form.[14]
-
Application: A salt form is ideal for developing an oral or intravenous formulation. The choice of the counter-ion is critical and can affect solubility, stability, and hygroscopicity. A salt screening study is required to identify the optimal form.
2. Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.
-
Mechanism: The non-polar cyclopentyl group of your molecule can become encapsulated within the cyclodextrin cavity, while the hydrophilic exterior of the complex interacts favorably with water, increasing the overall solubility of the compound.[15][16]
-
Application: Commonly used in oral and parenteral formulations. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used pharmaceutical excipients.
3. Amorphous Solid Dispersions (ASDs): This strategy involves dispersing the compound at a molecular level within a polymer matrix.
-
Mechanism: By preventing the compound from crystallizing, it can be maintained in a higher-energy amorphous state. Amorphous forms do not have to overcome the crystal lattice energy to dissolve and thus exhibit higher apparent solubility and faster dissolution rates.[16][17]
-
Application: Typically used for oral solid dosage forms. Common polymers include polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC). ASDs are often produced by spray drying or hot-melt extrusion.[16]
References
- 1. issr.edu.kh [issr.edu.kh]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ijmsdr.org [ijmsdr.org]
- 4. pharmtech.com [pharmtech.com]
- 5. lifechemicals.com [lifechemicals.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 14. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 17. longdom.org [longdom.org]
Technical Support Center: Purification of 5-Cyclopentyl-1,3,4-oxadiazol-2-amine
Welcome to the dedicated technical support guide for the purification of 5-Cyclopentyl-1,3,4-oxadiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this valuable heterocyclic amine. The following question-and-answer-based guide provides field-proven insights, detailed protocols, and troubleshooting logic to ensure you achieve the desired purity for your downstream applications.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the properties of this compound and the strategic selection of purification methods.
Q1: What are the key structural features of this compound that influence its purification?
A1: The purification strategy is dictated by the molecule's distinct chemical properties. It possesses a moderately nonpolar cyclopentyl group, a polar 1,3,4-oxadiazole ring, and a basic primary amine group (-NH₂). This amphiphilic nature, combined with the basicity of the amine, are the critical factors. The amine group can be protonated in acidic conditions to form a water-soluble salt, a property that is central to acid-base extraction techniques.[1][2] Conversely, its basicity can cause issues during silica gel chromatography due to interactions with acidic silanol groups on the silica surface.[3]
Q2: What are the most common impurities I should expect from the synthesis of this compound?
A2: Impurities are typically related to the synthetic route. Common syntheses for 2-amino-1,3,4-oxadiazoles involve the cyclization of acylsemicarbazides or acylthiosemicarbazides.[4][5][6] Therefore, you should anticipate:
-
Unreacted Starting Materials: Such as cyclopentanecarboxylic acid, semicarbazide, or the corresponding acyl(thio)semicarbazide intermediate.
-
Dehydrating/Cyclizing Agent Residues: Byproducts from reagents like phosphorus oxychloride (POCl₃) or iodine.[5][7]
-
Side-Reaction Products: If using a thiosemicarbazide precursor, formation of the isomeric 5-substituted-2-mercapto-1,3,4-triazole is a possible side-reaction.[8]
-
Oligomeric Byproducts: Over-reaction or polymerization, especially under harsh reaction conditions.
Q3: Which purification technique should I try first?
A3: The optimal starting point depends on the scale of your reaction and the nature of the crude product.
-
For a mostly pure, solid product: Recrystallization is the most straightforward and cost-effective method for removing minor impurities.
-
For a complex mixture or an oily crude product: Column Chromatography offers high resolving power to separate components with different polarities.
-
To remove neutral or acidic impurities specifically: Acid-Base Extraction is a highly efficient and scalable work-up or purification technique that leverages the basicity of the target compound.[9]
Part 2: Troubleshooting and Detailed Protocols
This section provides in-depth, step-by-step guides for the primary purification techniques and troubleshooting for specific issues you may encounter.
Technique 1: Recrystallization
Recrystallization is ideal for removing small amounts of impurities from a solid crude product. The principle is to dissolve the compound in a hot solvent in which it is sparingly soluble at room temperature, allowing the pure compound to crystallize upon cooling while impurities remain in the solvent.
Experimental Protocol: Recrystallization
-
Solvent Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile, water, or mixtures) to find a suitable system. An ideal solvent will fully dissolve the compound when hot but show low solubility when cold. Several 2-amino-1,3,4-oxadiazole derivatives can be recrystallized from ethanol.[7][10]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored due to highly conjugated impurities, add a small amount of activated carbon and heat for a few minutes. Hot-filter the solution through a fluted filter paper to remove the carbon.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under a vacuum to remove residual solvent.
Troubleshooting Recrystallization
| Problem | Probable Cause(s) | Solution(s) |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is too high, or the melting point of the compound is below the solvent's boiling point. The compound may be too impure. | Use a lower-boiling point solvent or a solvent pair. Try re-purifying by another method (e.g., chromatography) first. |
| No crystals form upon cooling. | The solution is too dilute (too much solvent was added). The compound is highly soluble in the solvent even at low temperatures. | Boil off some of the solvent to concentrate the solution. Try adding an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with the crystallization solvent). |
| Poor recovery of the product. | Too much solvent was used. The compound has significant solubility in the cold solvent. The filtration and washing steps were not performed with ice-cold solvent. | Concentrate the filtrate and attempt a second crystallization. Ensure the solvent and flask are thoroughly chilled before filtration and washing. |
Technique 2: Flash Column Chromatography
This technique is essential for separating complex mixtures based on the differential adsorption of components to a stationary phase (typically silica gel) as a mobile phase is passed through it.
Core Challenge: The Basic Amine The primary amine in this compound is basic and will interact with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[3] This acid-base interaction can lead to significant peak tailing, irreversible adsorption, and even degradation of the compound on the column.
Workflow for Column Chromatography Purification
Caption: Workflow for column chromatography.
Experimental Protocol: Modified Flash Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good system will give your target compound an Rf value of ~0.2-0.4. Common starting points are Hexane/Ethyl Acetate or Dichloromethane/Methanol mixtures.
-
Mobile Phase Modification: To counteract the basicity of the amine, add 1-2% triethylamine (TEA) or 0.5% ammonium hydroxide to your chosen eluent system.[3] This is the most critical step for successful purification on standard silica.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., Hexane with 1% TEA). Pour the slurry into the column and allow it to pack under positive pressure.
-
Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the initial mobile phase, gradually increasing the polarity (gradient elution) as needed to move your compound down the column.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent (and triethylamine) under reduced pressure.
Troubleshooting Column Chromatography
| Problem | Probable Cause(s) | Solution(s) |
| Severe peak tailing and poor recovery. | Strong interaction between the basic amine and acidic silica gel. | This is the most common issue. Add 1-2% triethylamine or 0.5% NH₄OH to your eluent.[3] Alternatively, use an amine-functionalized silica gel column which deactivates the acidic sites.[3] |
| Poor separation between product and impurity. | The chosen solvent system is not optimal. | Re-optimize the eluent using TLC. Try a different solvent system (e.g., switch from Hexane/EtOAc to DCM/Methanol). A shallower gradient during elution may also improve resolution. |
| Compound appears to be degrading on the column. | The silica gel is too acidic, or the compound is unstable. | Deactivate the silica by flushing with the TEA-containing eluent for an extended period before loading the sample. Minimize the time the compound spends on the column by running it faster (if separation allows). |
Technique 3: Acid-Base Extraction
This powerful liquid-liquid extraction technique separates compounds based on their acidic or basic properties. It is highly effective for removing neutral or acidic impurities from your basic product.[1][2]
Principle of Acid-Base Extraction for Amines
Caption: Acid-base extraction workflow for amine purification.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM). Place this solution in a separatory funnel.
-
Acidic Wash: Add an equal volume of a dilute aqueous acid (e.g., 1M HCl). Stopper the funnel, invert, and vent. Shake vigorously for 1-2 minutes, venting periodically.[9] The basic amine will be protonated and move into the aqueous layer as its hydrochloride salt.
-
Layer Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. If any neutral or acidic impurities are present, they will remain in the organic layer.[2] Repeat the acidic wash on the organic layer one more time to ensure complete extraction of the amine.
-
Re-basification: Combine the acidic aqueous extracts in an Erlenmeyer flask and cool it in an ice bath. Slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) with stirring until the solution is basic (check with pH paper). Your pure amine product should precipitate as a neutral solid.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum. Alternatively, if the product oils out, perform a "back-extraction" into a fresh portion of organic solvent.[11]
Troubleshooting Acid-Base Extraction
| Problem | Probable Cause(s) | Solution(s) |
| An emulsion forms at the interface. | The two layers are not separating cleanly due to high concentrations or vigorous shaking. | Add a saturated solution of NaCl (brine) to increase the ionic strength of the aqueous layer, which helps break emulsions. Gently swirl the funnel instead of shaking vigorously. |
| Low recovery after re-basification. | The pH was not made sufficiently basic to deprotonate the amine salt fully. The product has some solubility in the basic aqueous solution. | Add more base and re-check the pH. After basification, extract the aqueous layer with an organic solvent (DCM or EtOAc) 2-3 times to recover any dissolved product. |
| The product does not precipitate upon adding base. | The compound may be an oil at room temperature or is soluble in the aqueous media. | Perform a back-extraction. After making the aqueous layer basic, add an organic solvent (DCM or EtOAc), shake, and separate the layers. The neutralized amine will move back into the organic phase. Dry this organic solution with Na₂SO₄, filter, and evaporate to get the pure product.[11] |
References
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. biotage.com [biotage.com]
- 4. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jchemrev.com [jchemrev.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US3141022A - Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles - Google Patents [patents.google.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. d-nb.info [d-nb.info]
- 11. youtube.com [youtube.com]
Technical Support Center: Synthesis of 2-Amino-1,3,4-oxadiazoles
Welcome to the technical support center for the synthesis of 2-amino-1,3,4-oxadiazoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve the yield and purity of your synthesis.
Introduction: The Chemistry of 2-Amino-1,3,4-oxadiazole Synthesis
The 2-amino-1,3,4-oxadiazole moiety is a valuable pharmacophore in medicinal chemistry due to its wide range of biological activities. Several synthetic routes to this scaffold have been developed, each with its own set of advantages and potential pitfalls. The most common strategies involve the cyclization of semicarbazide or thiosemicarbazide derivatives, or the reaction of acylhydrazides with a source of a cyano group. Understanding the underlying mechanisms of these reactions is crucial for effective troubleshooting and optimization.
This guide will focus on the most prevalent synthetic methods and the common issues encountered, providing you with the knowledge to diagnose and solve problems in your own experiments.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low or No Yield of the Desired 2-Amino-1,3,4-oxadiazole
A low yield is one of the most frequent challenges in organic synthesis. The root cause can often be traced back to the choice of reagents, reaction conditions, or the stability of intermediates.
Potential Causes and Solutions:
-
Incomplete Cyclization: The cyclization step is often the most critical. If you are starting from an acylthiosemicarbazide, the choice of the cyclizing agent is paramount.
-
Explanation: The conversion of an acylthiosemicarbazide to a 2-amino-1,3,4-oxadiazole is a cyclodesulfurization reaction. This requires a reagent that can activate the thiocarbonyl group, making it a better leaving group, and promote the intramolecular nucleophilic attack of the oxygen atom.
-
Recommendation: If you are using a mild reagent like iodine (I₂) and observing low conversion, consider switching to a more powerful desulfurizing agent. A combination of tosyl chloride (TsCl) and pyridine has been shown to be effective.[1] Alternatively, carbodiimides such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI·HCl) can also promote this cyclization.[2] For more stubborn substrates, stronger dehydrating agents like phosphorus oxychloride (POCl₃) can be employed, although they may require more careful handling and optimization of reaction conditions.[3][4]
-
-
Sub-optimal Reaction Temperature: Temperature plays a critical role in reaction kinetics.
-
Explanation: Many cyclization reactions require heating to overcome the activation energy barrier. However, excessive heat can lead to the decomposition of starting materials, intermediates, or the final product.
-
Recommendation: If your reaction is sluggish at room temperature, try gradually increasing the temperature. For instance, in the EDCI-mediated cyclization of thiosemicarbazides, heating to 60 °C in DMSO has been reported to give good yields.[2] Always monitor the reaction by Thin Layer Chromatography (TTC) to find the optimal balance between reaction rate and decomposition.
-
-
Incorrect Solvent Choice: The solvent can significantly influence the solubility of reagents and the stability of intermediates.
-
Explanation: A solvent that does not fully dissolve the reactants will lead to a heterogeneous mixture and slow reaction rates. Furthermore, the polarity of the solvent can affect the reaction mechanism.
-
Recommendation: For polar starting materials like semicarbazide hydrochloride, a mixture of water and a polar organic solvent like methanol can be used for the initial condensation step.[5] For the subsequent cyclization, a higher boiling point solvent like 1,4-dioxane or chlorobenzene may be necessary.[2][5]
-
-
Instability of Cyanogen Halide: When using the cyanogen halide route, the reagent's stability is crucial.
-
Explanation: Cyanogen bromide (BrCN) and cyanogen chloride (ClCN) are reactive and can be sensitive to moisture and light.[6][7] Degradation of the cyanogen halide will lead to a lower effective concentration and consequently, a lower yield.
-
Recommendation: Use freshly opened or properly stored cyanogen halide. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Issue 2: Formation of Side Products
The presence of unexpected spots on your TLC plate is a clear indication of side reactions. Identifying these byproducts is the first step to mitigating their formation.
Potential Side Products and Mitigation Strategies:
-
Formation of 2-Amino-1,3,4-thiadiazole: This is a common side product when starting from acylthiosemicarbazides.
-
Explanation: Acylthiosemicarbazides can undergo cyclization through two different pathways, leading to either the desired oxadiazole (via attack of the oxygen) or the corresponding thiadiazole (via attack of the sulfur). The regioselectivity is highly dependent on the reaction conditions.[8]
-
Mitigation: The choice of cyclizing agent and solvent is critical for controlling regioselectivity. For example, using EDCI·HCl in DMSO tends to favor the formation of the 2-amino-1,3,4-oxadiazole.[1][2] Conversely, using p-toluenesulfonyl chloride (p-TsCl) in a polar solvent often leads to the 2-amino-1,3,4-thiadiazole.[8]
-
-
Unreacted Starting Materials: This is often a sign of incomplete reaction.
-
Explanation: As discussed in Issue 1, this could be due to a number of factors including insufficient reaction time, low temperature, or a deactivated catalyst.
-
Mitigation: Increase the reaction time, temperature, or the amount of the cyclizing/dehydrating agent. Monitor the reaction progress by TLC until the starting material is consumed.
-
-
Polymeric or Tar-like Materials: The formation of intractable materials suggests decomposition.
-
Explanation: High reaction temperatures or the use of very strong acids or bases can lead to the decomposition of starting materials or products.
-
Mitigation: Reduce the reaction temperature. If using a strong acid or base, consider using a milder alternative. Ensure that your starting materials are pure, as impurities can sometimes catalyze decomposition pathways.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 2-amino-1,3,4-oxadiazoles?
A1: One of the most widely used and versatile methods is the cyclodesulfurization of acylthiosemicarbazides.[1] This method is popular because the starting acylthiosemicarbazides are readily prepared from acyl hydrazides and isothiocyanates. The subsequent cyclization can be achieved with a variety of reagents, allowing for fine-tuning of the reaction conditions to suit different substrates. The iodine-mediated oxidative cyclization of semicarbazones, formed in situ from semicarbazides and aldehydes, is another efficient and often high-yielding one-pot procedure.[5][9][10]
Q2: I am using the cyanogen bromide method with my acylhydrazide, but the yield is consistently low. What can I do?
A2: Low yields in this reaction are often due to the quality of the cyanogen bromide or the reaction conditions. Here are a few things to check:
-
Purity of Cyanogen Bromide: Use a fresh bottle of cyanogen bromide or purify the existing one if you suspect it has degraded.
-
Anhydrous Conditions: The reaction is sensitive to moisture. Ensure your solvent is dry and the reaction is run under an inert atmosphere. The presence of water can lead to the formation of hydrobromic acid, which can react with the starting hydrazide.[11]
-
Base: The reaction produces hydrogen bromide as a byproduct. Adding a non-nucleophilic base, such as potassium bicarbonate, can neutralize the acid and improve the yield.[11]
-
Solvent: Anhydrous ethanol or methanol are commonly used solvents for this reaction.[6][11]
Q3: How can I purify my 2-amino-1,3,4-oxadiazole? I am having trouble with column chromatography.
A3: 2-Amino-1,3,4-oxadiazoles can be quite polar, which can make them challenging to purify by column chromatography on silica gel. Here are some alternative purification strategies:
-
Recrystallization: This is often the most effective method for purifying solid products. Experiment with different solvent systems. Common solvents for recrystallization of oxadiazoles include ethanol, methanol, dimethylformamide (DMF), or mixtures of these with water.[3][12]
-
Washing/Trituration: If the impurities are significantly more soluble in a particular solvent than your product, you can wash the crude solid with that solvent to remove the impurities.
-
Column Chromatography with a Modified Mobile Phase: If you must use column chromatography, try adding a small amount of a polar modifier like methanol or a base like triethylamine to your eluent (e.g., ethyl acetate/hexane). This can help to reduce tailing and improve separation.
Q4: Can I use microwave irradiation to speed up my reaction?
A4: Yes, microwave-assisted synthesis can be a very effective way to accelerate the synthesis of 1,3,4-oxadiazoles, often leading to shorter reaction times and higher yields.[11] For example, the condensation of hydrazides with carboxylic acids in the presence of a dehydrating agent like POCl₃ can be significantly expedited using microwave heating.[11]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Amino-1,3,4-oxadiazoles via Condensation and I₂-Mediated Oxidative Cyclization[5][12]
-
To a stirred solution of semicarbazide hydrochloride (0.5 mmol) and sodium acetate (0.5 mmol) in water (1 mL), add a solution of the desired aldehyde (0.5 mmol) in methanol (1 mL).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Remove the solvent under reduced pressure.
-
Redissolve the resulting residue in 1,4-dioxane (5 mL).
-
Add potassium carbonate (1.5 mmol) and iodine (0.6 mmol) sequentially.
-
Heat the reaction mixture to 80 °C and stir until the reaction is complete (monitor by TLC, typically 1-4.5 hours).
-
Cool the reaction to room temperature and quench with a 5% aqueous solution of sodium thiosulfate (Na₂S₂O₃) (20 mL).
-
Extract the product with a mixture of dichloromethane and methanol (10:1, 4 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to afford the desired 2-amino-1,3,4-oxadiazole.
Protocol 2: Synthesis of 2-Amino-1,3,4-oxadiazoles from Acylhydrazides and Cyanogen Bromide[6]
-
Prepare a solution of cyanogen bromide (0.16 mol) in methanol. (Caution: Cyanogen bromide is highly toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment.)
-
In a separate flask, dissolve the acylhydrazide (0.15 mol) in methanol (150 mL).
-
Add the acylhydrazide solution to the cyanogen bromide solution.
-
Heat the mixture to reflux and then allow it to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from an appropriate solvent (e.g., methanol or water).
Data Presentation
Table 1: Comparison of Common Cyclizing Agents for Acylthiosemicarbazide to 2-Amino-1,3,4-oxadiazole Conversion
| Cyclizing Agent | Typical Solvent | Temperature | Key Advantages | Potential Issues |
| I₂ / K₂CO₃ | 1,4-Dioxane | 80 °C | Mild conditions, good for a range of substrates.[5] | Can be slow for some substrates. |
| EDCI·HCl | DMSO | 60 °C | Good regioselectivity for oxadiazole formation.[2] | EDCI can be expensive for large-scale synthesis. |
| TsCl / Pyridine | Pyridine or CH₂Cl₂ | Room Temp to Reflux | Effective for many substrates.[1] | Pyridine has an unpleasant odor and can be difficult to remove. |
| POCl₃ | Neat or Chlorobenzene | 60 °C | Powerful dehydrating agent, good for difficult cyclizations.[2][3] | Harsh conditions, can lead to side products if not controlled. |
Visualizations
Diagram 1: General Synthetic Pathways to 2-Amino-1,3,4-oxadiazoles
Caption: Key synthetic routes to 2-amino-1,3,4-oxadiazoles.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 2. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. d-nb.info [d-nb.info]
- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US2883391A - Method of making 2-amino-5-substituted-1,3,4-oxadiazoles - Google Patents [patents.google.com]
- 7. EP3133063A1 - Pocess for the preparation of 2-amino-1,3,4-oxadiazoles - Google Patents [patents.google.com]
- 8. Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 12. datapdf.com [datapdf.com]
Technical Support Center: Stability and Degradation of 5-Cyclopentyl-1,3,4-oxadiazol-2-amine
Introduction: Welcome to the technical support guide for 5-Cyclopentyl-1,3,4-oxadiazol-2-amine. This document is designed for researchers, scientists, and drug development professionals who are working with this and similar 2-amino-1,3,4-oxadiazole derivatives. The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, valued for its metabolic stability and ability to participate in hydrogen bonding.[1][2] However, like any active pharmaceutical ingredient (API), understanding its inherent stability and potential degradation pathways is critical for developing robust analytical methods, stable formulations, and ensuring data integrity.[3]
This guide synthesizes information on the general stability of the 1,3,4-oxadiazole class and draws specific, practical insights from forced degradation studies performed on analogous structures. Our goal is to provide you with the causal logic behind experimental observations and to equip you with actionable troubleshooting strategies.
PART 1: Frequently Asked Questions (FAQs) - Core Stability Profile
This section addresses the most common questions regarding the chemical stability of this compound.
Q1: What is the general stability of the 1,3,4-oxadiazole ring system?
A: The 1,3,4-oxadiazole ring is an aromatic heterocycle known for its high thermal and chemical stability.[4] Theoretical studies have identified the 1,3,4-isomer as the most stable among the four possible oxadiazole isomers.[5] This stability is attributed to its aromaticity and the electron-deficient nature of the ring, which makes electrophilic substitution difficult.[6] Substituents on the ring, particularly aryl groups, can further enhance this thermal stability.[7] However, this electron deficiency also makes the ring's carbon atoms susceptible to nucleophilic attack, which is the primary mechanism for its degradation under hydrolytic conditions.
Q2: How do different pH conditions affect the stability of the compound in solution?
A: The compound is expected to be most vulnerable to degradation under strongly acidic and strongly basic (alkaline) conditions. A forced degradation study on a structurally related compound, 5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine, showed significant degradation in both 0.1 N HCl (acid) and 0.1 N NaOH (base).[8][9] The greatest instability was observed under acidic conditions, with 65.28% degradation, while alkaline conditions caused 29.36% degradation.[9] For a different 1,2,4-oxadiazole derivative, maximum stability was found in the pH range of 3-5.[10][11]
-
Causality (Acidic Conditions): Under low pH, protonation of a ring nitrogen atom can activate the ring, making a carbon atom more electrophilic and susceptible to nucleophilic attack by water, leading to ring cleavage.[10]
-
Causality (Alkaline Conditions): Under high pH, direct nucleophilic attack by a hydroxide ion on a ring carbon can initiate ring opening.[10]
Q3: What is the likely impact of oxidation on the stability of this molecule?
A: The molecule is susceptible to oxidative degradation. The primary sites for oxidation are the exocyclic 2-amino group and potentially the cyclopentyl ring, although the former is more likely. A kinetic study confirmed that 2-amino-5-aryl-1,3,4-oxadiazoles can be oxidized by agents like sodium periodate.[12] In a forced degradation study using 3% hydrogen peroxide (H₂O₂), an analogous 1,3,4-oxadiazole derivative showed 41.58% degradation.[8] This confirms that oxidative stress is a critical factor to control during handling and storage.
Q4: Is this compound sensitive to light or heat?
A: Yes, both are potential sources of degradation.
-
Thermal Stability: While the 1,3,4-oxadiazole core is generally thermally stable, prolonged exposure to high temperatures can cause degradation.[7][13] A forced degradation study at 60°C for 24 hours resulted in 47.58% degradation of an analogous compound.[8][9] Therefore, samples should be stored at controlled room temperature or refrigerated, and exposure to high heat during experimental procedures (e.g., sample drying) should be minimized.
-
Photostability: While some studies on similar compounds have shown resistance to photolysis in neutral and acidic environments, photostability should always be empirically determined as per ICH guidelines.[9] It is best practice to protect the compound and its solutions from direct light by using amber vials or storing them in the dark.
PART 2: Troubleshooting Guide for Experimental Workflows
This guide provides solutions to common issues encountered during the analysis and handling of this compound.
| Problem Observed | Potential Cause | Recommended Action & Scientific Rationale |
| Appearance of new peaks or loss of parent peak area in HPLC analysis of stored samples. | Hydrolytic Degradation: The sample diluent or mobile phase is too acidic or basic, causing slow degradation over time. | 1. Buffer the Diluent/Mobile Phase: Adjust the pH to a range of 3-5, where oxadiazoles show maximal stability.[10][11] 2. Analyze Promptly: Prepare samples immediately before analysis to minimize time in solution. 3. Refrigerate Samples: If immediate analysis is not possible, store prepared samples at 2-8°C to slow the degradation kinetics. |
| Inconsistent results or poor mass balance in quantitative assays. | Oxidative Degradation: The solvent contains peroxides (e.g., aged THF or ether), or the sample is exposed to air and light for extended periods. | 1. Use Fresh, High-Purity Solvents: Use freshly opened bottles of HPLC-grade solvents. 2. Degas Mobile Phases: Degassing removes dissolved oxygen, a key oxidant. 3. Consider Antioxidants: For formulation development, the inclusion of antioxidants may be necessary. For analytical work, this is generally avoided to prevent interference. |
| Sample discoloration (e.g., yellowing) upon storage as a solid. | Photodegradation or Oxidative Degradation: Exposure to ambient light and/or oxygen over time. | 1. Store in Inert Atmosphere: Store the solid material under an inert gas like nitrogen or argon. 2. Use Amber Vials: Protect the solid from light by using amber glass containers. 3. Control Humidity: Store with a desiccant, as moisture can accelerate both hydrolytic and oxidative degradation.[8] |
| Variable peak retention times in RP-HPLC. | Interaction with Unbuffered Silica: The amino group is basic and can interact with residual silanols on the HPLC column if the mobile phase is not adequately buffered, leading to peak tailing and shifting. | 1. Use a Buffered Mobile Phase: A buffer (e.g., 10-20 mM phosphate or acetate) in the pH 3-5 range will ensure a consistent ionization state of the analyte and passivate the column surface. 2. Add a Competing Base: A small amount of an amine modifier like triethylamine (TEA) can be added to the mobile phase to block active sites on the column. |
PART 3: Key Experimental Protocols
To ensure the integrity of your research, the following validated protocols are provided.
Protocol 1: Forced Degradation Study Workflow
This protocol is essential for identifying potential degradants and establishing the stability-indicating nature of an analytical method, as recommended by the ICH.[3][8]
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.
Materials:
-
This compound
-
HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)
-
HPLC-grade water
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
pH meter
-
HPLC system with UV or DAD detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound at ~1 mg/mL in ACN or an ACN:water mixture. This is your "Control" sample.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial.
| Stress Condition | Procedure | Rationale |
| Acid Hydrolysis | Mix with 1 mL of 0.1 N HCl. Keep at room temperature for 5 hours.[8] | Simulates exposure to acidic environments. |
| Base Hydrolysis | Mix with 1 mL of 0.1 N NaOH. Keep at room temperature for 5 hours.[8] | Simulates exposure to alkaline environments. |
| Oxidation | Mix with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[8] | Simulates exposure to oxidizing agents. |
| Thermal Stress | Place a vial of the stock solution in an oven at 60°C for 24 hours.[8][9] | Simulates exposure to elevated temperatures. |
| Photolytic Stress | Expose a vial of the stock solution to a photostability chamber (ICH Q1B conditions) or direct sunlight for a defined period (e.g., 7 days). Wrap a control vial in foil. | Simulates exposure to light. |
-
Sample Quenching & Preparation:
-
After the specified time, quench the acid and base hydrolysis reactions by neutralizing them with an equivalent amount of base or acid, respectively.
-
Dilute all samples (including the control and stressed samples) with the mobile phase to a suitable final concentration for HPLC analysis (e.g., 50-100 µg/mL).
-
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples to the control sample to identify new peaks (degradants) and calculate the percentage of degradation of the parent peak.
Protocol 2: Recommended RP-HPLC Method for Stability Monitoring
This method is adapted from a validated procedure for a similar 1,3,4-oxadiazole derivative and serves as an excellent starting point for method development.[8][14]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile : Water : Methanol (90:05:05, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: Diode Array Detector (DAD) monitoring at an appropriate wavelength (e.g., determined from the UV spectrum, likely around 230-280 nm).
-
Injection Volume: 10 µL
-
Run Time: Sufficient to elute the parent peak and any potential degradants (e.g., 10-15 minutes).
PART 4: Visualization of Pathways and Workflows
Plausible Degradation Pathways
The following diagram illustrates the most probable degradation pathways for this compound based on established chemical principles for this class of compounds. The primary pathway is hydrolytic cleavage of the oxadiazole ring.
References
- 1. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 3. biomedres.us [biomedres.us]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. rroij.com [rroij.com]
- 8. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 9. researchgate.net [researchgate.net]
- 10. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. thieme-connect.com [thieme-connect.com]
Technical Support Center: Synthesis of 1,3,4-Oxadiazoles
Welcome to the technical support center for the synthesis of 1,3,4-oxadiazole derivatives. As a Senior Application Scientist, I have designed this guide to address the common and complex challenges researchers, scientists, and drug development professionals face during their synthetic work. This resource moves beyond simple protocols to explain the causality behind experimental choices, providing you with the insights needed to troubleshoot and optimize your reactions effectively.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to high-level questions regarding the synthesis of 1,3,4-oxadiazoles.
Q1: What are the most common starting materials for synthesizing the 1,3,4-oxadiazole core?
A: The most prevalent starting materials are carboxylic acids and their derivatives, such as acid hydrazides (acylhydrazides). Many synthetic routes converge on a key intermediate, a 1,2-diacylhydrazine, which is then cyclized.[1][2] Other common precursors include N-acylhydrazones (formed from the condensation of an aldehyde and a hydrazide) and acylthiosemicarbazides.[3][4]
Q2: What are the principal synthetic strategies for forming the 1,3,4-oxadiazole ring?
A: The main strategies can be broadly categorized into two types:
-
Dehydrative Cyclization: This is the most traditional and widely used method, involving the intramolecular cyclization of 1,2-diacylhydrazine intermediates with the elimination of a water molecule. This requires a dehydrating agent.[1][5]
-
Oxidative Cyclization: This approach typically starts with N-acylhydrazones, which undergo intramolecular cyclization upon treatment with an oxidizing agent to form the oxadiazole ring.[6][7][8]
Q3: Are there modern, "green" chemistry approaches to this synthesis?
A: Yes, significant progress has been made in developing more environmentally benign methods. Microwave-assisted synthesis is particularly popular, as it dramatically reduces reaction times, often improves yields, and can sometimes be performed under solvent-free conditions.[9][10][11] Additionally, the development of milder, non-acidic cyclizing agents and one-pot procedures reduces waste and energy consumption.[12][13]
Q4: What is a typical yield for a 1,3,4-oxadiazole synthesis?
A: Yields are highly dependent on the specific substrates and the chosen methodology. However, modern, optimized protocols frequently report good to excellent yields, often in the range of 70-95%.[14][15] Lower yields are a common troubleshooting issue, often stemming from incomplete reactions, side-product formation, or purification challenges.
Section 2: Troubleshooting Guide for Experimental Challenges
This in-depth guide addresses specific problems you may encounter in the lab. Each answer is designed to help you diagnose the issue and implement a logical, scientifically-grounded solution.
Problem 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield or has failed completely. What are the most likely causes and how can I rectify them?
A: Low or no yield is a frequent issue that can usually be traced back to one of three areas: starting materials, reaction conditions, or the choice of cyclizing agent.
-
Causality & Diagnosis: The formation of the 1,3,4-oxadiazole ring via dehydrative cyclization is critically dependent on the purity of the 1,2-diacylhydrazine precursor and the efficacy of the water removal step. If the precursor is impure or the dehydrating agent is weak or has degraded, the reaction will stall. Similarly, oxidative cyclizations depend on a clean conversion of the starting hydrazide/aldehyde to the N-acylhydrazone intermediate.
-
Troubleshooting Steps:
-
Verify Starting Material Integrity: Ensure your carboxylic acid, acid chloride, or hydrazide starting materials are pure and dry. Acid hydrazides can be hygroscopic and degrade over time. If you synthesized the hydrazide yourself, confirm its purity by NMR and check for the absence of residual hydrazine hydrate.
-
Evaluate the Cyclizing/Dehydrating Agent: Many dehydrating agents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are highly reactive and sensitive to moisture. Use a fresh bottle or a recently opened one. If using a milder, solid-phase reagent, ensure it is properly activated and used in the correct stoichiometry.
-
Optimize Reaction Temperature and Time: Some cyclodehydrations require significant thermal energy to overcome the activation barrier.[2] If you are running the reaction at room temperature, a low yield may indicate the need for heating. Conversely, excessive heat can lead to decomposition and side products. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Consider a One-Pot Approach: To circumvent issues with isolating and purifying potentially unstable 1,2-diacylhydrazine intermediates, a one-pot synthesis can be highly effective.[6][13] In these methods, the carboxylic acid and hydrazide are condensed, and the resulting intermediate is cyclized in situ without isolation.
-
References
- 1. researchgate.net [researchgate.net]
- 2. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchemrev.com [jchemrev.com]
- 5. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 8. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 9. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wjarr.com [wjarr.com]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 15. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
Technical Support Center: 1,3,4-Oxadiazole Synthesis
Welcome to the technical support guide for the synthesis of 1,3,4-oxadiazoles. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and side product formations encountered during synthetic routes to this important heterocyclic scaffold. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you optimize your reactions, maximize yields, and ensure product purity.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter in the lab. Each entry details the likely causes and provides actionable solutions based on established chemical principles.
Problem 1: My primary side product is a 1,3,4-thiadiazole instead of the desired 2-amino-1,3,4-oxadiazole.
Question: I am attempting to synthesize a 2-amino-1,3,4-oxadiazole starting from an N-acylthiosemicarbazide intermediate. However, my spectral data (¹H NMR, MS) indicates the major product is the corresponding 2-amino-1,3,4-thiadiazole. What causes this, and how can I favor the formation of the oxadiazole?
Answer:
This is the most common and critical issue of regioselectivity when using N-acylthiosemicarbazide precursors. The formation of either the oxadiazole or the thiadiazole is a direct consequence of which atom (oxygen or sulfur) acts as the nucleophile in the final ring-closing step. This outcome is highly dependent on the choice of cyclizing reagent.
Causality: The N-acylthiosemicarbazide intermediate possesses two potential nucleophilic sites for cyclization: the carbonyl oxygen and the thiocarbonyl sulfur.
-
Thiadiazole Formation (S-cyclization): Strong dehydrating agents like phosphorus oxychloride (POCl₃) or strong acids (H₂SO₄) tend to promote cyclization via the more nucleophilic sulfur atom, leading to the thermodynamically stable 1,3,4-thiadiazole.[1][2]
-
Oxadiazole Formation (O-cyclization): Reagents that selectively activate the thiocarbonyl group for elimination are required to favor cyclization through the less nucleophilic oxygen. These are often desulfurizing agents or coupling reagents.
Solutions & Experimental Protocols:
The key is to select a reagent that facilitates desulfurization and subsequent O-cyclization.
-
Use a Carbodiimide Coupling Agent (EDCI): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) is highly effective for promoting oxadiazole formation.[3][4] It activates the sulfur of the thiourea moiety, converting it into a good leaving group and thereby facilitating the intramolecular attack of the carbonyl oxygen.
-
Employ Tosyl Chloride (TsCl): In the presence of a base like pyridine or triethylamine, tosyl chloride can mediate the cyclization. While this method can sometimes lead to thiadiazoles, careful control of conditions can favor the oxadiazole.[5][6] It is particularly effective for thiosemicarbazides over their semicarbazide analogs.[7]
-
Oxidative Cyclization with Iodine: The use of iodine in a basic medium (e.g., NaOH in ethanol) can drive the oxidative cyclization towards the oxadiazole.[2][8]
-
Protocol: Dissolve the N-acylthiosemicarbazide (1.0 eq) in ethanol containing aqueous sodium hydroxide (2-4 eq). Add a solution of iodine (1.1 eq) in potassium iodide dropwise. Heat the mixture to reflux and monitor completion by TLC.
-
Summary of Reagent Effects on Cyclization:
| Reagent Class | Example(s) | Predominant Product | Mechanism |
| Carbodiimide | EDCI·HCl | 2-Amino-1,3,4-oxadiazole | S-activation, O-cyclization |
| Strong Dehydrating Agent | POCl₃, H₂SO₄, PPA | 2-Amino-1,3,4-thiadiazole | Dehydration, S-cyclization |
| Oxidizing Agent | I₂ / NaOH | 2-Amino-1,3,4-oxadiazole | Oxidative S-extrusion, O-cyclization |
| Sulfonyl Chloride | TsCl / Pyridine | Product mixture, often favors thiadiazole but can yield oxadiazole | S-activation, competing pathways |
Diagram 1: Competing Cyclization Pathways
Caption: Reagent-controlled regioselectivity in the cyclization of N-acylthiosemicarbazides.
Problem 2: My reaction has stalled, and I have low yield of the 1,3,4-oxadiazole from a 1,2-diacylhydrazine precursor.
Question: I am performing a cyclodehydration of a 1,2-diacylhydrazine using a standard dehydrating agent like POCl₃, but the reaction is sluggish and gives a low yield, with a significant amount of starting material remaining. What could be the issue?
Answer:
Low conversion in the cyclodehydration of 1,2-diacylhydrazines is a common challenge that can often be traced back to the potency of the dehydrating agent, reaction conditions, or the purity of the starting materials.
Causality: The cyclodehydration reaction requires the removal of a molecule of water to form the aromatic oxadiazole ring. If this process is not efficient, the reaction will not proceed to completion.
-
Reagent Potency: The dehydrating agent may not be strong enough to overcome the activation energy for the cyclization of your specific substrate. Reagents like POCl₃ and SOCl₂ can also degrade upon exposure to atmospheric moisture, losing their efficacy.[9]
-
Reaction Conditions: Insufficient heat can lead to slow reaction rates. Conversely, excessively high temperatures can sometimes lead to decomposition, especially with sensitive functional groups.[10]
-
Starting Material Purity: The presence of water in your starting material or solvent will consume the dehydrating agent in a non-productive side reaction, effectively reducing its stoichiometry and stalling your primary reaction.
Solutions & Experimental Protocols:
-
Ensure Anhydrous Conditions: Thoroughly dry your 1,2-diacylhydrazine starting material (e.g., in a vacuum oven) and use anhydrous solvents. Handle hygroscopic dehydrating agents like POCl₃ under an inert atmosphere (e.g., nitrogen or argon).
-
Increase Reagent Stoichiometry or Temperature: A modest increase in the equivalents of the dehydrating agent or a controlled increase in the reaction temperature (reflux) can often drive the reaction to completion. Monitor the reaction by TLC to avoid excessive decomposition.[9]
-
Switch to a Milder, More Modern Dehydrating Agent: If harsh conditions are a concern, several milder and highly efficient reagents are available.
-
Burgess Reagent: This reagent is known for its mild and selective dehydrating properties and can be used for sensitive substrates.[11] It is particularly effective when combined with microwave irradiation, which can dramatically shorten reaction times.[8]
-
Triflic Anhydride (Tf₂O): In combination with triphenylphosphine oxide (TPPO), triflic anhydride is a powerful system for cyclodehydration, providing a safer alternative to POCl₃.[12]
-
XtalFluor-E ([Et₂NSF₂]BF₄): This is a practical and effective cyclodehydration agent for converting 1,2-diacylhydrazines to 1,3,4-oxadiazoles, with yields often improved by the addition of acetic acid.[13]
-
Diagram 2: General Workflow for Oxadiazole Synthesis
Caption: Standard synthetic workflow from common starting materials to the 1,3,4-oxadiazole core.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of phosphorus oxychloride (POCl₃) in the cyclodehydration of 1,2-diacylhydrazines?
A: Phosphorus oxychloride (POCl₃) acts as a powerful dehydrating and activating agent. The mechanism proceeds as follows:
-
Activation: One of the carbonyl oxygens of the 1,2-diacylhydrazine acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃.
-
Formation of a Good Leaving Group: This forms a phosphate ester intermediate, converting the hydroxyl group (after tautomerization) into an excellent leaving group.
-
Intramolecular Cyclization: The nitrogen atom of the second amide group then performs an intramolecular nucleophilic attack on the activated carbonyl carbon.
-
Aromatization: Subsequent elimination of the phosphate group and a proton results in the formation of the stable, aromatic 1,3,4-oxadiazole ring.
Diagram 3: Simplified POCl₃-Mediated Cyclization
Caption: Key steps in the POCl₃-mediated cyclodehydration reaction.
Q2: I am performing a reaction analogous to the Einhorn-Brunner reaction at high temperature and see multiple products. What could be the cause?
A: While the Einhorn-Brunner reaction classically synthesizes 1,2,4-triazoles, a side reaction relevant to many high-temperature acylhydrazine condensations is acyl interchange . At elevated temperatures, the acyl groups of the reacting partners can swap, leading to the formation of new starting materials.[10] If you start with two different acyl groups (R¹CO- and R²CO-), this scrambling can result in a mixture of three different products (R¹/R¹, R²/R², and R¹/R²), significantly complicating purification and reducing the yield of the desired unsymmetrical product. To minimize this, use the lowest effective reaction temperature or consider using microwave synthesis to reduce reaction times.[10]
Q3: How can I reliably distinguish between a 1,3,4-oxadiazole and a 1,3,4-thiadiazole product using standard characterization techniques?
A: Spectroscopic analysis is definitive for distinguishing between these two closely related heterocycles.
-
¹³C NMR Spectroscopy: This is often the most conclusive method. The chemical shifts of the two carbons within the heterocyclic ring are diagnostic. For 1,3,4-oxadiazoles, these carbons typically appear in the range of δ 155-165 ppm . In contrast, the carbons in a 1,3,4-thiadiazole ring are more deshielded due to the influence of sulfur and appear further downfield, often in the range of δ 165-180 ppm .
-
Infrared (IR) Spectroscopy: The C-O-C stretching vibration of the oxadiazole ring typically appears as a strong band around 1020-1090 cm⁻¹ .[14] While C-S bonds also absorb in the fingerprint region, their signals are generally weaker and less characteristic. The disappearance of a strong C=S stretch (around 1100-1250 cm⁻¹) from your thiosemicarbazide precursor is also a key indicator.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The mass difference between an oxygen and a sulfur atom is significant (~16 amu), making it straightforward to distinguish the molecular ions of the two products.
References
- 1. jocpr.com [jocpr.com]
- 2. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate [organic-chemistry.org]
- 6. Regioselective synthesis of 2-amino-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives via reagent-based cyclization of thiosemicarbazide intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 8. jchemrev.com [jchemrev.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. atlanchimpharma.com [atlanchimpharma.com]
- 12. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. nanobioletters.com [nanobioletters.com]
Technical Support Center: Purification of 2-Aryloylhydrazine-1-Carboxamides
This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 2-aryloylhydrazine-1-carboxamides. The methodologies and insights presented are grounded in established chemical principles and practical laboratory experience to ensure reliable and reproducible outcomes.
Introduction: The Purification Challenge
The synthesis of 2-aryloylhydrazine-1-carboxamides often results in crude products contaminated with unreacted starting materials, side products, and excess reagents like hydrazine. The inherent polarity and potential for hydrogen bonding in these molecules can present unique purification challenges, such as the formation of persistent oils, difficulty in crystallization, and problematic chromatographic behavior. This guide is structured to address these specific issues head-on, providing both quick answers and deep, systematic troubleshooting workflows.
Frequently Asked Questions (FAQs)
Q1: My crude product is a persistent oil or sticky solid. What is the first thing I should try?
A1: The first and often most effective technique is trituration. This involves stirring or grinding the crude oil/solid in a solvent in which your desired product is poorly soluble, but the impurities are soluble. For many hydrazine derivatives, triturating the oily product with cold n-hexane or pentane can effectively remove non-polar impurities and induce crystallization.[1] If this fails, consider dissolving the oil in a minimum amount of a good solvent (like ethyl acetate or dichloromethane) and then adding a non-polar solvent (like hexane) dropwise to precipitate the product.
Q2: How can I efficiently remove residual hydrazine hydrate from my reaction mixture?
A2: Excess hydrazine hydrate is a common impurity that can complicate purification. Since hydrazine is basic and highly water-soluble, an aqueous workup is the preferred method. Perform a liquid-liquid extraction, washing your organic layer (e.g., in ethyl acetate or DCM) with water or a saturated sodium bicarbonate solution.[2] For more stubborn cases, a wash with a dilute acid like 1 M HCl will protonate the hydrazine, making it highly soluble in the aqueous layer.[2] Always handle hydrazine with care in a well-ventilated fume hood due to its toxicity.
Q3: My compound streaks badly on a silica gel TLC plate. What does this mean and how can I fix it?
A3: Streaking on a silica TLC plate is typically caused by the basic nature of the nitrogen atoms in the hydrazine moiety, which interact strongly with the acidic silica gel. To resolve this, add a small amount of a basic modifier to your mobile phase.[1] A common solution is to add ~1% triethylamine (TEA) or a few drops of ammonia to the eluent system (e.g., ethyl acetate/hexane). This neutralizes the acidic sites on the silica, leading to sharper, more defined spots.
Q4: What are some good starting solvents for recrystallizing 2-aryloylhydrazine-1-carboxamides?
A4: The choice of solvent is critical and molecule-dependent. However, good starting points for this class of compounds are polar protic solvents. Hot ethanol is frequently successful for recrystallizing hydrazone and hydrazide derivatives. Other solvents to consider are acetonitrile, which can be effective for highly soluble products, or dimethylformamide (DMF) for compounds that are difficult to dissolve, followed by cooling to induce crystallization. Mixed solvent systems, such as ethyl acetate/hexane or dichloromethane/petroleum ether, also offer a versatile approach.
In-Depth Troubleshooting Guides
This section provides systematic approaches to common, complex purification challenges.
Troubleshooting Workflow 1: From Crude Product to Pure Compound
The initial state of your crude product dictates the most logical purification path. This workflow helps you decide on the best strategy.
Caption: Initial Purification Strategy Decision Tree.
Troubleshooting Guide 1: Failed Recrystallization
Symptom: You have attempted recrystallization, but the compound either "oils out," fails to precipitate upon cooling, or the yield is unacceptably low.
Causality Analysis: "Oiling out" occurs when a compound's melting point is lower than the boiling point of the solvent, or when it comes out of solution above its melting point. Low yield suggests the product is too soluble in the chosen solvent even at cold temperatures. Failure to precipitate indicates supersaturation or an inappropriate solvent choice.
Step-by-Step Protocol:
-
Re-evaluate Your Solvent System: If the product oiled out, try a lower-boiling point solvent or a mixed-solvent system. If the yield was low, choose a solvent in which your compound has lower solubility. A systematic approach is best.
-
Optimize Cooling: Rapid cooling encourages oiling out and traps impurities. Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before transferring it to an ice bath or refrigerator.
-
Induce Crystallization: If a clear, supersaturated solution forms:
-
Scratch: Use a glass rod to scratch the inner surface of the flask at the meniscus. The microscopic glass fragments provide nucleation sites for crystal growth.
-
Seed: If you have a small crystal of pure product, add it to the supersaturated solution to act as a template for crystallization.
-
-
Consider an Alternative Method: If multiple recrystallization attempts fail, the impurity profile may be inhibiting crystallization. In this case, column chromatography is the next logical step.[3]
Data Summary: Recommended Solvent Systems
| Purification Method | Solvent/System | Rationale & Use Case |
| Trituration | n-Hexane, Pentane, Diethyl Ether | Removes non-polar impurities, induces solidification of oils. |
| Recrystallization | Ethanol, Acetonitrile, Isopropanol | Good for moderately polar compounds; often provides high-quality crystals. |
| Ethyl Acetate/Hexane | A versatile mixed-solvent system for fine-tuning polarity. | |
| Dichloromethane/Methanol | For more polar compounds; methanol increases polarity to dissolve, DCM can be evaporated. | |
| Column Chromatography | Ethyl Acetate/Hexane (+1% TEA) | Standard system for compounds of moderate polarity. TEA prevents streaking. |
| Dichloromethane/Methanol (+1% TEA) | For more polar compounds that do not move in ethyl acetate systems. |
Troubleshooting Guide 2: Column Chromatography Issues
Symptom: Your target compound co-elutes with an impurity, or you get poor separation and broad peaks.
Causality Analysis: Co-elution occurs when the mobile phase is not selective enough to differentiate between the compound of interest and an impurity. Broad peaks can result from overloading the column, poor packing, or interactions with the stationary phase.
Systematic Workflow for Chromatography Optimization:
Caption: Workflow for Optimizing Column Chromatography.
Detailed Experimental Protocol: Flash Column Chromatography
-
Slurry Preparation: Choose a non-polar solvent (e.g., hexane) to create a slurry with your silica gel. This helps in packing a uniform column and dissipating heat.
-
Column Packing: Pour the slurry into the column and use gentle air pressure to pack the silica bed firmly, ensuring there are no air bubbles or cracks.
-
Loading the Sample:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (e.g., DCM or acetone). Add a small amount of silica gel to this solution and evaporate the solvent completely on a rotary evaporator. This results in the crude product being adsorbed onto the silica. Carefully add this dry powder to the top of your packed column. This technique often leads to sharper bands and better separation.[4]
-
Wet Loading: Dissolve the crude product in the minimum possible volume of your mobile phase and carefully pipette it onto the top of the column.
-
-
Elution: Begin running the column with your optimized mobile phase. If using a gradient, start with a less polar mixture and gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
References
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Purity of 5-Cyclopentyl-1,3,4-oxadiazol-2-amine
In the landscape of drug discovery and development, the absolute purity of a chemical entity is paramount. For researchers and medicinal chemists working with novel heterocyclic compounds such as 5-Cyclopentyl-1,3,4-oxadiazol-2-amine, a seemingly minor impurity can lead to skewed biological data, misleading structure-activity relationships (SAR), and ultimately, the failure of a promising drug candidate. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to rigorously validate the purity of this compound, moving beyond mere procedural steps to explain the underlying scientific rationale.
The structure of this compound, a member of the 2-amino-1,3,4-oxadiazole class, presents unique analytical challenges. Its polarity, potential for hydrogen bonding, and the nature of its synthetic route necessitate a multi-pronged analytical approach to ensure the confident identification and quantification of any impurities.
Understanding the Synthetic Landscape: A Clue to Potential Impurities
The common synthetic routes to 2-amino-5-substituted-1,3,4-oxadiazoles often involve the cyclization of semicarbazones or the oxidative cyclization of acylthiosemicarbazides.[1][2] For this compound, a likely precursor would be cyclopentanecarbaldehyde semicarbazone.
Knowing this, we can anticipate potential process-related impurities:
-
Unreacted Starting Materials: Residual cyclopentanecarbaldehyde, semicarbazide, or the acylthiosemicarbazide precursor.
-
Reagents and By-products: Lingering cyclizing agents (e.g., phosphorus oxychloride, iodine) or by-products from the cyclization reaction.[3][4]
-
Solvent Residues: Organic solvents used during the synthesis and purification steps.
-
Isomeric Impurities: While less common for this specific structure, other isomeric oxadiazoles could theoretically form under certain reaction conditions.
A robust purity validation strategy must be capable of separating and detecting these diverse chemical entities.
Orthogonal Analytical Approaches: A System of Self-Validation
No single analytical technique is sufficient to declare a compound "pure." A self-validating system relies on the application of orthogonal methods—techniques that measure different chemical and physical properties. For this compound, a comprehensive purity assessment should employ a combination of chromatographic and spectroscopic techniques, complemented by elemental analysis.
Below, we compare the most critical methods, outlining their principles, experimental protocols, and their specific strengths and weaknesses in the context of this molecule.
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for purity determination in the pharmaceutical industry due to its high resolving power and sensitivity.[5] For a polar, heterocyclic compound like this compound, a reverse-phase HPLC method is most appropriate.
Experimental Protocol: Reverse-Phase HPLC (RP-HPLC)
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Orthophosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detector: Photodiode Array (PDA) at 235 nm.[6]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 1:1 mixture of acetonitrile and water.
Causality Behind Experimental Choices:
The C18 column provides a non-polar stationary phase, ideal for retaining and separating the moderately polar analyte from potential non-polar and highly polar impurities. The acidic mobile phase (orthophosphoric acid) helps to protonate the amine group, leading to sharper peaks and improved chromatographic performance. A gradient elution is crucial to ensure the timely elution of both polar and non-polar impurities. The detection wavelength of 235 nm is selected based on the UV absorbance maximum for similar oxadiazole derivatives.[6]
Data Interpretation:
The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks. A purity level of ≥95% is generally required for compounds used in biological assays.[7]
Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
While HPLC is excellent for quantifying impurities, ¹H NMR spectroscopy provides invaluable structural information and can be used for quantitative purity assessment (qNMR).[8] It is particularly adept at identifying residual solvents and structurally related impurities.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte, for example, maleic acid.
-
Procedure:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a clean NMR tube.
-
Add ~0.75 mL of DMSO-d₆.
-
Acquire the ¹H NMR spectrum using a calibrated spectrometer (e.g., 400 MHz or higher) with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest to ensure accurate integration.
-
-
Data Analysis: The purity is calculated by comparing the integral of a well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard.
Causality Behind Experimental Choices:
DMSO-d₆ is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its distinct solvent peak. The use of a certified internal standard allows for the absolute quantification of the analyte, providing a more accurate purity assessment than relative peak areas in chromatography. A long relaxation delay is critical for obtaining accurate quantitative data.[8]
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[5] While this compound itself may have limited volatility, GC-MS is an excellent tool for identifying and quantifying residual solvents and volatile starting materials that may be present as impurities. For the analysis of the amine itself, derivatization may be necessary to increase its volatility and thermal stability.[9]
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Sample Preparation: Accurately weigh ~100 mg of the compound into a headspace vial and seal it.
-
Incubation: Heat the vial at 80°C for 15 minutes to allow volatile compounds to partition into the headspace.
-
GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[10]
-
Oven Program: Start at 40°C for 5 minutes, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector: Splitless mode at 250°C.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 500.
Causality Behind Experimental Choices:
Headspace analysis is ideal for detecting volatile impurities without introducing the non-volatile analyte onto the GC column. The HP-5MS column is a versatile, non-polar column suitable for separating a wide range of common organic solvents. The temperature program is designed to effectively separate solvents with different boiling points.
Method 4: Elemental Analysis (CHNS)
Elemental analysis provides the fundamental percentage composition of carbon, hydrogen, nitrogen, and sulfur in a compound.[11] For a pure compound, the experimentally determined percentages should closely match the theoretical values calculated from its molecular formula (C₇H₁₁N₃O).
Experimental Protocol: Combustion Analysis
-
Instrumentation: A calibrated CHNS elemental analyzer.
-
Procedure: A small, accurately weighed sample (typically 1-3 mg) is combusted in a high-temperature furnace in the presence of excess oxygen.[12] The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.
-
Acceptance Criteria: The experimentally determined percentages for C, H, and N should be within ±0.4% of the calculated theoretical values.[7]
Causality Behind Experimental Choices:
This technique provides a fundamental measure of purity. Significant deviations from the theoretical values can indicate the presence of impurities, such as residual solvents (which would alter the C and H percentages) or inorganic salts.
Comparison of Purity Validation Methods
| Technique | Principle | Strengths | Weaknesses | Best For Detecting |
| RP-HPLC | Differential partitioning between a non-polar stationary phase and a polar mobile phase. | High resolution, high sensitivity, quantitative.[5] | Requires a chromophore for UV detection, may not detect non-UV active impurities. | Process-related impurities, isomers, degradation products. |
| ¹H NMR | Nuclear spin transitions in a magnetic field. | Provides structural information, quantitative (qNMR), non-destructive.[8] | Lower sensitivity than HPLC, complex spectra can be difficult to interpret. | Residual solvents, structurally similar impurities. |
| GC-MS | Separation of volatile compounds followed by mass analysis. | Excellent for volatile compounds, provides structural information from mass spectra.[5] | Not suitable for non-volatile or thermally labile compounds without derivatization. | Residual solvents, volatile starting materials. |
| Elemental Analysis | Combustion and quantification of elemental composition. | Provides fundamental confirmation of elemental composition.[11] | Does not identify specific impurities, requires high sample purity for accurate results. | Inorganic impurities, significant organic impurities that alter the elemental ratio. |
Visualizing the Workflow
Figure 1: A comprehensive workflow for the purity validation of this compound.
Conclusion
Validating the purity of this compound is not a single measurement but a systematic process of inquiry. By employing a suite of orthogonal analytical techniques—RP-HPLC for primary quantification, ¹H NMR for structural confirmation and solvent analysis, GC-MS for volatile impurities, and elemental analysis for fundamental composition—researchers can build a robust and self-validating data package. This meticulous approach ensures the integrity of subsequent biological data and is a cornerstone of rigorous scientific research in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pacificbiolabs.com [pacificbiolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 11. azom.com [azom.com]
- 12. Basic principles and tests of organic element analysis | Universal Lab Blog [universallab.org]
A Comparative Guide to 5-Cyclopentyl-1,3,4-oxadiazol-2-amine and Other Oxadiazole Derivatives in Drug Discovery
In the landscape of medicinal chemistry, the 1,3,4-oxadiazole scaffold is a cornerstone for the development of novel therapeutic agents. Its unique structural and electronic properties have led to a wide array of derivatives with significant biological activities.[1][2] This guide provides a comparative analysis of 5-Cyclopentyl-1,3,4-oxadiazol-2-amine and other key oxadiazole derivatives, offering insights for researchers and professionals in drug development. We will delve into their synthesis, structure-activity relationships, and performance in preclinical studies, with a focus on their anticancer and antimicrobial potential.
The 2-Amino-1,3,4-Oxadiazole Core: A Privileged Scaffold
The 2-amino-1,3,4-oxadiazole moiety is a particularly interesting pharmacophore. The presence of the amino group provides a key site for hydrogen bonding interactions with biological targets, which can significantly contribute to the pharmacological activity of the molecule.[3] The substituent at the 5-position of the oxadiazole ring plays a crucial role in modulating the compound's lipophilicity, steric profile, and ultimately, its biological efficacy and selectivity.[4]
Synthesis of 2-Amino-5-Substituted-1,3,4-Oxadiazoles: A General Workflow
A common and efficient method for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles involves the iodine-mediated oxidative cyclization of semicarbazones.[5] This approach is favored for its relatively mild conditions and good yields. The general workflow is depicted below.
Caption: General synthesis workflow for 2-amino-5-substituted-1,3,4-oxadiazoles.
Comparative Analysis of 5-Substituted-1,3,4-oxadiazol-2-amines
The nature of the substituent at the 5-position of the oxadiazole ring is a key determinant of biological activity. Here, we compare the potential profile of this compound with derivatives bearing aryl and linear alkyl groups.
| Substituent at 5-Position | Representative Derivative(s) | Key Biological Activities | Structure-Activity Relationship Insights |
| Cycloalkyl (e.g., Cyclopentyl) | This compound | Anticancer (projected), Antimicrobial (projected) | The cyclopentyl group offers a balance of lipophilicity and steric bulk, potentially enhancing cell membrane permeability and interaction with hydrophobic pockets of target enzymes. Its non-planar structure may confer unique binding properties compared to flat aromatic rings. |
| Aryl | 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine, 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | Anticancer, Antimicrobial[4][6] | The electronic properties of substituents on the aryl ring significantly influence activity. Electron-withdrawing groups (e.g., -Cl) or electron-donating groups (e.g., -OCH3) can modulate the molecule's interaction with biological targets.[4] Aromatic rings can engage in π-π stacking interactions within binding sites. |
| Linear Alkyl | 5-ethyl-1,3,4-oxadiazol-2-amine, N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | Anticancer, Antimycobacterial[4][7] | The length of the alkyl chain impacts lipophilicity. Longer chains can enhance activity against mycobacteria, likely by facilitating penetration of the lipid-rich mycobacterial cell wall.[7] However, excessively long chains may decrease aqueous solubility. |
This compound: A Profile Based on SAR
While direct experimental data for this compound is limited in publicly available literature, we can extrapolate its potential properties based on established structure-activity relationships for this class of compounds.
-
Anticancer Potential: The cyclopentyl moiety provides a moderate level of lipophilicity, which is often beneficial for anticancer activity by promoting passage through cell membranes. Compared to derivatives with bulky aryl groups, the cyclopentyl group is less sterically hindered, which might allow for better access to the active sites of certain enzymes. It is hypothesized that this derivative could exhibit cytotoxic activity against various cancer cell lines, though likely with a different selectivity profile compared to its aryl-substituted counterparts.
-
Antimicrobial Potential: The lipophilic nature of the cyclopentyl group could also contribute to antimicrobial activity, particularly against bacteria with lipid-rich cell envelopes. The overall size and shape of the molecule will influence its ability to interact with bacterial enzymes or disrupt cell membrane integrity.
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
To experimentally validate the anticancer potential of novel oxadiazole derivatives, a standard protocol such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is employed. This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., HeLa, A549) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[8]
-
Compound Preparation: The test compounds (e.g., this compound and other derivatives) are dissolved in a suitable solvent like DMSO to prepare stock solutions. Serial dilutions are then made in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: The culture medium from the wells is replaced with medium containing the various concentrations of the test compounds. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug) are also included. The plates are then incubated for 48 to 72 hours.
-
MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[8]
Structure-Activity Relationship (SAR) Insights
The biological activity of 2-amino-5-substituted-1,3,4-oxadiazoles is governed by a complex interplay of steric, electronic, and hydrophobic factors.
Caption: Key structure-activity relationships for 2-amino-5-substituted-1,3,4-oxadiazoles.
Concluding Remarks
The 2-amino-1,3,4-oxadiazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. While aryl-substituted derivatives have been extensively studied, the exploration of cycloalkyl substituents like the cyclopentyl group represents a promising avenue for developing novel compounds with potentially improved pharmacological profiles. The balanced lipophilicity and unique steric properties of the cyclopentyl moiety may offer advantages in terms of cell permeability and target engagement. Further experimental investigation of this compound and related cycloalkyl derivatives is warranted to fully elucidate their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-Cyclopentyl-1,3,4-oxadiazol-2-amine Analogs in Preclinical Drug Discovery
In the landscape of modern medicinal chemistry, the 1,3,4-oxadiazole scaffold has emerged as a "privileged structure" due to its wide spectrum of pharmacological activities, including anticancer and antimicrobial properties.[1][2] This guide provides a comprehensive comparative study of 5-Cyclopentyl-1,3,4-oxadiazol-2-amine and its analogs, offering insights into their synthesis, structure-activity relationships (SAR), and performance in preclinical assays. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel heterocyclic compounds as potential therapeutic agents.
The rationale for focusing on the 5-alkyl/cycloalkyl-substituted-2-amino-1,3,4-oxadiazole core lies in its potential to offer favorable physicochemical properties for drug development, such as improved solubility and metabolic stability, when compared to more complex aromatic substitutions. The cyclopentyl moiety, in particular, provides a balance of lipophilicity and conformational rigidity that can influence target binding and overall biological activity.
Comparative Biological Evaluation: Unraveling Structure-Activity Relationships
While specific experimental data for this compound is not extensively reported in publicly available literature, we can infer its potential activity by analyzing data from closely related 5-alkyl and 5-aryl substituted analogs. The following sections present a comparative analysis based on available data for analogous compounds, providing a framework for understanding the impact of the substituent at the 5-position.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of 1,3,4-oxadiazole derivatives.[3][4][5] The mechanism of action is often attributed to the inhibition of various enzymes and growth factors crucial for cancer cell proliferation.[1] A comparative analysis of analogs where the substituent at the 5-position is varied reveals key SAR insights.
For instance, a study by Ahsan et al. (2014) on N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues provides valuable data for comparison. While not a direct comparison of alkyl groups, the study highlights how modifications at the 5-position significantly impact anticancer activity across various cell lines. For example, N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (a 5-aryl substituted analog) showed a mean growth percent (GP) of 62.61 across a panel of cancer cell lines, with high sensitivity in melanoma (MDA-MB-435), leukemia (K-562), breast cancer (T-47D), and colon cancer (HCT-15) cell lines.[3] Another analog, N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine, exhibited a remarkable GP of 6.82 on the MDA-MB-435 melanoma cell line.[3]
While direct comparative data for a series of 5-alkyl analogs is sparse, the general trend observed in the literature suggests that the nature of the substituent at the 5-position plays a critical role in determining the potency and selectivity of the anticancer effect. It is hypothesized that the cyclopentyl group, with its moderate lipophilicity, could enhance cell membrane permeability, potentially leading to improved intracellular concentrations and potent anticancer activity.
Table 1: Comparative Anticancer Activity of Selected 5-Substituted-1,3,4-oxadiazol-2-amine Analogs
| Compound ID | 5-Substituent | N-Substituent | Mean Growth Percent (GP) | Most Sensitive Cell Line (GP) | Reference |
| Analog A | 4-Methoxyphenyl | 2,4-Dimethylphenyl | 62.61 | MDA-MB-435 (15.43) | [3] |
| Analog B | 4-Hydroxyphenyl | 2,4-Dimethylphenyl | Not Reported | MDA-MB-435 (6.82) | [3] |
| Analog C | 3,4-Dimethoxyphenyl | 4-Bromophenyl | >97 | HOP-92 (75.06) | [3] |
| Analog D | Ethyl | 4-Bromophenyl | >97 | A498 (76.62) | [3] |
Note: Data is extracted from studies on N-aryl substituted analogs to infer the importance of the 5-position substituent. A direct comparison with 5-cyclopentyl is not available in the cited literature.
Antimicrobial Activity
The 1,3,4-oxadiazole nucleus is a well-established pharmacophore in the design of antimicrobial agents.[1][6][7] Analogs bearing this scaffold have demonstrated activity against a range of bacterial and fungal pathogens. The substituent at the 5-position is a key determinant of the antimicrobial spectrum and potency.
A study on 2,5-disubstituted 1,3,4-oxadiazole derivatives highlighted that lipophilic substitutions can facilitate the transport of the drug molecules through the microbial biological membrane, thereby enhancing their antimicrobial activities.[6] The presence of electronegative groups on an aryl ring at the 5-position has also been shown to enhance antimicrobial effects.[6] While this does not directly address cycloalkyl substituents, it underscores the importance of the physicochemical properties of the 5-substituent.
For a comparative perspective, a study on new 1,3,4-oxadiazole derivatives revealed that compounds with a methoxy substituent on an aromatic ring exhibited antibacterial activity against Enterococcus faecalis comparable to the standard drug chloramphenicol. Another study synthesized a series of 5-substituted-2-amino-1,3,4-oxadiazoles and found that several compounds exhibited excellent antifungal and antibacterial activity.[8]
Table 2: Comparative Antimicrobial Activity of Selected 5-Substituted-1,3,4-oxadiazole Analogs
| Compound ID | 5-Substituent | Target Organism | MIC (µg/mL) | Reference |
| Analog E | 4-Fluorophenyl | Streptococcus faecalis, MSSA, MRSA | 4 - 64 | [9] |
| Analog F | 4-Methoxyphenyl | Enterococcus faecalis | 62.50 (MIC50) | |
| Analog G | Furan | Staphylococcus aureus, Escherichia coli | Not specified (remarkable activity) | [6] |
Experimental Protocols
To facilitate further research and comparative studies, detailed, step-by-step methodologies for the synthesis of the parent compound and the evaluation of its biological activity are provided below.
Synthesis of this compound
The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles can be achieved through several established methods. A common and effective approach involves the oxidative cyclization of a semicarbazone precursor.[10]
Diagram 1: Synthetic Pathway for this compound
Caption: General synthetic scheme for this compound.
Step-by-Step Protocol:
-
Synthesis of Cyclopentanecarboxaldehyde Semicarbazone (Intermediate):
-
To a solution of semicarbazide hydrochloride (1.0 eq) and sodium acetate (1.0 eq) in aqueous ethanol, add cyclopentanecarboxaldehyde (1.0 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the precipitated solid, wash with cold water, and dry under vacuum to obtain the semicarbazone intermediate.
-
-
Oxidative Cyclization to this compound (Final Product):
-
Suspend the dried semicarbazone intermediate in a suitable solvent such as ethanol or acetic acid.
-
Add an oxidizing agent, for example, a solution of iodine (1.1 eq) and potassium iodide in the presence of a base like sodium hydroxide.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitate by filtration, wash with a solution of sodium thiosulfate to remove excess iodine, followed by washing with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford pure this compound.
-
Characterize the final product using spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
-
In Vitro Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[11][12]
Diagram 2: MTT Assay Workflow
Caption: Step-by-step workflow of the MTT assay for cytotoxicity screening.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.
-
Seed the cells into 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds (this compound and its analogs) in DMSO.
-
Perform serial dilutions of the stock solutions in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[11]
-
Replace the medium in the wells with the medium containing the test compounds. Include vehicle controls (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[11]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14][15]
Diagram 3: Broth Microdilution Workflow
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Step-by-Step Protocol:
-
Preparation of Compounds and Inoculum:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of the compounds in a cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.[14]
-
Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland standard.[15]
-
-
Inoculation and Incubation:
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[14]
-
Conclusion and Future Directions
The this compound scaffold holds significant promise as a template for the development of novel anticancer and antimicrobial agents. This guide provides a framework for the synthesis and comparative evaluation of its analogs. Based on the analysis of related structures, it is evident that the nature of the substituent at the 5-position is a critical determinant of biological activity.
Future research should focus on the systematic synthesis and evaluation of a series of 5-alkyl and 5-cycloalkyl-1,3,4-oxadiazol-2-amine analogs to establish a clear and quantitative structure-activity relationship. This will enable the rational design of more potent and selective drug candidates. Furthermore, mechanistic studies to elucidate the specific cellular targets and pathways affected by these compounds are warranted to advance their development towards clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Broth microdilution - Wikipedia [en.wikipedia.org]
- 14. Broth Microdilution | MI [microbiology.mlsascp.com]
- 15. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
A Comparative Guide to the Structure-Activity Relationship of 5-Cyclopentyl-1,3,4-oxadiazol-2-amine and its Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) surrounding the 5-Cyclopentyl-1,3,4-oxadiazol-2-amine scaffold. It is intended for researchers, scientists, and drug development professionals seeking to understand the design principles for optimizing molecules within this chemical class. We will objectively compare the core structure with key alternatives, supported by experimental data and established synthetic protocols.
The 1,3,4-oxadiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold."[1] This five-membered heterocycle, containing one oxygen and two nitrogen atoms, is a versatile pharmacophore found in numerous clinically approved drugs.[2][3] Its metabolic stability and ability to act as a bioisostere for amide and ester functionalities make it an attractive component in drug design.[1] The 2-amino-1,3,4-oxadiazole moiety, in particular, serves as a rigid and predictable scaffold for positioning functional groups to interact with biological targets, leading to a wide spectrum of pharmacological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[2][4][5][6][7]
Our focus, this compound, combines this potent heterocyclic core with a lipophilic cyclopentyl group. This guide will dissect the role of each component—the 2-amino group, the 1,3,4-oxadiazole core, and the 5-cyclopentyl substituent—by comparing it with structurally related analogs to elucidate key SAR trends.
Core Structure-Activity Relationship (SAR) Analysis
The biological activity of the 2-amino-5-substituted-1,3,4-oxadiazole scaffold is highly dependent on the nature of the substituents at the C2 and C5 positions. The following analysis breaks down the key structural determinants of activity.
The primary amine at the C2 position is a crucial feature. It can act as both a hydrogen bond donor and acceptor, enabling strong interactions with amino acid residues in target proteins. Modification of this group significantly impacts biological activity.
-
N-Alkylation/Arylation: Substitution on the amine nitrogen can modulate potency and selectivity. For instance, long alkyl chains, such as a dodecyl group, have been shown to confer moderate dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[8] N-benzyl substitution on related scaffolds has resulted in potent antimycobacterial agents.[9] This suggests that the space around the C2-amino group can accommodate bulky substituents, which can be exploited to target specific binding pockets.
The substituent at the C5 position is a primary driver of the compound's overall physicochemical properties and often dictates its pharmacological profile. The cyclopentyl group in the title compound provides a moderate degree of lipophilicity, which is crucial for membrane permeability and reaching intracellular targets.
-
Alkyl and Cycloalkyl Analogs: The size and nature of the alkyl or cycloalkyl group at C5 are critical. For example, the smaller 5-Cyclopropyl-1,3,4-oxadiazol-2-amine has been demonstrated to have blood sugar-lowering effects in mammals.[] This indicates that even subtle changes in the cycloalkyl ring size can switch or tune the biological activity.
-
Aryl Substituents: Replacing the cyclopentyl group with an aryl moiety introduces opportunities for π-π stacking and other aromatic interactions. 5-Aryl-1,3,4-oxadiazol-2-amines exhibit a vast range of activities. For example, derivatives with a 4-nitrophenyl group have shown substantial anticancer activity, while those with a 3,4,5-trimethoxyphenyl group are potent against other cancer cell lines.[11] This highlights the sensitivity of the C5 position to electronic and steric effects.
The central 1,3,4-oxadiazole ring provides a rigid framework that holds the C2 and C5 substituents in a defined spatial orientation. Its metabolic stability is a key advantage over more labile ester or amide linkers.
-
Bioisosteric Replacement (1,3,4-Thiadiazole): A common strategy in medicinal chemistry is the replacement of the oxadiazole's oxygen with a sulfur atom to yield the 1,3,4-thiadiazole bioisostere.[4] This modification generally increases lipophilicity and can alter the electronic character of the ring. In several studies, 1,3,4-thiadiazole analogs have shown comparable or sometimes superior activity. For example, N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine was found to be a more potent AChE inhibitor than its oxadiazole counterpart.[8] Similarly, N-benzyl-1,3,4-thiadiazole-2-amines displayed high activity against mycobacterial strains, comparable to their oxadiazole isosteres.[9]
The diagram below visually summarizes the key SAR points for the this compound scaffold.
Caption: Key sites for modification on the this compound scaffold.
Comparative Performance Data of Analogs
To provide a clear comparison, the following table summarizes the biological activities of various 1,3,4-oxadiazole and 1,3,4-thiadiazole analogs. This data illustrates the impact of substitutions at the C2 and C5 positions.
| Compound/Analog Series | Key Structural Feature | Biological Activity | Observed Potency (Example) | Reference |
| 5-Aryl-N-dodecyl-1,3,4-oxadiazol-2-amines | Long N-alkyl chain at C2 | Acetylcholinesterase (AChE) Inhibition | IC50 values ranging from 12.8–99.2 µM | [8] |
| N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine | Thiadiazole core, N-dodecyl at C2 | Acetylcholinesterase (AChE) Inhibition | More potent than oxadiazole isostere | [8] |
| N-benzyl-5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amines | N-benzyl at C2, dinitrophenyl at C5 | Antimycobacterial | MIC ≤ 0.03–0.25 µM against M. tuberculosis | [9] |
| 5-(4-Nitrophenyl)-N-(naphthalen-2-yl)-1,3,4-oxadiazol-2-amine | Substituted aryl groups at C2 & C5 | Anticancer | Substantial activity against multiple cell lines | [11] |
| 5-Cyclopropyl-1,3,4-oxadiazol-2-amine | Small cycloalkyl group at C5 | Hypoglycemic | Lowers blood sugar in mammals | [] |
| 2-(2-naphthyloxymethyl)-5-phenoxymethyl-1,3,4-oxadiazole | Disubstituted at C2 and C5 | Antimycobacterial | MIC of 6.25 µg/mL against M. tuberculosis | [1] |
Experimental Protocols
The trustworthiness of SAR data relies on robust and reproducible experimental methods. Below are detailed protocols for the synthesis of the core scaffold and a representative biological screening assay.
This protocol describes a common and effective method for synthesizing the title compounds via the oxidative cyclization of an acylthiosemicarbazide intermediate.[2][5]
Step 1: Synthesis of Acylthiosemicarbazide
-
Dissolve the starting acyl hydrazide (1 equivalent) in ethanol.
-
Add an appropriate isothiocyanate (1 equivalent) to the solution.
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry to yield the acylthiosemicarbazide.
Step 2: Oxidative Cyclization to 2-Amino-1,3,4-Oxadiazole
-
Suspend the acylthiosemicarbazide (1 equivalent) in ethanol.
-
Add an aqueous solution of sodium hydroxide (e.g., 2N NaOH) until the solid dissolves.
-
Cool the solution in an ice bath and add a solution of iodine in potassium iodide (I₂/KI) dropwise with stirring until a stable brown color persists.[5]
-
Continue stirring for an additional 1-2 hours at room temperature.
-
If a precipitate forms, collect it by filtration. If not, pour the reaction mixture into ice-cold water to precipitate the product.
-
Wash the solid with a dilute sodium thiosulfate solution to remove excess iodine, followed by water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-amino-5-substituted-1,3,4-oxadiazole.
-
Confirm the structure using spectroscopic methods (¹H-NMR, ¹³C-NMR, Mass Spectrometry).[8][12]
The following diagram illustrates the general workflow for this synthesis.
Caption: General workflow for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles.
This protocol outlines a standard method for assessing the cytotoxic effects of the synthesized compounds against a panel of human cancer cell lines.
-
Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, HepG2) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into 96-well microtiter plates at a density of approximately 5×10³ to 1×10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Serially dilute the compounds in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of each concentration to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[13]
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
References
- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. ijper.org [ijper.org]
- 4. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent | PLOS One [journals.plos.org]
- 11. Design and synthesis of newer 5-aryl- N-(naphthalen-2-yl)-1,3,4-oxadiazol-2-amine analogues as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
A Comparative Guide to the Biological Activity of 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Isosteres
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Principle of Bioisosterism in Drug Design
In the realm of medicinal chemistry, the concept of bioisosterism—the replacement of a functional group within a biologically active molecule with another group of similar physical and chemical properties—is a cornerstone of drug design and optimization.[1] This strategy aims to enhance potency, selectivity, and pharmacokinetic properties, or to reduce toxicity. Among the most versatile and frequently employed bioisosteric pairs are the 1,3,4-oxadiazole and 1,3,4-thiadiazole five-membered heterocyclic rings.[2] Their structural similarity, arising from the replacement of the oxygen atom in the oxadiazole ring with a sulfur atom to form the thiadiazole, often leads to comparable, yet distinct, biological activities.[1] This guide provides an in-depth, objective comparison of the biological activities of these two important pharmacophores, supported by experimental data and established protocols.
The 1,3,4-oxadiazole and 1,3,4-thiadiazole moieties are integral components of numerous therapeutic agents due to their favorable metabolic profiles and their ability to participate in hydrogen bonding interactions.[1] Both ring systems are found in drugs with a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant activities.[2]
Physicochemical and Pharmacokinetic Profiles: A Tale of Two Heterocycles
The seemingly subtle substitution of an oxygen atom with a sulfur atom imparts significant differences in the physicochemical properties of the resulting isosteres, which in turn can influence their pharmacokinetic behavior.
| Property | 1,3,4-Oxadiazole | 1,3,4-Thiadiazole | Rationale for Differences |
| Electronegativity | Oxygen is more electronegative than sulfur. | Sulfur is less electronegative than oxygen. | This difference influences the electron distribution within the ring and the molecule's polarity. |
| Bond Angles & Lengths | C-O bonds are shorter than C-S bonds. | C-S bonds are longer than C-O bonds. | The larger atomic radius of sulfur compared to oxygen affects the ring geometry. |
| Lipophilicity | Generally less lipophilic. | Generally more lipophilic. | The sulfur atom contributes to increased lipophilicity, which can enhance membrane permeability. |
| Hydrogen Bonding | The oxygen atom can act as a hydrogen bond acceptor. | The sulfur atom is a weaker hydrogen bond acceptor. | This can affect interactions with biological targets and solubility. |
| Metabolic Stability | Can be susceptible to enzymatic cleavage. | Often exhibits greater metabolic stability. | The C-S bond is generally more resistant to metabolic degradation than the C-O bond. |
These fundamental differences underscore why a simple isosteric replacement can lead to profound changes in a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
Comparative Biological Activities: A Data-Driven Analysis
The true measure of the utility of these isosteres lies in their observed biological activities. The following sections present a comparative analysis across key therapeutic areas, supported by experimental data.
Anticancer Activity
Both 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives have demonstrated significant potential as anticancer agents, often through distinct mechanisms of action.[3][4]
A notable comparative study highlighted the crucial role of the 1,3,4-thiadiazole scaffold for potent anticancer activity. In a series of compounds, the 1,3,4-thiadiazole derivatives exhibited IC50 values ranging from 1.62 to 10.21 μM against various cancer cell lines.[4] In stark contrast, their 1,3,4-oxadiazole isosteres showed a dramatic decrease in activity, with IC50 values ranging from 18.75 to 60.62 μM.[4] This underscores that for this particular scaffold, the thiadiazole ring is critical for potent antiproliferative effects.
Conversely, other studies have showcased the potent anticancer activity of 1,3,4-oxadiazole derivatives. For instance, certain 2,5-disubstituted 1,3,4-oxadiazoles have exhibited excellent cytotoxic profiles against A549 lung cancer cells, with some compounds showing IC50 values as low as <0.14 μM.[5] These compounds were found to induce apoptosis and inhibit matrix metalloproteinase-9 (MMP-9), an enzyme implicated in tumor invasion and metastasis.[5]
Table 1: Comparative Anticancer Activity of Isosteric Pairs
| Isostere Pair | Cancer Cell Line | 1,3,4-Oxadiazole Derivative IC50 (µM) | 1,3,4-Thiadiazole Derivative IC50 (µM) | Reference |
| Pair A | Various | 18.75 - 60.62 | 1.62 - 10.21 | [4] |
| Pair B (Hypothetical) | MCF-7 (Breast) | 5.2 | 15.8 | - |
| Pair C (Hypothetical) | HCT-116 (Colon) | 21.4 | 8.9 | - |
Note: Pairs B and C are hypothetical examples to illustrate potential variations in activity.
Antimicrobial Activity
The 1,3,4-oxadiazole and 1,3,4-thiadiazole cores are prevalent in compounds developed for their antibacterial and antifungal properties.[6][7]
Derivatives of 1,3,4-oxadiazole have shown potent antibacterial activity against various strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 4 to 32 μg/ml.[6] These compounds were also found to be effective against biofilm formation, a key virulence factor in chronic infections.[6]
Similarly, 1,3,4-thiadiazole derivatives have been extensively investigated for their antimicrobial effects. Certain compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[7] For example, some benzo[d]imidazole-containing 1,3,4-thiadiazoles exhibited MIC values of 12.5 μg/mL against Pseudomonas aeruginosa.[7]
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Pathogen | 1,3,4-Oxadiazole Derivative | 1,3,4-Thiadiazole Derivative | Reference |
| Staphylococcus aureus | 4 - 16 | 12.5 | [6][7] |
| Pseudomonas aeruginosa | >64 | 12.5 | [7] |
| Escherichia coli | 32 | 25 | [7][8] |
| Candida albicans | 16 | 8 | [8] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and both heterocycles have been incorporated into molecules with potent anti-inflammatory effects.[9][10]
Several 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their in vitro anti-inflammatory potential using protein denaturation assays.[9] Some of these compounds displayed moderate activity when compared to the standard drug diclofenac sodium.[9] In vivo studies using the carrageenan-induced rat paw edema model have also demonstrated the anti-inflammatory effects of 1,3,4-oxadiazole derivatives, with some showing inhibition of edema comparable to indomethacin.[10][11]
A comparative study investigating the anti-inflammatory potential of 1,3,4-thiadiazole, 1,3,4-oxadiazole, and 1,2,4-triazole derivatives in both acute and chronic models showed that all three classes of compounds possess anti-inflammatory properties.[12] In the carrageenan-induced rat paw edema model, the 1,3,4-thiadiazole derivative exhibited a 68.76% reduction in edema at a higher dose, while the 1,3,4-oxadiazole derivative showed a 55.61% reduction.[12]
Table 3: Comparative Anti-inflammatory Activity
| Assay | 1,3,4-Oxadiazole Derivative | 1,3,4-Thiadiazole Derivative | Reference |
| Carrageenan-induced paw edema (% inhibition) | 55.61% | 68.76% | [12] |
| Proteinase enzyme inhibition (%) | 76.91% | 66.78% | [12] |
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential.
General Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles
A common synthetic route to these isosteres involves the cyclization of acylthiosemicarbazides.[1]
Step 1: Synthesis of Acylthiosemicarbazide Intermediate
-
To a solution of an appropriate acid hydrazide (1 mmol) in ethanol (20 mL), add an isothiocyanate (1.1 mmol).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the precipitated solid, wash with cold ethanol, and dry to obtain the acylthiosemicarbazide.
Step 2a: Synthesis of 2-Amino-5-substituted-1,3,4-Oxadiazole
-
To a solution of the acylthiosemicarbazide (1 mmol) in ethanol (15 mL), add a solution of iodine in potassium iodide (I2/KI) in the presence of sodium hydroxide (NaOH).[1]
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Pour the reaction mixture into crushed ice.
-
Filter the resulting solid, wash with water, and recrystallize from a suitable solvent.
Step 2b: Synthesis of 2-Amino-5-substituted-1,3,4-Thiadiazole
-
To the acylthiosemicarbazide (1 mmol), add concentrated sulfuric acid (H2SO4) dropwise at 0 °C.[1]
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Carefully pour the mixture onto crushed ice and neutralize with a suitable base (e.g., ammonia solution).
-
Filter the precipitated solid, wash thoroughly with water, and recrystallize.
Caption: General synthetic workflow for 1,3,4-oxadiazole and 1,3,4-thiadiazole isosteres.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Seed cancer cells in a 96-well plate at a density of 5x10^3 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (both oxadiazole and thiadiazole derivatives) and a vehicle control.
-
Incubate for 48 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Caption: Workflow for the MTT assay to determine anticancer activity.
Conclusion: Guiding Future Drug Discovery
The choice between a 1,3,4-oxadiazole and a 1,3,4-thiadiazole core is a critical decision in the drug design process. While they are classical bioisosteres, the substitution of oxygen with sulfur can lead to significant and sometimes unpredictable changes in biological activity.[1] This guide has demonstrated that a data-driven, comparative approach is essential. In some cases, the thiadiazole moiety may be crucial for potent activity, while in others, the oxadiazole may be preferred. Factors such as the target protein's active site, the desired pharmacokinetic profile, and the overall molecular scaffold will dictate the optimal choice. By understanding the nuanced differences between these two valuable heterocycles, researchers can make more informed decisions in the quest for novel and effective therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. thaiscience.info [thaiscience.info]
- 10. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Evaluation of Biological Activity of Derivatives of 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and 1,2,4-Triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Bioisosteric Replacement of 1,3,4-Oxadiazoles in Drug Discovery
The 1,3,4-oxadiazole ring is a well-established and valuable scaffold in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1][2] Its rigid, planar structure and ability to participate in hydrogen bonding have made it a common feature in a variety of therapeutic agents, including the marketed antiretroviral drug Raltegravir.[3][4] However, the relentless pursuit of optimized drug candidates—with enhanced potency, selectivity, and pharmacokinetic profiles—necessitates a deep understanding of strategic molecular modifications. Bioisosteric replacement is a cornerstone of this endeavor, allowing chemists to fine-tune a molecule's properties without drastically altering its core binding interactions.
This guide provides an in-depth comparison of common and emerging bioisosteres for the 1,3,4-oxadiazole heterocycle. We will move beyond a simple catalog of alternatives to explore the causal relationships between structural changes and their effects on physicochemical properties, metabolic stability, and biological activity. The insights and experimental data presented herein are designed to empower researchers, scientists, and drug development professionals to make more informed decisions in their lead optimization programs.
The Rationale for Bioisosteric Replacement
The decision to replace a 1,3,4-oxadiazole core is typically driven by the need to address specific liabilities in a lead compound. While generally stable, the oxadiazole ring can influence properties like solubility and lipophilicity.[1][3] Furthermore, exploring different heterocyclic cores can uncover new, beneficial interactions with the biological target or improve absorption, distribution, metabolism, and excretion (ADME) profiles.
Caption: A decision-making workflow for selecting a 1,3,4-oxadiazole bioisostere.
Physicochemical and Pharmacokinetic Profile Comparison
The choice of a bioisostere has profound implications for a molecule's drug-like properties. The subtle differences in electronegativity, aromaticity, hydrogen bonding capability, and dipole moment between heterocycles can lead to significant, and sometimes counterintuitive, changes in behavior.
| Property | 1,3,4-Oxadiazole | 1,3,4-Thiadiazole | 1,2,4-Oxadiazole | 1,2,4-Triazole | Tetrazole | Rationale for Change |
| Lipophilicity (LogD) | Moderate | Higher | Higher | Lower | Generally Lower | Sulfur is less electronegative than oxygen, increasing lipophilicity.[5] The additional nitrogen in triazoles and tetrazoles often increases polarity and reduces lipophilicity. 1,2,4-oxadiazoles are typically more lipophilic than their 1,3,4-isomers.[1] |
| Aqueous Solubility | Moderate | Lower | Lower | Higher | Higher | Generally follows an inverse trend with lipophilicity. Increased H-bond acceptor/donor potential in triazoles/tetrazoles improves solubility.[3] |
| Metabolic Stability | Generally Good | Often Higher | Variable | Generally Good | Generally Good | The C-S bond in thiadiazoles can be more resistant to enzymatic cleavage than the C-O bond.[5] Triazoles are known for their metabolic stability.[6] |
| H-Bonding | 2 H-bond acceptors | 2 H-bond acceptors | 2 H-bond acceptors | 1 H-bond donor, 2 acceptors | 1 H-bond donor, 3 acceptors | The presence of an N-H group in triazoles and tetrazoles introduces hydrogen bond donor capability, which can be critical for target engagement.[6][7] |
| pKa | Non-ionizable | Non-ionizable | Non-ionizable | ~10 (basic) | ~4.5-5 (acidic) | The tetrazole ring is a well-known bioisostere of a carboxylic acid due to its similar acidic pKa.[7][8] |
Key Bioisosteric Replacements: A Head-to-Head Comparison
The Classic Exchange: 1,3,4-Thiadiazole
The replacement of the oxygen atom in a 1,3,4-oxadiazole with sulfur to give a 1,3,4-thiadiazole is one of the most common bioisosteric strategies.[9][10] This substitution is synthetically convenient, as both heterocycles can often be prepared from a common acylthiosemicarbazide intermediate.
Causality Behind the Choice: The primary driver for this switch is often to enhance metabolic stability. The greater polarizability of sulfur compared to oxygen also increases lipophilicity, which can be beneficial for membrane permeability, though it may adversely affect solubility.[5] Biologically, the thiadiazole ring is found in numerous marketed drugs, such as the diuretic Acetazolamide and the antibiotic Cefazolin, underscoring its pharmacological acceptance.[9]
Caption: Parallel synthesis of 1,3,4-oxadiazole and 1,3,4-thiadiazole bioisosteres.
Supporting Experimental Data: In a study developing novel antitumor agents, Zhang et al. synthesized and compared diosgenin derivatives containing both 1,3,4-oxadiazole and 1,3,4-thiadiazole moieties. Their results indicated that the biological activity was highly dependent on the specific substitutions on the core, with some thiadiazole analogues showing comparable or superior cytotoxicity to their oxadiazole counterparts.[11] This highlights the importance of empirical testing for each specific molecular scaffold.
The Isomeric Swap: 1,2,4-Oxadiazole
While isomeric, 1,2,4- and 1,3,4-oxadiazoles are not created equal.[12][13][14] Significant differences in their electronic distribution and dipole moments lead to distinct physicochemical properties.
Causality Behind the Choice: The 1,3,4-oxadiazole isomer generally exhibits lower lipophilicity and higher aqueous solubility compared to its 1,2,4-counterpart.[1] A systematic comparison by AstraZeneca on matched pairs from their compound collection revealed that 1,3,4-oxadiazoles were also favored in terms of metabolic stability and reduced hERG inhibition.[1] Therefore, switching from a 1,2,4- to a 1,3,4-oxadiazole can be a powerful strategy to improve the ADME profile of a compound. Conversely, if increased lipophilicity is desired to enhance membrane penetration, the 1,2,4-isomer might be considered.
Supporting Experimental Data: In a series of cannabinoid receptor 2 (CB2) ligands, bioisosteric replacement of a central 1,2,4-oxadiazole ring with a 1,3,4-oxadiazole resulted in compounds with higher polarity and reduced metabolic degradation.[15] However, this change also led to a 10- to 50-fold reduction in CB2 affinity, demonstrating that even subtle isomeric changes can have a dramatic impact on target engagement and that any property improvements must be balanced against potential activity loss.[15]
The Hydrogen Bond Modulator: 1,2,4-Triazole
The 1,2,4-triazole ring introduces a key feature absent in oxadiazoles: a hydrogen bond donor (N-H). This seemingly small change can fundamentally alter a compound's interaction with its target protein.
Causality Behind the Choice: This replacement is often employed when a hydrogen bond donor is required to engage with a specific residue (e.g., an aspartate or glutamate) in the target's binding pocket. This can lead to a significant increase in potency and selectivity. Furthermore, the triazole ring is exceptionally stable metabolically and can improve aqueous solubility.[6]
Supporting Experimental Data: In the development of casein kinase 2 (CSNK2) inhibitors, researchers identified the 1,2,4-triazole as a privileged bioisosteric replacement for an amide group.[6] Crystallographic evidence confirmed that the triazole ring recapitulated the key hydrogen bonds of the original amide. This substitution not only improved potency but also enhanced metabolic stability.[6] When other heterocycles like oxadiazole and thiadiazole were tested in the same position, they were found to be only weakly active, underscoring the specific advantage conferred by the triazole's hydrogen bonding pattern in that context.[6]
The Acid Mimic: Tetrazole
The tetrazole ring is most famously known as a non-classical bioisostere of the carboxylic acid group, sharing a similar pKa and planar geometry.[8] However, it can also be considered a replacement for other five-membered heterocycles, where it can modulate electronic properties and serve as a potent hydrogen bond donor.
Causality Behind the Choice: Replacing a neutral 1,3,4-oxadiazole with an acidic tetrazole is a drastic change, typically pursued when a key acidic interaction is desired to anchor the ligand in the binding site. This can dramatically improve potency. The introduction of an ionizable group will also significantly increase aqueous solubility.
Supporting Experimental Data: A study on multidrug resistance (MDR) reversers synthesized tetrazole and 1,3,4-oxadiazole derivatives as bioisosteres of the amide groups in known P-glycoprotein (P-gp) modulators.[16] The study found that both heterocyclic replacements greatly enhanced the inhibitory activity on P-gp compared to the parent amide compounds, with some tetrazole and oxadiazole derivatives showing EC50 values in the low nanomolar range.[16] This demonstrates how replacing a flexible amide with a rigid, aromatic heterocycle can be a highly effective strategy.
Experimental Protocols
The following protocols are generalized methodologies. Researchers must adapt them based on the specific substrate, scale, and available laboratory equipment.
Protocol 1: Parallel Synthesis of 2-Amino-5-aryl-1,3,4-oxadiazole and 2-Amino-5-aryl-1,3,4-thiadiazole
This protocol illustrates the divergent synthesis of oxadiazole and thiadiazole bioisosteres from a common intermediate, a crucial experiment for generating direct structure-activity relationship (SAR) data.
Workflow Diagram:
Caption: Experimental workflow for comparative synthesis of oxadiazole/thiadiazole bioisosteres.
Methodology:
-
Synthesis of N-Aryl-2-(aroyl)hydrazine-1-carbothioamide (Acylthiosemicarbazide Intermediate):
-
Rationale: This step creates the key intermediate containing the necessary atoms for both cyclization reactions. Ethanol is a common, effective solvent.
-
To a solution of the appropriate aromatic acid hydrazide (10 mmol) in ethanol (50 mL), add the corresponding aryl isothiocyanate (10 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum. This intermediate is often pure enough for the next step.
-
-
Synthesis of the 1,3,4-Oxadiazole Derivative (via Oxidative Cyclization): [9]
-
Rationale: An oxidizing agent like iodine in a basic medium facilitates the cyclization with the extrusion of hydrogen sulfide. This is a common and reliable method.
-
Suspend the acylthiosemicarbazide intermediate (5 mmol) in ethanol (30 mL).
-
Add a 5% aqueous sodium hydroxide solution dropwise until a clear solution is obtained.
-
Cool the solution in an ice bath and add a solution of iodine in potassium iodide (5% I2 in 10% KI) dropwise with stirring until the iodine color persists.
-
Continue stirring for 2-4 hours at room temperature.
-
Pour the reaction mixture into crushed ice. Collect the precipitated solid by filtration, wash thoroughly with water and then with a dilute sodium thiosulfate solution to remove excess iodine.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water) to yield the pure 2-arylamino-5-aryl-1,3,4-oxadiazole.
-
-
Synthesis of the 1,3,4-Thiadiazole Derivative (via Dehydrative Cyclization): [9]
-
Rationale: Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent to facilitate the intramolecular cyclization, removing a molecule of water. Performing the reaction at low temperature controls the reaction rate and minimizes side products.
-
Add the acylthiosemicarbazide intermediate (5 mmol) in small portions to cold (0-5 °C) concentrated sulfuric acid (10 mL) with vigorous stirring.
-
Allow the mixture to stir at room temperature for 3-5 hours, monitoring by TLC (using a quenched sample).
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a cold, concentrated ammonium hydroxide or sodium bicarbonate solution.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize from a suitable solvent to yield the pure 2-arylamino-5-aryl-1,3,4-thiadiazole.
-
Protocol 2: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)
This assay is critical for comparing the intrinsic clearance of bioisosteres, providing a direct measure of their susceptibility to Phase I metabolic enzymes (e.g., Cytochrome P450s).
Methodology:
-
Preparation of Incubation Mixture:
-
Rationale: A phosphate buffer is used to maintain physiological pH. The NADPH regenerating system is crucial as it provides the necessary cofactor for CYP450 enzyme activity.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of the test compound and positive control (e.g., a rapidly metabolized drug like Verapamil) in DMSO or acetonitrile (e.g., 10 mM).
-
Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation Procedure:
-
Rationale: Pre-incubating the microsomes and compound allows for temperature equilibration and non-specific binding before initiating the metabolic reaction with NADPH.
-
In a 96-well plate, add the phosphate buffer.
-
Add the human liver microsomes (final concentration typically 0.5-1.0 mg/mL).
-
Add the test compound stock solution to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Time Point Sampling and Quenching:
-
Rationale: Taking samples at multiple time points allows for the calculation of the degradation rate. A cold organic solvent containing an internal standard is used to stop the enzymatic reaction and precipitate proteins.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing a cold quenching solution (e.g., acetonitrile with an internal standard like Tolbutamide or a stable isotope-labeled version of the parent drug).
-
-
Sample Analysis and Data Interpretation:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Plot the natural log of the percentage of compound remaining versus time. The slope of this line (-k) is the degradation rate constant.
-
Calculate the in vitro half-life (t½ = 0.693 / k) and intrinsic clearance (CLint). Compare these values directly between the 1,3,4-oxadiazole and its bioisosteres.
-
Conclusion
The 1,3,4-oxadiazole is a robust and valuable heterocycle, but it is not a one-size-fits-all solution. A thoughtful and evidence-based approach to bioisosteric replacement is a powerful tool in modern drug discovery. The choice to substitute the oxadiazole core with alternatives like 1,3,4-thiadiazole, 1,2,4-oxadiazole, or 1,2,4-triazole should be driven by a clear hypothesis aimed at solving a specific problem, whether it be improving metabolic stability, modulating solubility, or introducing new hydrogen bonding interactions. As this guide has demonstrated, each bioisostere offers a unique profile of physicochemical and pharmacological properties. The most successful lead optimization campaigns will be those that leverage a parallel and comparative synthesis and testing strategy to empirically validate which core is truly optimal for the desired target product profile.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. mdpi.com [mdpi.com]
- 10. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,… [ouci.dntb.gov.ua]
- 12. Oxadiazole isomers: all bioisosteres are not created equal - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 13. research.manchester.ac.uk [research.manchester.ac.uk]
- 14. Oxadiazole isomers : all bioisosteres are not created equal [kth.diva-portal.org]
- 15. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 16. Tetrazole and oxadiazole derivatives as bioisosteres of tariquidar and elacridar: New potent P-gp modulators acting as MDR reversers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Evaluation of 5-Aryl-N-(naphthalen-2-yl)-1,3,4-oxadiazol-2-amine Analogues as Novel Anticancer Agents
This guide provides an in-depth technical comparison of a series of novel 5-aryl-N-(naphthalen-2-yl)-1,3,4-oxadiazol-2-amine analogues, assessing their potential as anticancer therapeutic agents. The ongoing challenge of drug resistance and the adverse side effects of current chemotherapies necessitate the exploration of new chemical scaffolds.[1] The 1,3,4-oxadiazole ring is a privileged heterocyclic motif in medicinal chemistry, known for its metabolic stability and ability to engage in crucial hydrogen bonding and π-π stacking interactions with biological targets.[2][3] This has led to the development of numerous 1,3,4-oxadiazole derivatives with a wide spectrum of pharmacological activities, including significant anticancer properties.[4][5][6]
This analysis focuses on a specific series of analogues where a naphthalen-2-yl amine and various aryl groups are substituted at the 2- and 5-positions of the oxadiazole core, respectively. We will dissect their synthesis, compare their in vitro cytotoxic performance across a panel of human cancer cell lines, elucidate the structure-activity relationships (SAR), and discuss their proposed mechanism of action as tubulin polymerization inhibitors.
Chemical Synthesis and Design Rationale
The design of these analogues was inspired by existing oxadiazole-containing tubulin inhibitors, aiming to explore novel chemical space for potent anticancer activity.[7][8] The synthesis was efficiently accomplished in a two-step process, providing a reliable and scalable route to the target compounds.[9][10]
The key intermediate, N-(naphthalen-2-yl)hydrazine carboxamide, is first prepared by reacting 2-naphthyl isocyanate with hydrazine hydrate. This intermediate is then cyclized with various aromatic aldehydes in the presence of a catalyst like sodium bisulfite to yield the final 5-aryl-N-(naphthalen-2-yl)-1,3,4-oxadiazol-2-amine analogues (4a-e).[7][10] This synthetic strategy is advantageous due to its operational simplicity and the high yields typically achieved.
Caption: General two-step synthesis of the target oxadiazole analogues.
Comparative In Vitro Anticancer Activity
The synthesized analogues were evaluated for their cytotoxic effects against a panel of human cancer cell lines.[7] The primary screening was conducted at a single concentration of 10 μM to identify the most active compounds and their selectivity profiles.[9] The results, derived from published data, are summarized below.[7]
| Compound ID | R-Group (Aryl Substituent) | Cell Line | % Growth Inhibition |
| 4b | 4-Nitrophenyl | SR (Leukemia) | High |
| MDA-MB-435 (Melanoma) | High | ||
| MOLT-4 (Leukemia) | High | ||
| K-562 (Leukemia) | High | ||
| HL-60(TB) (Leukemia) | High | ||
| 4e | 3,4,5-Trimethoxyphenyl | UO-31 (Renal Cancer) | Promising |
| NCI-H226 (NSCLC) | Promising | ||
| CAKI-1 (Renal Cancer) | Promising | ||
| PC-3 (Prostate Cancer) | Promising | ||
| MCF7 (Breast Cancer) | Promising |
Note: The source literature describes the activity as "substantial" or "promising" based on growth inhibition percentages at a 10 μM concentration.[7][9][11]
Structure-Activity Relationship (SAR) Insights
The preliminary screening data provides critical insights into the structure-activity relationship of this series:
-
Electron-Withdrawing Groups: The presence of a strong electron-withdrawing nitro group at the para-position of the phenyl ring (analogue 4b ) conferred substantial cytotoxic activity, particularly against leukemia and melanoma cell lines.[7][11] This suggests that the electronic properties of the 5-aryl substituent play a crucial role in the compound's interaction with its biological target.
-
Electron-Donating Groups: Analogue 4e , featuring a 3,4,5-trimethoxyphenyl group, demonstrated a different but equally promising spectrum of activity.[7] The three methoxy groups are electron-donating and can significantly alter the molecule's conformation and hydrogen bonding capacity. This compound showed notable activity against renal, non-small cell lung, prostate, and breast cancer cell lines.[9][11]
The distinct activity profiles of analogues 4b and 4e highlight that the nature and position of substituents on the 5-aryl ring are key determinants of both the potency and the cancer cell line selectivity of these compounds.
Proposed Mechanism of Action: Tubulin Polymerization Inhibition
Several classes of 1,3,4-oxadiazole derivatives have been identified as inhibitors of crucial enzymes and proteins involved in cancer progression, such as histone deacetylases (HDACs), thymidylate synthase, and various kinases.[4][12] For the 5-aryl-N-(naphthalen-2-yl)-1,3,4-oxadiazol-2-amine series, in-silico studies strongly point towards tubulin as the primary molecular target.[7][9]
Molecular docking simulations predict that these compounds, particularly the highly active analogue 4e , bind to the colchicine binding site of β-tubulin.[7][11] This binding event disrupts the assembly of microtubules, which are essential for forming the mitotic spindle during cell division. The inhibition of tubulin polymerization leads to cell cycle arrest, typically at the G2/M phase, and subsequently triggers apoptosis (programmed cell death).[3] The docking analysis for compound 4e revealed a favorable binding energy (docking score of –7.295 Kcal/mol) and a key hydrogen bond interaction with the amino acid residue Ala317 within the colchicine binding pocket, providing a molecular basis for its potent activity.[7][11]
Caption: Proposed mechanism of action for the oxadiazole analogues.
Experimental Protocols
For any drug discovery campaign, robust and reproducible in vitro assays are paramount.[13][14] The MTT assay is a standard colorimetric method for assessing cell viability and is a cornerstone for preliminary cytotoxicity screening.[15][16][17]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Cancer cells are harvested from culture and seeded into 96-well microtiter plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are incubated for 24 hours to allow for cell attachment.[18]
-
Compound Treatment: The test compounds (e.g., analogues 4a-e) are dissolved in a suitable solvent like DMSO and serially diluted in culture medium to achieve a range of final concentrations. The medium in the cell plates is replaced with the medium containing the test compounds, and the plates are incubated for a specified period (e.g., 48 or 72 hours).[18]
-
MTT Addition: A sterile solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are incubated for an additional 3-4 hours. During this time, mitochondrial reductase enzymes in viable cells convert the yellow, water-soluble MTT into a purple, insoluble formazan product.[16][18]
-
Solubilization: The culture medium is carefully removed, and a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.[18]
-
Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.
-
Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell growth inhibition is calculated relative to untreated control cells, and the data is used to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[17][19]
Conclusion and Future Outlook
The comparative analysis of 5-aryl-N-(naphthalen-2-yl)-1,3,4-oxadiazol-2-amine analogues reveals a promising new scaffold for the development of anticancer agents. The straightforward two-step synthesis allows for the efficient generation of diverse analogues.
The in vitro screening data highlights two lead compounds:
-
5-(4-Nitrophenyl)-N-(naphthalene-2-yl)-1,3,4-oxadiazol-2-amine (4b): Demonstrates potent activity against leukemia and melanoma cell lines.[7]
-
5-(3,4,5-Trimethoxyphenyl)-N-(naphthalene-2-yl)-1,3,4-oxadiazol-2-amine (4e): Shows a broad and promising activity profile against several solid tumor cell lines, including renal, lung, prostate, and breast cancer.[7]
The proposed mechanism as tubulin polymerization inhibitors, supported by molecular docking studies, provides a solid foundation for further investigation. Future work should focus on synthesizing a broader library of analogues to refine the SAR, followed by in-depth mechanistic studies (e.g., cell cycle analysis, apoptosis assays) and eventual evaluation of the most promising candidates in preclinical in vivo animal models to assess their therapeutic efficacy and safety profiles.
References
- 1. researcher.manipal.edu [researcher.manipal.edu]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijfmr.com [ijfmr.com]
- 6. 1,3,4-Oxadiazoles as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Item - Design and synthesis of newer 5-aryl-N-(naphthalen-2-yl)-1,3,4-oxadiazol-2-amine analogues as anticancer agents - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. noblelifesci.com [noblelifesci.com]
- 14. benchchem.com [benchchem.com]
- 15. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijprajournal.com [ijprajournal.com]
- 17. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. iv.iiarjournals.org [iv.iiarjournals.org]
The Rising Threat of Drug-Resistant Tuberculosis: A Comparative Guide to Novel 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant global health crisis, urgently demanding the development of novel antitubercular agents with alternative mechanisms of action. This guide provides a comprehensive comparison of a promising class of compounds: 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives. We will delve into their synthesis, antitubercular activity, structure-activity relationships, and proposed mechanism of action, supported by experimental data and protocols.
A New Frontier in Antitubercular Drug Discovery: The 1,3,4-Oxadiazole Scaffold
Small heterocyclic molecules, such as those containing the 1,3,4-oxadiazole ring, have emerged as a fertile ground for the discovery of potent antimycobacterial agents.[1][2][3][4] The 1,3,4-oxadiazole moiety can act as a bioisosteric replacement for the hydrazide group found in the first-line anti-TB drug isoniazid, and derivatives have been reported to interact with novel Mtb targets.[5][6] This guide focuses on a specific series of these compounds, the 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, which have demonstrated remarkable potency against both drug-susceptible and drug-resistant Mtb strains.[1][2][3][4]
Synthesis of 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine Derivatives
The synthesis of these derivatives typically involves a multi-step process, beginning with the formation of a key intermediate, 3,5-dinitrobenzohydrazide. A common and effective method for the cyclization of carboxamides to form the 1,3,4-oxadiazole ring is through dehydrative cyclization using p-toluenesulfonyl chloride in the presence of a base.[1][2] This approach has been shown to produce good regioselectivity and high yields.[1][2]
Below is a generalized workflow for the synthesis of N-substituted 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives:
Caption: Generalized synthetic workflow for 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives.
Comparative Antitubercular Activity
A series of N-substituted 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives have been synthesized and evaluated for their in vitro activity against the H37Rv strain of M. tuberculosis, as well as against MDR and XDR clinical isolates.[1][2][3][4] The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible growth, is a key metric for assessing antitubercular potency.
| Compound ID | N-Substituent | MIC (µM) against Mtb H37Rv |
| Derivative A | Benzyl | ≤ 0.03 |
| Derivative B | C5 Alkyl | ≤ 0.03 |
| Derivative C | C9 Alkyl | ≤ 0.03 |
| Derivative D | Dodecyl | > 16 |
| Isoniazid | (Reference Drug) | ~0.2 |
| Rifampicin | (Reference Drug) | ~0.03 |
Note: Data synthesized from multiple sources for illustrative comparison.[1][2][3][4][7]
The data clearly indicates that derivatives with benzylamino or C5-C9 alkylamino substitutions exhibit exceptionally high potency, with MIC values at or below 0.03 µM, comparable to the first-line drug Rifampicin.[1][2][3][4] This highlights the potential of these compounds to be effective against M. tuberculosis.
Structure-Activity Relationship (SAR) Insights
The variation in antitubercular activity among the synthesized derivatives provides crucial insights into their structure-activity relationship (SAR). A detailed analysis of these compounds reveals several key requirements for potent activity:
-
The 3,5-Dinitrophenyl Moiety: The presence of the nitro groups at the 3 and 5 positions of the phenyl ring is considered essential for the antimycobacterial properties of this class of compounds.[2]
-
The 1,3,4-Oxadiazole Scaffold: The oxadiazole ring is a key pharmacophore contributing to the antitubercular activity.[2] Isosteric replacement with a 1,3,4-thiadiazole ring has also been shown to yield potent compounds.[1][2]
-
The N-Substituent: The nature of the substituent on the 2-amino group of the oxadiazole ring significantly influences activity. As observed in the data table, intermediate-length alkyl chains (C5-C9) and benzyl groups are associated with the highest potency.[1][2][3][4] Longer alkyl chains, such as dodecyl, lead to a dramatic decrease in activity.[1]
Caption: Key structure-activity relationships for antitubercular activity.
Proposed Mechanism of Action: Targeting DprE1
The potent activity of these 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives is attributed to their inhibition of a crucial enzyme in the mycobacterial cell wall biosynthesis pathway: decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[1][2][3][4][8] DprE1 is essential for the formation of arabinogalactan and lipoarabinomannan, two critical components of the mycobacterial cell wall.[3] Inhibition of DprE1 disrupts the integrity of the cell wall, leading to bacterial death. This mechanism is distinct from that of many existing anti-TB drugs, making these compounds promising candidates for combating drug-resistant strains.
Caption: Proposed mechanism of action via inhibition of the DprE1 enzyme.
Experimental Protocol: Microplate Alamar Blue Assay (MABA) for Antitubercular Activity Screening
The in vitro antitubercular activity of the synthesized compounds is commonly determined using the Microplate Alamar Blue Assay (MABA).[9][10][11][12] This colorimetric assay provides a rapid and reliable method for assessing the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80
-
96-well microplates
-
Test compounds dissolved in DMSO
-
Alamar Blue reagent
-
Positive control (e.g., Rifampicin)
-
Negative control (DMSO)
Procedure:
-
Bacterial Culture Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 1.0, and then dilute to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Prepare serial dilutions of the test compounds in the 96-well microplates. The final concentrations should typically range from 0.015 to 100 µg/mL. Include wells for the positive and negative controls.
-
Inoculation: Add 100 µL of the bacterial suspension to each well of the microplate.
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Addition of Alamar Blue: After the incubation period, add 20 µL of Alamar Blue reagent to each well.
-
Re-incubation: Re-incubate the plates at 37°C for 24 hours.
-
Result Interpretation: Observe the color change in the wells. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents the color change from blue to pink.
Conclusion and Future Directions
The 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives represent a highly promising class of antitubercular agents. Their potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis, coupled with a novel mechanism of action targeting DprE1, makes them attractive candidates for further development. The structure-activity relationship studies have provided a clear rationale for optimizing the potency of these compounds. Future research should focus on preclinical development, including in vivo efficacy studies and toxicological profiling, to fully assess their therapeutic potential in the fight against tuberculosis.
References
- 1. 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent | PLOS One [journals.plos.org]
- 2. 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Structure–Activity Relationships of a New Class of Oxadiazoles Targeting DprE1 as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-tuberculosis activity and its structure-activity relationship (SAR) studies of oxadiazole derivatives: A key review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Collection - 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent - PLOS ONE - Figshare [plos.figshare.com]
- 9. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
- 10. Computational models for in-vitro anti-tubercular activity of molecules based on high-throughput chemical biology screening datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwave-Assisted Synthesis and Characterization of Novel 1,3,4-Oxadiazole Derivatives and Evaluation of In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cholinesterase Inhibition of 5-Aryl-1,3,4-oxadiazol-2-amines
This guide provides a comprehensive comparison of the cholinesterase inhibitory activity of various 5-Aryl-1,3,4-oxadiazol-2-amine derivatives. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel agents for neurological disorders, particularly Alzheimer's disease. We will delve into the structure-activity relationships, mechanistic insights, and the experimental protocols necessary to evaluate these promising compounds.
The Rationale: Targeting Cholinesterases in Neurodegeneration
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function.[1] One of the primary therapeutic strategies for managing AD symptoms is to enhance cholinergic neurotransmission in the brain.[2] This is achieved by inhibiting the enzymes responsible for the breakdown of the neurotransmitter acetylcholine (ACh): acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3]
The 1,3,4-oxadiazole ring is considered a "privileged scaffold" in medicinal chemistry.[3][4] Its unique properties, including its ability to act as a bioisostere of amides and esters and participate in hydrogen bonding, make it a valuable core for designing enzyme inhibitors.[3][5] Specifically, 2,5-disubstituted 1,3,4-oxadiazoles, such as the 5-Aryl-1,3,4-oxadiazol-2-amine series, have emerged as a focal point for the development of novel cholinesterase inhibitors.[6][7]
Structure-Activity Relationship (SAR) Analysis: A Comparative Overview
The inhibitory potency and selectivity of 5-Aryl-1,3,4-oxadiazol-2-amines are highly dependent on the nature and position of substituents on the 5-aryl ring and the amine at the 2-position. The following analysis is based on a synthesis of data from multiple studies.
General Synthesis Workflow
The synthesis of these compounds typically begins with commercially available or custom-prepared hydrazides. These are reacted with an isocyanate (e.g., dodecyl isocyanate) to form hydrazine-1-carboxamides, which are then cyclized to yield the final 5-Aryl-N-substituted-1,3,4-oxadiazol-2-amine derivatives.[3][6]
Caption: General synthetic pathway for 5-Aryl-1,3,4-oxadiazol-2-amines.
Comparative Inhibitory Activity
The table below summarizes the in vitro cholinesterase inhibitory activities of selected 5-Aryl-1,3,4-oxadiazol-2-amine derivatives from the literature. This data provides a clear basis for comparing the effects of different aryl substituents.
| Compound ID | 5-Aryl Substituent | N-Substituent | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Selectivity Index (BChE/AChE) | Reference |
| 3a | Phenyl | Dodecyl | 39.8 | >100 | >2.51 | [6] |
| 3b | 4-Methylphenyl | Dodecyl | 34.6 | >100 | >2.89 | [6] |
| 3c | 4-Methoxyphenyl | Dodecyl | 33.9 | >100 | >2.95 | [6] |
| 3g | 4-Fluorophenyl | Dodecyl | 36.3 | >100 | >2.75 | [6] |
| 3h | 4-Chlorophenyl | Dodecyl | 41.2 | >100 | >2.43 | [6] |
| 3i | 4-Bromophenyl | Dodecyl | 39.5 | >100 | >2.53 | [6] |
| 3j | 4-Iodophenyl | Dodecyl | 38.6 | 53.1 | 1.38 | [6] |
| 16 | Varied Aryl | Varied Alkyl | 41.87 ± 0.67 | - | - | [1] |
| 17 | Furan | Varied Alkyl | 69.73 ± 0.95 | - | - | [1] |
| Cmpd 9 | 4-Hydroxyphenyl | 4-Aminopyridine hybrid | 1.098 | - | - | [8] |
Note: IC₅₀ values are presented as reported in the source literature. Direct comparison between different studies should be made with caution due to potential variations in experimental conditions. A '-' indicates data not reported.
Analysis of Substituent Effects
Effect of Aryl Ring Substitution: From the data, several structure-activity relationships can be identified.[6] For the N-dodecyl series (3a-3j), substitution on the 4-position of the phenyl ring has a discernible impact on AChE inhibition.
-
Electron-Donating Groups: Small electron-donating groups like methyl (3b, IC₅₀ = 34.6 µM) and methoxy (3c, IC₅₀ = 33.9 µM) slightly enhance the inhibitory potency against AChE compared to the unsubstituted phenyl ring (3a, IC₅₀ = 39.8 µM).[6]
-
Halogens: Halogen substitution at the para-position results in comparable or slightly reduced activity. For instance, 4-fluoro (3g, IC₅₀ = 36.3 µM) and 4-bromo (3i, IC₅₀ = 39.5 µM) derivatives show similar potency to the parent compound.[6] Interestingly, the 4-iodo derivative (3j) was the only compound in this specific series to show notable BChE inhibition (IC₅₀ = 53.1 µM).[6]
-
Heterocyclic Rings: Replacing the aryl ring with a furan ring (compound 17) can also result in significant AChE inhibitory activity (IC₅₀ = 69.73 µM).[1]
Effect of N-Amine Substitution: The substituent on the 2-amino group plays a critical role.
-
Long Alkyl Chains: The presence of a long alkyl chain, such as the dodecyl group in compounds 3a-3j, appears to be a key feature for AChE inhibition in that series.[6] It is hypothesized that this lipophilic tail interacts with the peripheral anionic site (PAS) or the gorge of the enzyme.
-
Hybridization Approaches: Hybrid molecules, such as compound 9 which tethers the oxadiazole to a 4-aminopyridine moiety, can achieve significantly higher potency (IC₅₀ = 1.098 µM), demonstrating the power of combining pharmacophores.[8]
Mechanism of Cholinesterase Inhibition
Kinetic and in silico studies have provided valuable insights into how these compounds exert their inhibitory effects.
-
Mode of Inhibition: Many 1,3,4-oxadiazole derivatives have been identified as non-competitive or mixed-type inhibitors of AChE.[6][8] This suggests they do not bind directly to the catalytic active site (CAS) where acetylcholine is hydrolyzed, but rather to an allosteric site, such as the PAS.[1] By binding to the PAS, these inhibitors can block the entry of the substrate into the enzyme's catalytic gorge.[6][7]
-
Molecular Interactions: Molecular docking studies reveal that the inhibitory activity is driven by non-covalent interactions.[1][6] The oxadiazole core can form hydrogen bonds, while the aryl ring often engages in π-π stacking interactions with aromatic amino acid residues (e.g., Trp286, Tyr337) within the enzyme's binding pocket. The lipophilic tails or other substituents can form hydrophobic interactions.
Caption: Allosteric inhibition of AChE by blocking the catalytic gorge.
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay
The most common method for assessing AChE and BChE inhibition is the spectrophotometric method developed by Ellman.[6][8]
Principle
The assay measures the activity of cholinesterase by monitoring the formation of thiocholine when the substrate (acetylthiocholine or butyrylthiocholine) is hydrolyzed. Thiocholine reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is proportional to the enzyme's activity.
Workflow Diagram
Caption: Workflow for the Ellman's spectrophotometric assay.
Step-by-Step Methodology
-
Reagent Preparation:
-
Buffer: Prepare a 0.1 M phosphate buffer (pH 8.0).
-
DTNB Solution: Dissolve DTNB in the buffer to a final concentration of 10 mM.
-
Substrate Solution: Prepare acetylthiocholine iodide (ATChI) or S-butyrylthiocholine iodide (BTChI) solution in buffer (e.g., 10 mM).
-
Enzyme Solution: Prepare a stock solution of AChE (from Electrophorus electricus) or BChE (from equine serum) in buffer. Dilute to the desired working concentration just before use.
-
Inhibitor Solutions: Prepare a stock solution of the test compound (e.g., 5-Aryl-1,3,4-oxadiazol-2-amine) in a suitable solvent (like DMSO) and make serial dilutions.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
140 µL of 0.1 M phosphate buffer (pH 8.0).
-
20 µL of the test inhibitor solution at various concentrations (for the control, add 20 µL of buffer/DMSO).
-
20 µL of DTNB solution.
-
-
Mix and pre-incubate the plate at a constant temperature (e.g., 37°C) for 15 minutes.
-
Add 10 µL of the enzyme solution to each well and mix.
-
Initiate the reaction by adding 10 µL of the substrate solution (ATChI or BTChI) to all wells.
-
Immediately place the plate in a microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the change in absorbance at 412 nm over a period of 5-10 minutes (kinetic reading).
-
Calculate the rate of reaction (V) for each well (V = ΔAbsorbance / Δtime).
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) using non-linear regression analysis.
-
Conclusion and Future Directions
The 5-Aryl-1,3,4-oxadiazol-2-amine scaffold is a highly promising platform for the design of novel cholinesterase inhibitors. Structure-activity relationship studies have demonstrated that inhibitory potency against AChE and BChE can be finely tuned by modifying the substituents on the 5-aryl ring and the 2-amino group.
-
Key Findings: Electron-donating groups on the 4-position of the aryl ring and the incorporation of long N-alkyl chains or hybridization with other pharmacophores can significantly enhance AChE inhibitory activity.[6][8] Most derivatives exhibit a preference for inhibiting AChE over BChE and often act via a non-competitive or mixed mechanism by binding to allosteric sites.[1][6]
-
Future Perspectives: Further development should focus on optimizing these structures to improve potency and selectivity. Crucially, future studies must also evaluate properties essential for a CNS-active drug, such as blood-brain barrier permeability and metabolic stability, to translate these promising in vitro results into viable therapeutic candidates for Alzheimer's disease.[8]
References
- 1. Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of 1,3,4-oxadiazoles as potential lead compounds for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Brief Review-An Update on 1,3,4-Oxadiazole | Bentham Science [benthamscience.com]
- 5. ijpsr.com [ijpsr.com]
- 6. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Design and development of 1,3,4-oxadiazole derivatives as potential inhibitors of acetylcholinesterase to ameliorate scopolamine-induced cognitive dysfunctions - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Cyclopentyl-1,3,4-oxadiazol-2-amine
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-Cyclopentyl-1,3,4-oxadiazol-2-amine. As a Senior Application Scientist, my objective is to synthesize regulatory requirements with practical laboratory experience, ensuring that this procedure is not only followed but also understood. The causality behind each step is explained to empower researchers to make informed safety decisions, thereby building a culture of trust and self-validation within the laboratory.
Immediate Safety Protocols & Hazard Assessment
Before handling any waste, it is imperative to understand the potential hazards. While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from suppliers and analogous compounds, such as 5-Cyclopropyl-1,3,4-oxadiazol-2-amine, classify it as an acutely toxic substance.[1][2] The primary route of concern is ingestion, with related compounds carrying a GHS06 pictogram (skull and crossbones) and a "Danger" signal word.[1] Therefore, all waste containing this compound must be treated as hazardous.
Core Safety Mandates:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE to prevent skin and eye contact.[3] This includes a laboratory coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.[4][5]
-
Engineering Controls: All handling and preparation of this chemical waste must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[4]
-
Spill Response: Ensure spill containment materials, such as absorbent pads and neutralising agents for amines, are readily available.[3] In the event of a spill, evacuate the area and follow your institution's established emergency procedures.
Waste Characterization and Segregation: The Foundation of Safe Disposal
Under the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA), it is the generator's responsibility to identify and classify hazardous waste.[6][7] Given its acute toxicity profile, this compound waste falls under this category.
The Cardinal Rule of Segregation:
Proper segregation is the most critical step in preventing hazardous reactions.[3]
-
Do Not Mix: Keep this waste stream separate from all others. Specifically, avoid mixing with:
-
Solid vs. Liquid: Separate solid waste (e.g., contaminated gloves, weigh paper, pipette tips) from liquid waste (e.g., unused solutions, reaction mixtures).[4] This allows for more efficient and appropriate disposal routing by your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol
This protocol outlines a self-validating system for the collection and disposal of this compound waste, from point of generation to final pickup.
Step 1: Container Selection The integrity of your waste containment is paramount. Containers must be chemically compatible with the waste and equipped with secure, leak-proof closures.[3][9]
-
Liquid Waste: Use a high-density polyethylene (HDPE) or glass bottle with a screw-top cap. Ensure the container is free from damage or deterioration.[4][9] It is permissible to reuse an empty reagent bottle, provided it has been triple-rinsed and is free of incompatible residues.[10]
-
Solid Waste: Use a designated, sealable plastic bag or a wide-mouth HDPE container for contaminated labware.
Step 2: Labeling Accurate labeling is a regulatory requirement and essential for safety. Every waste container must be clearly labeled as soon as the first drop of waste is added.[11]
-
Use a standardized hazardous waste tag provided by your institution's EHS department.[12][13]
-
The label must include:
Step 3: Accumulation and Storage Waste must be accumulated at or near the point of generation, under the control of laboratory personnel.[9]
-
Location: Store waste containers in a designated Satellite Accumulation Area (SAA) within your laboratory.[11] Never store waste containers in hallways or other public locations.[13][14]
-
Secondary Containment: Place liquid waste containers in a secondary containment pan to prevent spills.[14]
-
Container Management: Keep waste containers securely closed except when adding waste.[14] Do not fill containers beyond 90% of their capacity to allow for expansion.[15]
Step 4: Arranging for Final Disposal Once a waste container is full or the maximum accumulation time has been reached (per institutional or EPA guidelines), you must arrange for its removal.[4][16]
-
Contact your institution's EHS department or licensed hazardous waste disposal contractor to schedule a pickup.[3][4]
-
Do not attempt to treat or dispose of the chemical waste yourself through methods like evaporation or neutralization unless explicitly authorized by an approved institutional procedure.[8][12] The recommended final disposal method for this type of compound is typically high-temperature incineration by a licensed facility.[4]
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Summary of Key Disposal Parameters
The table below provides a quick reference for the essential parameters governing the disposal of this compound waste.
| Parameter | Guideline/Specification | Rationale & Source |
| Waste Classification | Hazardous Waste (Acutely Toxic) | Based on data for analogous compounds and general EPA definitions of toxicity.[1][9] |
| Primary PPE | Nitrile Gloves, Safety Goggles, Lab Coat | To prevent skin and eye exposure to a toxic substance.[3][4] |
| Engineering Control | Chemical Fume Hood | To prevent inhalation of potentially harmful aerosols or dust.[4] |
| Compatible Containers | High-Density Polyethylene (HDPE), Glass | Ensures chemical resistance and prevents leaks or degradation of the container.[3][9] |
| Labeling Requirement | "Hazardous Waste" + Full Chemical Names | Complies with EPA/RCRA and institutional regulations for clear hazard communication.[11] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | Ensures waste is stored securely at the point of generation under trained personnel's control.[9][11] |
| Forbidden Disposal | Sinks, Regular Trash, Evaporation | Prevents environmental contamination and ensures compliance with federal and local regulations.[8] |
| Final Disposal Method | Licensed Hazardous Waste Contractor (Incineration) | The standard and safest method for destroying toxic organic chemical waste.[4][17] |
References
- 1. 5-Cyclopropyl-1,3,4-oxadiazol-2-amine DiscoveryCPR 89179-60-2 [sigmaaldrich.com]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. collectandrecycle.com [collectandrecycle.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. needle.tube [needle.tube]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. orf.od.nih.gov [orf.od.nih.gov]
- 9. danielshealth.com [danielshealth.com]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 11. medlabmag.com [medlabmag.com]
- 12. orf.od.nih.gov [orf.od.nih.gov]
- 13. mwcog.org [mwcog.org]
- 14. nems.nih.gov [nems.nih.gov]
- 15. ethz.ch [ethz.ch]
- 16. epa.gov [epa.gov]
- 17. tcichemicals.com [tcichemicals.com]
Personal protective equipment for handling 5-Cyclopentyl-1,3,4-oxadiazol-2-amine
A Researcher's Guide to Safe Handling: 5-Cyclopentyl-1,3,4-oxadiazol-2-amine
In the absence of a specific Safety Data Sheet (SDS), our approach must be guided by a conservative, risk-based assessment grounded in the principles of chemical safety and the known hazards of its constituent functional groups. This guide provides a comprehensive operational plan for handling this compound, ensuring your safety and the integrity of your research. Our protocol is built on the foundational principle of treating all compounds of unknown toxicity as potentially hazardous.
Hazard Analysis: A Structure-Based Approach
The molecular structure of this compound contains two key functional groups that inform our safety protocol:
-
2-Amino Group (-NH2): Primary amines can be skin and eye irritants and may act as sensitizers. Aromatic and heterocyclic amines, in particular, warrant careful handling as their metabolic pathways can sometimes lead to toxicological concerns.
-
1,3,4-Oxadiazole Ring: This heterocyclic system is a common scaffold in medicinal chemistry. While the ring itself is generally stable, substituted oxadiazoles can be biologically active and, therefore, potentially toxic.
Given these features, we must assume the compound may be an irritant, potentially toxic upon ingestion, inhalation, or skin contact, and its long-term health effects are unknown.
Engineering Controls: Your Primary Line of Defense
Before any personal protective equipment (PPE) is even selected, the primary method for exposure control must be established.
Mandatory Procedure: All handling of this compound, including weighing, dissolution, and transfers, must be conducted within a certified and properly functioning chemical fume hood. This is a non-negotiable control to prevent the inhalation of any fine powders or aerosols. The fume hood acts as the primary barrier between you and the chemical.
Personal Protective Equipment (PPE): A Multi-Layered Barrier
Your PPE is the essential last line of defense. The following table outlines the minimum required PPE for handling this compound.
| Protection Area | Required PPE | Rationale & Key Specifications |
| Hand Protection | Nitrile Gloves | Provides protection against incidental splashes. Crucially, no glove material is impervious forever. For prolonged work, consider double-gloving. Always inspect gloves before use and remove them using the proper technique to avoid contaminating your skin. |
| Eye Protection | Chemical Splash Goggles | Protects against splashes, aerosols, and any fine powder that may become airborne. Standard safety glasses with side shields are not sufficient as they do not provide a seal around the eyes. |
| Body Protection | Chemical-Resistant Lab Coat | Must be fully buttoned with sleeves rolled down. A standard cotton lab coat is acceptable for low-volume work, but a coat made of a chemical-resistant material like polyester is preferable. |
| Respiratory | Not required if handled exclusively in a fume hood. | If, under extraordinary and separately risk-assessed circumstances, handling outside a fume hood is unavoidable, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter would be required. However, this scenario should be avoided. |
Step-by-Step Handling & Operations Protocol
This workflow is designed to minimize exposure at every step.
Workflow: From Weighing to Reaction
Caption: Step-by-step workflow for safely handling novel research chemicals.
Emergency Procedures: Plan for the Unexpected
Even with meticulous planning, accidents can happen. Immediate and correct response is critical.
| Exposure Scenario | Immediate Action Protocol |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. While flushing, remove any contaminated clothing. 3. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. 2. Use an emergency eyewash station if available. 3. Seek immediate medical attention. |
| Inhalation | 1. Move the affected person to fresh air immediately. 2. If breathing is difficult, provide oxygen if you are trained to do so. 3. Seek immediate medical attention. |
| Small Spill (in fume hood) | 1. Alert others in the lab. 2. Use a chemical spill kit with an absorbent material (e.g., vermiculite or sand) to cover the spill. 3. Once absorbed, carefully scoop the material into a designated hazardous waste container. 4. Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste. |
Disposal Plan: Responsible Stewardship
Do not, under any circumstances, dispose of this compound or its waste solutions down the drain.
-
Solid Waste: All contaminated disposables (gloves, weigh paper, absorbent materials) must be placed in a clearly labeled, sealed hazardous solid waste container.
-
Liquid Waste: All solutions containing the compound, including reaction mother liquors and solvent rinses, must be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. The label should include the full chemical name.
-
Final Disposal: All waste containers must be disposed of through your institution's Environmental Health & Safety (EHS) office, following all local, state, and federal regulations.
By adhering to this comprehensive guide, you are not just following a set of rules; you are engaging in a self-validating system of safety that protects you, your colleagues, and your research. This disciplined approach builds the deep trust necessary for cutting-edge scientific discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
